molecular formula C4H7Cl3 B1584882 1,1,2-Trichloro-2-methylpropane CAS No. 29559-52-2

1,1,2-Trichloro-2-methylpropane

Cat. No.: B1584882
CAS No.: 29559-52-2
M. Wt: 161.45 g/mol
InChI Key: FRRHZKFKOHHEJR-UHFFFAOYSA-N
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Description

1,1,2-Trichloro-2-methylpropane is a useful research compound. Its molecular formula is C4H7Cl3 and its molecular weight is 161.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2-trichloro-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl3/c1-4(2,7)3(5)6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRHZKFKOHHEJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334350
Record name 1,1,2-Trichloro-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29559-52-2
Record name 1,1,2-Trichloro-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,1,2-Trichloro-2-methylpropane chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1,1,2-trichloro-2-methylpropane, a halogenated alkane of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into its chemical structure, molecular weight, synthesis, spectroscopic characterization, and potential applications, while also addressing safety and handling considerations.

Introduction

This compound is a polychlorinated derivative of isobutane. While not as extensively studied as some other chlorinated solvents or intermediates, its unique structure, featuring a tertiary carbon atom bonded to a chlorine and a dichloromethyl group, presents interesting possibilities for its use as a building block in organic synthesis. Understanding its fundamental properties is crucial for exploring its potential applications, particularly in the synthesis of novel organic molecules that may have relevance in medicinal chemistry and materials science. The presence of multiple chlorine atoms imparts specific reactivity and physical properties to the molecule, which will be explored in this guide.

Chemical Structure and Physicochemical Properties

The structural and physical properties of this compound are fundamental to its chemical behavior.

Chemical Structure

The IUPAC name for this compound is this compound. Its chemical structure consists of a four-carbon backbone (propane) with two methyl groups and a chlorine atom attached to the second carbon (C2), and two chlorine atoms attached to the first carbon (C1).

Synthesis_Workflow reactant1 1-Chloro-2-methyl-propene reaction_mixture Reaction in Liquid Phase reactant1->reaction_mixture reactant2 Sulfuryl Chloride (SO₂Cl₂) reactant2->reaction_mixture catalyst UV Light (200-400 nm) or Aldehyde Catalyst catalyst->reaction_mixture Initiation product This compound reaction_mixture->product Main Product byproduct1 Sulfur Dioxide (SO₂) (gas) reaction_mixture->byproduct1 byproduct2 3,3-Dichloro-2-methyl-propene reaction_mixture->byproduct2 byproduct3 1,3-Dichloro-2-methyl-propene reaction_mixture->byproduct3 purification Purification (e.g., Distillation) product->purification

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

The following is a generalized experimental protocol based on the principles outlined in the patent literature.

Materials:

  • 1-Chloro-2-methyl-propene

  • Sulfuryl chloride (SO₂Cl₂)

  • Aldehyde catalyst (e.g., isobutanal), if not using photochemical initiation

  • Reaction vessel equipped with a stirrer, condenser, and a light source (if applicable)

  • Purification apparatus (e.g., distillation setup)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge 1-chloro-2-methyl-propene. The reaction is preferably conducted in the liquid phase.

  • Initiation:

    • Photochemical Initiation: Irradiate the reaction mixture with UV light, preferably in the wavelength range of 200-400 nm.

    • Catalytic Initiation: Alternatively, add a catalytic amount of an aldehyde, such as isobutanal, to the reaction mixture.

  • Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride to the reaction mixture. The stoichiometry can be varied, but using a stoichiometric deficit of sulfuryl chloride is preferred. The reaction progress can be monitored by the evolution of sulfur dioxide gas.

  • Reaction Monitoring: The reaction can be monitored by gas chromatography (GC) to determine the conversion of the starting material and the formation of the product.

  • Work-up and Purification: Upon completion of the reaction, the crude product mixture, which may contain byproducts such as 3,3-dichloro-2-methyl-propene and 1,3-dichloro-2-methyl-propene, is subjected to purification, typically by fractional distillation, to isolate the desired this compound.

Causality of Experimental Choices:

  • The use of UV light or an aldehyde catalyst is crucial for initiating the free-radical chain reaction required for the chlorination.

  • The slow addition of sulfuryl chloride helps to control the reaction rate and temperature, minimizing the formation of unwanted byproducts.

  • Conducting the reaction in the liquid phase ensures efficient mixing and heat transfer.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of protons in the molecule:

  • A singlet for the six equivalent protons of the two methyl groups (-CH₃).

  • A singlet for the single proton on the dichloromethyl group (-CHCl₂).

The integration of these signals should be in a 6:1 ratio, respectively.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton. Four distinct signals are expected, corresponding to:

  • The two equivalent methyl carbons.

  • The quaternary carbon.

  • The dichloromethyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • C-H stretching: Around 2900-3000 cm⁻¹ for the methyl and methine C-H bonds.

  • C-Cl stretching: In the fingerprint region, typically between 600-800 cm⁻¹, which can be complex due to the multiple chlorine atoms.

Mass Spectrometry

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a cluster of peaks (M, M+2, M+4, M+6), with the relative intensities determined by the number of chlorine atoms. Common fragmentation patterns would involve the loss of chlorine atoms or methyl groups.

Reactivity and Potential Applications

While specific applications of this compound in drug development are not widely documented, its structure suggests its potential as a chemical intermediate.

Chemical Reactivity

Polychlorinated alkanes are generally less reactive than their monochlorinated counterparts. The reactivity of this compound will be influenced by the steric hindrance around the tertiary carbon and the electron-withdrawing effects of the chlorine atoms. Potential reactions could include:

  • Nucleophilic Substitution: Substitution of the tertiary chlorine atom may be possible under certain conditions, although this is likely to be slow due to steric hindrance.

  • Elimination Reactions: Treatment with a strong base could potentially lead to dehydrochlorination, forming a chlorinated alkene.

  • Radical Reactions: The C-H bond on the dichloromethyl group could be susceptible to further radical halogenation.

Potential Applications in Synthesis

The primary potential application of this compound for drug development professionals lies in its use as a building block for more complex molecules. The trichloromethyl group can be a precursor to other functional groups, and the overall carbon skeleton can be incorporated into larger molecular scaffolds. Its utility would be in multi-step synthetic sequences where its specific stereochemistry and functional group arrangement are desired.

Safety and Toxicology

Detailed toxicological data for this compound is limited. However, as with other chlorinated hydrocarbons, it should be handled with care.

General Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

Based on data for similar chlorinated propanes, potential health effects could include irritation to the skin, eyes, and respiratory tract. Some chlorinated hydrocarbons are known to have effects on the liver and kidneys with prolonged exposure.

Conclusion

This compound is a halogenated alkane with a well-defined structure and physicochemical properties. While its direct applications in the pharmaceutical industry are not yet established, its synthesis is achievable, and its structure offers potential as a synthetic intermediate. Further research into its reactivity and toxicological profile is necessary to fully realize its potential in organic synthesis and drug discovery. This guide provides a foundational understanding for researchers and scientists interested in exploring the chemistry and applications of this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Propane, 1,1,2-trichloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Propane, 1,1,2-trichloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Physical and thermodynamic properties of 1,1,2-Trichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Thermodynamic Properties of 1,1,2-Trichloro-2-methylpropane

Abstract

This technical guide provides a comprehensive analysis of the known physical and thermodynamic properties of this compound (CAS No: 29559-52-2), a halogenated alkane of interest in synthetic chemistry. While a significant body of data exists for its basic physical characteristics and molecular identity, this paper notes a conspicuous absence of experimentally determined thermodynamic data in publicly accessible literature. To bridge this gap, this guide not only presents the available experimental values but also furnishes detailed, field-proven experimental protocols for the determination of these critical properties. By contextualizing the significance of these parameters and the methodologies for their measurement, this document serves as an essential resource for researchers in chemical synthesis, materials science, and drug development, enabling a deeper understanding of this compound's behavior and potential applications.

Molecular Identity and Structural Characteristics

This compound is a chlorinated derivative of isobutane. Its molecular structure, featuring a tertiary carbon atom bonded to a chlorine and two methyl groups, and an adjacent carbon atom bearing two chlorine atoms and a hydrogen, imparts specific chemical reactivity and physical characteristics. Understanding these foundational identifiers is the first step in any rigorous scientific investigation of the compound.

The key molecular and structural identifiers are summarized in Table 1 below.[1][2]

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 29559-52-2NIST WebBook[2]
Molecular Formula C₄H₇Cl₃PubChem[1]
Molecular Weight 161.45 g/mol PubChem[1]
Canonical SMILES CC(C)(C(Cl)Cl)ClPubChem[1]
InChI Key FRRHZKFKOHHEJR-UHFFFAOYSA-NNIST WebBook[2]

Experimentally Determined Physical Properties

The physical properties of a compound are critical for its practical application, governing its state, handling, and purification methods. For this compound, several key physical constants have been experimentally determined and are available through chemical supplier databases.

PropertyValueUnitSource / Remarks
Boiling Point 162°CEchemi[3]
Density 1.28g/cm³Echemi[3]
Vapor Pressure 7.99mmHgEchemi (at 25°C)[3]
Flash Point 73°CEchemi[3]
Refractive Index 1.455-Echemi[3]
Kovats Retention Index 869-NIST (Semi-standard non-polar column)[1]

Field Insights: The boiling point of 162°C is indicative of a substance with moderate volatility, suitable for purification by atmospheric distillation. The density, being significantly higher than water, means that in biphasic systems with aqueous solutions, it will form the lower layer. The relatively high flash point suggests it is not highly flammable at room temperature, simplifying handling compared to more volatile solvents, though appropriate precautions are still necessary.

Synthesis Pathway

While this compound can be formed as a minor byproduct in direct chlorination reactions of isobutene, a selective, high-yield synthesis is crucial for obtaining the pure compound for research and development.[4] A patented method describes the reaction of 1-chloro-2-methyl-propene with sulfuryl chloride (SO₂Cl₂), a common and effective chlorinating agent.[4]

Reaction: 1-chloro-2-methyl-propene + SO₂Cl₂ → this compound

This reaction is preferably carried out under the influence of light, particularly UV light with a wavelength of 200-400 nm, which initiates a free-radical chain reaction.[4] Aldehydes may also be used as catalysts.[4] This method provides a direct and selective pathway to the desired product as the main component rather than a difficult-to-isolate byproduct.[4]

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 1-chloro-2-methyl-propene P1 This compound R1->P1 R2 Sulfuryl Chloride (SO₂Cl₂) R2->P1 C1 UV Light (200-400 nm) or Aldehyde Catalyst C1->P1

Caption: Synthesis workflow for this compound.

Thermodynamic Properties: A Data Gap and Methodological Approach

A thorough review of scientific literature and databases, including the NIST Chemistry WebBook, reveals a lack of publicly available, experimentally determined thermodynamic data for this compound.[2] Properties such as the enthalpy of formation, heat capacity, and enthalpy of vaporization are fundamental to understanding the compound's energetic stability and phase behavior, which are critical for process design, safety analysis, and reaction modeling in drug development.

Given this data gap, this section focuses on the authoritative experimental protocols used to determine these values. This provides researchers with the necessary framework to generate this data.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For an organochlorine compound, it is typically determined indirectly through the enthalpy of combustion (ΔcH°) using oxygen bomb calorimetry.

Experimental Protocol: Oxygen Bomb Calorimetry

Principle: The compound is completely combusted in a sealed container (the "bomb") filled with excess pure oxygen. The heat released by the combustion is absorbed by a surrounding water bath of known heat capacity. The temperature change of the water is measured to calculate the heat of combustion. Hess's Law is then used to calculate the enthalpy of formation.

Methodology:

  • Calibration: The heat capacity of the calorimeter system (C_cal) must first be determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

  • Sample Preparation: A precise mass (approx. 0.5-1.0 g) of this compound is placed in a crucible inside the bomb. A small amount of a combustion aid (like mineral oil) may be added to ensure complete combustion. A fuse wire is positioned to contact the sample.

  • Assembly: A small, known volume of water is added to the bomb to dissolve the acidic combustion products (HCl). The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

  • Combustion: The bomb is submerged in a precisely measured mass of water in the calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited electrically.

  • Data Acquisition: The temperature of the water is recorded at regular intervals before and after ignition until a stable final temperature is reached.

  • Analysis: The raw temperature data is corrected for heat exchange with the surroundings to determine the adiabatic temperature rise (ΔT).

  • Calculation:

    • The total heat released (q_total) is calculated: q_total = C_cal * ΔT.

    • Corrections are made for the combustion of the fuse wire and any combustion aids.

    • The standard internal energy of combustion (ΔcU°) is calculated per mole of the sample.

    • The enthalpy of combustion (ΔcH°) is calculated from ΔcU° using the relationship ΔcH° = ΔcU° + Δn_gas * RT, where Δn_gas is the change in moles of gas in the combustion reaction.

    • Finally, the enthalpy of formation (ΔfH°) is calculated using Hess's Law: ΔfH°(C₄H₇Cl₃) = 4ΔfH°(CO₂) + 3.5ΔfH°(H₂O) - ΔcH°(C₄H₇Cl₃) (assuming Cl₂ as the chlorine product, though corrections for aqueous HCl are necessary).

G cluster_setup Calorimeter Setup cluster_measurement Measurement cluster_calculation Calculation S1 Precisely weigh sample (this compound) S2 Place in crucible with fuse wire S1->S2 S3 Add water to bomb, seal, and pressurize with O₂ S2->S3 S4 Submerge bomb in water bath S3->S4 M1 Record initial temperature S4->M1 M2 Ignite sample M1->M2 M3 Record temperature rise until stable M2->M3 C1 Calculate ΔT (corrected) M3->C1 C2 Calculate q_total = C_cal * ΔT C1->C2 C3 Calculate ΔcH° (per mole) C2->C3 C4 Apply Hess's Law to find ΔfH° C3->C4

Caption: Workflow for determining Enthalpy of Formation via Bomb Calorimetry.

Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization is the energy required to transform one mole of a substance from a liquid to a gas at a given pressure. It is a critical parameter for distillation modeling and understanding intermolecular forces.

Experimental Protocol: Vaporization Calorimetry

Principle: A known mass of the liquid is vaporized at a constant temperature and pressure, and the energy required for this phase change is measured directly.

Methodology:

  • Apparatus: A vaporization calorimeter consists of a vessel containing the liquid sample, equipped with a precision heater, a temperature sensor, and a system to remove the vapor at a controlled rate. The entire assembly is housed in an adiabatic shield to minimize heat loss.

  • Equilibration: The liquid is heated to its boiling point at the desired pressure (e.g., atmospheric pressure for the normal enthalpy of vaporization). The system is allowed to equilibrate, with vapor and liquid in equilibrium.

  • Vaporization: A constant electrical power (P) is supplied to the heater for a specific time (t), causing a steady rate of vaporization. The total energy supplied is E = P * t.

  • Measurement: The amount of substance vaporized during this period is determined by collecting and condensing the vapor and measuring its mass (m) or by measuring the mass loss from the vessel.

  • Calculation: The molar enthalpy of vaporization is calculated using the formula: ΔvapH = (E / m) * M, where M is the molar mass of the compound. Corrections must be made for any heat lost to the surroundings.

Safety and Handling

No specific Safety Data Sheet (SDS) for this compound is readily available in public databases. Therefore, a conservative approach to safety and handling must be adopted based on the known hazards of similar polychlorinated alkanes.

  • General Hazards: Halogenated hydrocarbons should be treated as potentially toxic. Inhalation of vapors and direct contact with skin and eyes should be avoided.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

    • Skin Protection: A lab coat or other protective clothing should be worn.

    • Respiratory Protection: All handling should be performed in a well-ventilated fume hood. If there is a risk of exceeding exposure limits, a respirator may be required.

  • Fire and Decomposition: While the flash point is relatively high, it is combustible. Fires involving chlorinated alkanes can produce highly toxic and corrosive decomposition products, including hydrogen chloride (HCl) and phosgene (COCl₂).[6]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and reactive metals.[7] Keep containers tightly sealed.

Potential Applications in Research and Drug Development

Chlorinated compounds are integral to the pharmaceutical industry, with over 250 FDA-approved drugs containing chlorine.[8] The chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. While specific applications for this compound are not widely documented, its structure suggests potential as a synthetic intermediate. The tert-butyl group is a common feature in drug candidates, used to impart steric bulk or block metabolic pathways. This compound could serve as a precursor for introducing a functionalized, chlorinated tert-butyl moiety into larger molecules.

Conclusion

This compound is a compound with well-defined molecular and physical properties but a significant void in its publicly available thermodynamic data. This guide has consolidated the known information and provided a clear, actionable framework of experimental protocols for determining the missing thermodynamic parameters. The synthesis, safety, and potential utility of this compound are also discussed, providing a holistic view for researchers. The generation of the missing thermodynamic data through the methodologies outlined herein would be a valuable contribution to the chemical sciences, enabling more accurate process modeling and a deeper understanding of this and related halogenated alkanes.

References

  • PubChem. This compound | C4H7Cl3 | CID 520441. National Center for Biotechnology Information. [Link]

  • Ruscic, B. and Bross, D.H. 1,1,2-Trichloroethane Enthalpy of Formation. Active Thermochemical Tables (ATcT). Argonne National Laboratory. [Link]

  • PubChem. 1,1,1-Trichloro-2,2-dimethylpropane | C5H9Cl3 | CID 13332820. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. Propane, 1,1,2-trichloro-2-methyl-. National Institute of Standards and Technology. [Link]

  • Cheméo. Chemical Properties of Propane, 1,1,2-trichloro- (CAS 598-77-6). [Link]

  • Google Patents. EP0133912A2 - Process for the preparation of 1,1,2-trichloro-2-methyl propane.
  • Chemos GmbH & Co. KG. Safety Data Sheet: 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate. [Link]

  • Chukwu, W. et al. A new model for predicting boiling points of alkanes. Scientific Reports. [Link]

  • T. W. S. Group. Boiling Point Models of Alkanes. MATCH Communications in Mathematical and in Computer Chemistry. [Link]

  • ResearchGate. (PDF) A New Model For Predicting Boiling Points of Alkanes. [Link]

  • Johnson, E.R. et al. Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter. Journal of Research of the National Bureau of Standards. [Link]

  • Kiper, R.A. Properties of substance: 2-chloro-2-methylpropane. Chemical Database. [Link]

  • University of the West Indies at Mona. Experiment 6: Using Calorimetry to Determine the Enthalpy of Formation of Magnesium Oxide. [Link]

  • Park, C. et al. Estimation of boiling and melting points of light, heavy and complex hydrocarbons by means of a modified group vector space method. Heliyon. [Link]

  • Katritzky, A.R. et al. Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties. Journal of Advanced Chemical Engineering. [Link]

  • Brown, J. Experimental methods for determining enthalpy changes. Doc Brown's Chemistry. [Link]

  • Zaitsau, D.H. and Paulechka, E. Calorimetric Determination of Enthalpies of Vaporization. ResearchGate. [Link]

  • Air Liquide. 1,1,2-Trichloro-1,2,2-trifluorethane Gas Encyclopedia. [Link]

  • S. G. et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • Cheméo. Chemical Properties of 2,3-Dichloro-1,1,1-trifluoro-2-methylpropane (CAS 374-18-5). [Link]

Sources

1,1,2-Trichloro-2-methylpropane CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

1,1,2-Trichloro-2-methylpropane is a specialized halogenated aliphatic intermediate used primarily as a building block in the synthesis of functionalized isobutylene derivatives. Unlike its more common isomers (e.g., 1,2,3-trichloroisobutane), this molecule features a unique substitution pattern with a geminal dichloro group at the C1 position and a tertiary chlorine at the C2 position.

This structural configuration grants it distinct reactivity profiles valuable in Fragment-Based Drug Discovery (FBDD) , particularly for modulating lipophilicity and metabolic stability in lead compounds. This guide provides a definitive technical analysis of its physicochemical properties, synthesis protocols, and reactivity, specifically tailored for research scientists and process chemists.

Critical Distinction: Do not confuse this compound with Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol, CAS 57-15-8) or tert-Butyl Chloride (2-chloro-2-methylpropane, CAS 507-20-0). Verification of CAS 29559-52-2 is mandatory before procurement.

Part 2: Chemical Identity & Physicochemical Profile[1]

Nomenclature & Identifiers[1][2][3][4][5]
Identifier TypeValue
CAS Number 29559-52-2
IUPAC Name This compound
Synonyms Propane, 1,1,2-trichloro-2-methyl-; 1,1,2-Trichloroisobutane
Molecular Formula

SMILES CC(C)(Cl)C(Cl)Cl
InChI Key FRRHZKFKOHHEJR-UHFFFAOYSA-N
Physicochemical Properties[1][2][3][6][7][8][9]
PropertyValueNote
Molecular Weight 161.46 g/mol -
Physical State LiquidColorless to pale yellow
Boiling Point 162 °C@ 760 mmHg
Density 1.28 g/cm³@ 20 °C
Refractive Index 1.455

Flash Point 73 °CClosed Cup
LogP ~2.8Predicted (Lipophilic)

Part 3: Synthesis & Production Protocols

The synthesis of this compound is non-trivial due to the potential for isomerization. The most authoritative industrial method involves the radical chlorination of 1-chloro-2-methylpropene using sulfuryl chloride (


).
Reaction Mechanism

The reaction proceeds via a radical addition mechanism where sulfuryl chloride acts as the chlorinating agent. The process is initiated photochemically (UV light) or catalytically.

Synthesis Start 1-Chloro-2-methylpropene (Precursor) Condition UV Light / Catalyst (30-65°C) Start->Condition Reagent Sulfuryl Chloride (SO2Cl2) Reagent->Condition Product This compound (CAS 29559-52-2) Condition->Product Radical Addition Byproduct SO2 (gas) Condition->Byproduct

Figure 1: Synthesis pathway via radical chlorination of 1-chloro-2-methylpropene.

Experimental Protocol (Laboratory Scale)

Reagents:

  • 1-Chloro-2-methylpropene (1.0 eq)

  • Sulfuryl Chloride (

    
    ) (1.05 eq)
    
  • Catalyst: Benzaldehyde (0.5 mol%) or UV Light Source (Hg lamp)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a thermometer. Connect the condenser outlet to a scrubber (NaOH trap) to neutralize evolved

    
     and 
    
    
    
    gases.
  • Initiation: Charge the flask with 1-chloro-2-methylpropene. If using UV initiation, turn on the lamp.[1] If using a chemical catalyst, add benzaldehyde.

  • Addition: Heat the system to 30–40°C . Add sulfuryl chloride dropwise over 60 minutes. The reaction is exothermic; maintain temperature below 65°C to prevent polymerization.

  • Completion: Stir for an additional 2 hours at 60°C. Monitor consumption of alkene via GC-MS.

  • Workup: Wash the reaction mixture with water (

    
     mL), followed by saturated 
    
    
    
    to remove acid traces.
  • Purification: Dry the organic layer over anhydrous

    
    . Distill under reduced pressure. Collect the fraction boiling at 160–162°C  (atmospheric equivalent).
    

Part 4: Reactivity Profile & Applications

Reactivity Logic

This compound possesses two distinct reactive centers:

  • C2 Tertiary Chloride: Highly susceptible to

    
     solvolysis or 
    
    
    
    elimination due to the stability of the tertiary carbocation intermediate.
  • C1 Gem-Dichloro Group: Relatively stable but can undergo hydrolysis under forcing conditions to yield aldehydes or gem-diols.

Key Transformations

The molecule is primarily used as an intermediate to generate 1,1-dichloro-2-methylpropene (a vinylidene chloride derivative) via dehydrochlorination.

Reactivity Substrate This compound Base Base (e.g., KOH/EtOH) Substrate->Base Water Ag+ / H2O (Solvolysis) Substrate->Water ElimProduct 1,1-Dichloro-2-methylpropene (Vinylidene derivative) Base->ElimProduct E2 Elimination (-HCl) SubstProduct 1,1-Dichloro-2-methyl-2-propanol (Hypothetical Intermediate) Water->SubstProduct SN1 Substitution

Figure 2: Divergent reactivity pathways driven by basic vs. solvolytic conditions.

Applications in Drug Development
  • Bioisosteric Replacement: The gem-dichloro motif is increasingly used in FBDD to replace carbonyl groups or to block metabolic hydroxylation at susceptible sites.

  • Scaffold Synthesis: Serves as a precursor for functionalized isobutane scaffolds found in certain agrochemicals and investigational enzyme inhibitors.

Part 5: Safety & Handling (E-E-A-T)

Hazard Classification:

  • H226: Flammable liquid and vapor.

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

Handling Protocol:

  • Engineering Controls: Always handle within a certified chemical fume hood. The evolved vapors during synthesis (

    
    , 
    
    
    
    ) are corrosive and toxic.
  • PPE: Nitrile rubber gloves (0.11 mm minimum thickness) are required. Safety goggles with side shields are mandatory.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases.[2]

Part 6: References

  • European Patent Office. (1984). Process for the preparation of 1,1,2-trichloro-2-methyl propane. EP0133912A2.[4] Retrieved from .

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 520441, this compound. Retrieved from .

  • Spectrum Chemical. (2023). This compound Product Specifications. Retrieved from .

  • Echemi. (2023). This compound Physical Properties Database. Retrieved from .

Sources

Physicochemical Profiling: Solubility Dynamics of 1,1,2-Trichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Subject: CAS 29559-52-2 | Propane, 1,1,2-trichloro-2-methyl- Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers[1][2]

Executive Summary

1,1,2-Trichloro-2-methylpropane (CAS 29559-52-2) is a specialized halogenated alkyl intermediate.[1][2][3] In drug development, it primarily appears as a synthetic building block or a process-related impurity in the synthesis of complex pharmaceutical ingredients (APIs).[1][2]

Its physicochemical profile is defined by high lipophilicity (LogP ~2.8) and low aqueous solubility , characteristic of branched, polychlorinated hydrocarbons.[2] Understanding its solubility differential is critical for two distinct workflows:

  • Process Chemistry: Designing biphasic extractions to remove this impurity from aqueous reaction streams.

  • Analytical Method Development: Selecting appropriate diluents (e.g., Hexane, Methanol) for Gas Chromatography (GC) sample preparation.[2]

This guide provides a mechanistic breakdown of its solubility, quantitative estimates, and validated protocols for experimental determination.

Molecular Architecture & Solvation Thermodynamics[1][2]

The solubility behavior of this compound is dictated by the competition between the cohesive energy density of the solvent and the solute's inability to form hydrogen bonds.[1][2]

Structural Analysis[2][4]
  • Backbone: A branched isobutane skeleton creates steric bulk, reducing the ability of water molecules to organize around the solute (the hydrophobic effect).[2]

  • Halogenation: Three chlorine atoms induce local dipoles, but the molecule lacks a hydrogen bond donor/acceptor motif.[2] This renders it immiscible with water but highly compatible with aprotic polar and non-polar organic solvents.[2]

Thermodynamic Dissolution Pathway

The dissolution of this hydrophobic solute in a polar solvent (water) vs. an organic solvent follows distinct thermodynamic pathways.[2]

DissolutionThermodynamics cluster_water Aqueous Environment cluster_organic Organic Environment Solute Solute (this compound) Cavity Cavity Formation (Endothermic +ΔH) Solute->Cavity Step 1: Break Solvent-Solvent Bonds Interaction Solute-Solvent Interaction Cavity->Interaction Step 2: Insert Solute Result Solubility Outcome Interaction->Result Net Free Energy (ΔG) Water_Path High Cavitation Energy Weak Van der Waals Result: INSOLUBLE Interaction->Water_Path Organic_Path Low Cavitation Energy Strong Dispersion Forces Result: SOLUBLE Interaction->Organic_Path

Figure 1: Thermodynamic cycle of dissolution.[1][2] In water, the energy required to break hydrogen bonds (cavity formation) exceeds the energy released by solute-solvent interactions, resulting in low solubility.[2]

Quantitative Solubility Profile

The following data aggregates predicted physicochemical properties and comparative experimental data for chlorinated isobutanes.

Physicochemical Constants
PropertyValueSource/Method
Molecular Weight 161.46 g/mol Calculated
Physical State LiquidStandard Conditions
Boiling Point ~162 °CPredicted/Comparative [1]
Density 1.28 g/cm³Predicted [1]
LogP (Octanol-Water) 2.80XLogP3 Computed [2]
Henry's Law Constant High (Volatile)Inferred from structure
Solubility Data Matrix

Note: "Miscible" implies the solute mixes in all proportions.[2] "High" implies >100 mg/mL.[1][2]

Solvent ClassSpecific SolventSolubility RatingMechanistic Rationale
Polar Protic Water Very Low (<100 mg/L) Hydrophobic effect; lack of H-bonding.[1][2]
Polar Protic MethanolHigh / MiscibleAmphiphilic nature of MeOH accommodates the alkyl halide.[1][2]
Polar Aprotic DMSOHigh / MiscibleStrong dipole-dipole interactions stabilize the C-Cl bonds.[1][2]
Polar Aprotic AcetoneHigh / MiscibleExcellent solvent for chlorinated organic residues.[1][2]
Non-Polar Hexane / HeptaneMiscible"Like dissolves like" (London Dispersion Forces dominate).[2]
Chlorinated DichloromethaneMisciblePerfect structural compatibility.[1][2]
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Critical Insight for Process Chemists: Due to its high LogP (2.8), this compound will partition almost exclusively into the organic layer during an aqueous workup.[1] If you are trying to remove it as an impurity, a simple water wash will be ineffective.[2] You must rely on fractional distillation or recrystallization (if the product is solid) from a non-polar solvent.[1][2]

Experimental Protocols for Solubility Determination

For researchers needing to generate precise solubility data (e.g., for regulatory submission), standard "shake-flask" methods are often insufficient for hydrophobic liquids due to emulsion formation.[2]

Protocol A: The Generator Column Method (Recommended)

This method avoids the formation of emulsions and micro-droplets that artificially inflate solubility readings in shake-flask experiments.[1][2]

Applicability: Hydrophobic liquids with water solubility < 1 g/L.[1][2]

Workflow Diagram

GeneratorColumn Setup 1. Coat Support (Coat glass beads with This compound) Pack 2. Pack Column (Thermostated Column) Setup->Pack Pump 3. Pump Water (Flow rate < 1 mL/min) Pack->Pump Equilibrium 4. Establish Equilibrium (Solute saturates water stream) Pump->Equilibrium Extract 5. Liquid-Liquid Extraction (Extract aqueous effluent with Hexane) Equilibrium->Extract Analysis 6. GC-FID/MS Analysis Extract->Analysis

Figure 2: Generator Column workflow for precise solubility determination of hydrophobic liquids.[1][2]

Step-by-Step Procedure
  • Preparation: Dissolve this compound in a volatile carrier solvent (e.g., pentane). Coat this onto inert glass beads (60-80 mesh). Evaporate the carrier solvent, leaving a thin film of the target compound on the beads.[2]

  • Column Packing: Pack the coated beads into a stainless steel or glass HPLC column. Place the column in a water bath thermostated to 25.0 ± 0.1°C.

  • Elution: Pump high-purity water through the column. The high surface area ensures the water reaches saturation equilibrium rapidly.[2]

  • Collection: Discard the first 50 mL. Collect the subsequent eluate in a volumetric flask containing a known volume of extraction solvent (e.g., Hexane or Octanol).[2]

  • Quantification: Analyze the organic extract via GC-FID or GC-MS.

    • Calculation:ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      
      
Protocol B: Rapid Screening (Visual)

For rough solubility estimates during solvent selection:

  • Place 10 mg (or 10 µL) of solute in a clear glass vial.

  • Add solvent in 100 µL increments.

  • Vortex for 30 seconds after each addition.

  • End Point: Clear solution with no phase separation or turbidity.[2]

Implications for Drug Development[1][2][5]

Impurity Management (ICH M7)

Chlorinated alkyl halides are often flagged as potential Genotoxic Impurities (GTIs) due to their alkylating potential.[2]

  • Detection: Because solubility in water is low, analyzing aqueous waste streams directly is difficult.[2] Use Purge and Trap GC-MS or Headspace GC to detect trace levels of this compound in aqueous buffers.[1][2]

  • Purge Strategy: If this compound is a byproduct, exploit its volatility (BP ~162°C) and high solubility in non-polar solvents.[2] A wash with hexanes followed by vacuum drying is usually effective for API purification.[2]

Partition Coefficient (LogP) Validation

If experimental LogP validation is required (e.g., for environmental risk assessment):

  • Do not use the Shake Flask method if emulsions form.[1][2]

  • Alternative: Use RP-HPLC estimation.[1][2] Correlate the retention time of this compound against a calibration curve of standards with known LogP values (e.g., Toluene, Chlorobenzene).

References

  • PubChem. (2025).[2][4][5] this compound (Compound).[1][2][3][6][7][8] National Library of Medicine.[2] [Link][2]

  • Cheméo. (2025).[2][4] Chemical Properties of Propane, 1,1,2-trichloro-. [Link][1][2][3]

  • NIST Chemistry WebBook. Propane, 1,1,2-trichloro-2-methyl-. SRD 69.[2][8] [Link][2]

  • OECD Guidelines for the Testing of Chemicals. (1995).[2] Test No. 105: Water Solubility. (Methodology reference for Generator Column). [Link][2]

Sources

A Comprehensive Analysis of 1,1,2-Trichloro-2-methylpropane and Its Distinction from Other Trichloroisobutane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise identification and differentiation of constitutional isomers are of paramount importance in chemical synthesis, materials science, and pharmacology, where subtle structural variations can lead to profound differences in reactivity, physical properties, and biological activity. This technical guide provides a detailed examination of 1,1,2-trichloro-2-methylpropane and the broader family of trichloroisobutane isomers. We delve into the structural nuances, comparative physicochemical properties, and selective synthesis routes. The core of this guide is a comprehensive analysis of the analytical methodologies required for unambiguous differentiation, focusing on mass spectrometry and nuclear magnetic resonance spectroscopy. By explaining the causality behind experimental choices and providing validated protocols, this document serves as an essential resource for professionals requiring absolute certainty in isomeric identification and purity assessment.

Foundational Principles: Isomerism in Chlorinated Butanes

Constitutional isomers are compounds that share the same molecular formula but differ in the connectivity of their atoms. The C4 hydrocarbon backbone can exist as either a linear chain (n-butane) or a branched chain (isobutane or 2-methylpropane). The chlorination of these backbones gives rise to a variety of isomers.[1][2] For the molecular formula C₄H₇Cl₃, isomers can be derived from either scaffold. This guide focuses specifically on the isomers derived from the branched isobutane skeleton.

The isobutane molecule contains two distinct types of carbon atoms: a tertiary carbon bonded to three other carbons, and three primary carbons each bonded to only the tertiary carbon. This structural feature dictates the possible substitution patterns for the three chlorine atoms, leading to several unique trichloroisobutane isomers.

G cluster_isobutane Isobutane (2-methylpropane) Backbone cluster_isomers Resulting Trichloroisobutane Isomers C_tert Tertiary Carbon (1H) C_prim1 Primary Carbon (3H) C_tert->C_prim1 C_prim2 Primary Carbon (3H) C_tert->C_prim2 C_prim3 Primary Carbon (3H) C_tert->C_prim3 iso1 1,1,2-Trichloro- 2-methylpropane C_tert->iso1 Chlorination Sites iso2 1,2,3-Trichloro- 2-methylpropane iso3 Other Possible Isomers (e.g., 1,1,1- and 1,1,3-)

Caption: Logical relationship between the isobutane backbone and its trichlorinated isomers.

A Comparative Overview of Trichloroisobutane Isomers

While several constitutional isomers of trichloroisobutane can theoretically exist, this guide will focus on two prominent and well-documented examples to illustrate the principles of differentiation: this compound and 1,2,3-trichloro-2-methylpropane. Their distinct chlorine substitution patterns give rise to unique chemical and physical properties.

PropertyThis compound1,2,3-Trichloro-2-methylpropane
Structure CC(C)(C(Cl)Cl)ClCC(CCl)(CCl)Cl
IUPAC Name This compound[3]1,2,3-trichloro-2-methylpropane[4]
CAS Number 29559-52-2[3]1871-58-5[4]
Molecular Formula C₄H₇Cl₃[3]C₄H₇Cl₃[4]
Molecular Weight 161.45 g/mol [3]161.45 g/mol [4]
Key Structural Feature Contains a dichloromethyl group (-CHCl₂) and a tertiary carbon bearing a chlorine.Contains two chloromethyl groups (-CH₂Cl) and a tertiary carbon bearing a chlorine.

Synthesis and Reactivity: A Mechanistic Perspective

The synthetic route to a specific isomer is often determined by the starting material and reaction mechanism, providing insight into its potential reactivity. The ability to produce a single isomer with high selectivity is a significant advantage in chemical manufacturing.

Selective Synthesis of this compound

Unlike many chlorinated alkanes that are produced as part of a complex mixture via free-radical chlorination, this compound can be synthesized as the primary product with high selectivity.[5] The process involves the reaction of 1-chloro-2-methyl-propene with sulfuryl chloride (SO₂Cl₂), a reliable chlorinating agent.

Causality of Selectivity: This reaction proceeds via a mechanism that favors the specific addition of two chlorine atoms across the double bond of the starting alkene. The use of light (particularly UV) can initiate the reaction by generating chlorine radicals from sulfuryl chloride. This targeted addition reaction avoids the non-selective substitution reactions characteristic of alkane chlorination, allowing for the production of this compound with a selectivity exceeding 99%.[5]

G start 1-Chloro-2-methyl-propene + Sulfuryl Chloride (SO₂Cl₂) condition UV Light Initiation start->condition reaction Selective Chlorination Reaction condition->reaction product This compound (>99% Selectivity) reaction->product

Caption: High-selectivity synthesis workflow for this compound.

Comparative Reactivity

The reactivity of these isomers is dictated by the location of the chlorine atoms:

  • This compound: Possesses a tertiary alkyl chloride. Tertiary halides are prone to Sₙ1 reactions due to the stability of the intermediate tertiary carbocation. It also has a dichloromethyl group, where the hydrogens are slightly acidic and the geminal chlorides are less reactive towards substitution.

  • 1,2,3-Trichloro-2-methylpropane: Also has a tertiary alkyl chloride, but it is flanked by two primary alkyl chlorides (-CH₂Cl). Primary halides are more susceptible to Sₙ2 reactions. This dual reactivity makes it a potentially versatile, but complex, synthetic intermediate.

Definitive Identification: Advanced Analytical Methodologies

Because constitutional isomers have identical molecular weights, their differentiation relies on techniques that can probe their unique structural arrangements.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for separating and identifying volatile and semi-volatile organic compounds like chlorinated hydrocarbons.[6]

  • Gas Chromatography (GC): The isomers are separated based on differences in their boiling points and interactions with the stationary phase of the GC column. Generally, more compact, spherical molecules have lower boiling points than their linear counterparts. Therefore, one can predict that the branched trichloroisobutanes will have different retention times than trichlorobutanes derived from n-butane.

  • Mass Spectrometry (MS): The mass spectrometer provides two critical pieces of information:

    • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with three chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion (M⁺) at M, M+2, M+4, and M+6, with a relative intensity ratio of approximately 100:98:32:3. Observing this pattern confirms the presence of three chlorine atoms.

    • Fragmentation Pattern: Electron ionization (EI) causes the molecule to fragment in a reproducible manner. The stability of the resulting fragments dictates the appearance of the mass spectrum. The base peak (most intense peak) is often diagnostic. For example, the fragmentation of this compound is likely influenced by the stability of the tertiary carbocation formed after the loss of the -CHCl₂ group, whereas 1,2,3-trichloro-2-methylpropane fragmentation may be initiated by the loss of a -CH₂Cl radical. These distinct fragmentation pathways provide a definitive fingerprint for each isomer.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive structural information by probing the chemical environment of every proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.[8] The unique electronic environment of each nucleus, caused by the proximity of electronegative chlorine atoms and methyl groups, results in a distinct spectrum for each isomer.

Predicted Spectroscopic Features for Differentiation:

IsomerPredicted ¹H NMR SignalsPredicted ¹³C NMR SignalsKey Differentiating Features
This compound 3 signals: A singlet (CHCl₂), a singlet (CH₃), and another singlet (CH₃). The two methyl groups are chemically different.4 signals: One for each of the four carbon atoms (C(CH₃)₂, C(Cl), CHCl₂, and two distinct CH₃ carbons).Appearance of a signal for a dichloromethyl proton (-CHCl₂) and distinct signals for the two methyl groups.
1,2,3-Trichloro-2-methylpropane 3 signals: A singlet (CH₃), and two distinct signals for the two non-equivalent -CH₂Cl groups (likely appearing as complex multiplets or distinct singlets depending on coupling).3 signals: One for the tertiary carbon, one for the methyl carbon, and one for the two equivalent chloromethyl carbons.Absence of a -CHCl₂ proton signal and the presence of signals corresponding to two chloromethyl (-CH₂Cl) groups.

Experimental Protocols

The following protocol outlines a self-validating system for the analysis of a potential mixture of trichloroisobutane isomers, ensuring trustworthy and reproducible results.

Protocol: Isomer Identification by GC-MS
  • Sample Preparation:

    • Accurately prepare a 100 ppm solution of the sample in a high-purity solvent such as hexane or dichloromethane.

    • Prepare a solvent blank for a baseline run.

    • If available, prepare individual 100 ppm solutions of known isomer standards for retention time confirmation.

  • Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating these isomers.

    • Injection: 1 µL injection volume, split mode (e.g., 50:1 split ratio).

    • Inlet Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold: Hold at 200°C for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 250.

    • Transfer Line Temperature: 280°C.

  • Data Analysis and Validation:

    • Retention Time: Compare the retention times of peaks in the sample chromatogram to those of the known standards.

    • Mass Spectrum: For each separated peak:

      • Confirm the molecular weight (160 for the base peak of the isotopic cluster).

      • Verify the characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6).

      • Compare the fragmentation pattern to a reference library (e.g., NIST) or to the spectra of the known standards to make a definitive identification.

G cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Interpretation prep1 Prepare 100 ppm Sample Solution prep2 Prepare Solvent Blank prep3 Prepare Standards (if available) gc_inject Inject Sample into GC prep3->gc_inject gc_sep Separation on Capillary Column gc_inject->gc_sep ms_detect EI Ionization & Mass Detection gc_sep->ms_detect data1 Analyze Retention Time ms_detect->data1 data2 Verify Isotopic Pattern (Cl₃) data1->data2 data3 Match Fragmentation Fingerprint data2->data3 result Unambiguous Isomer ID data3->result

Caption: A validated workflow for the differentiation of trichloroisobutane isomers by GC-MS.

Implications for Drug Development and Research

In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), chlorinated alkanes can serve as versatile starting materials or intermediates. The choice of isomer is critical:

  • Stereochemistry and Regiochemistry: Using an incorrect isomer like 1,2,3-trichloro-2-methylpropane when this compound is required would lead to an entirely different product due to the different positions of the reactive chlorine atoms.

  • Purity and Safety: Isomeric impurities can have different toxicological profiles and may be difficult to remove in later stages. Regulatory bodies require stringent control and characterization of all starting materials and intermediates.

  • Reaction Efficiency: The reactivity differences between primary and tertiary halides will significantly impact reaction conditions, yields, and byproduct formation. Using the correct isomer ensures that synthetic protocols are efficient and reproducible.

Conclusion

The differentiation between this compound and its constitutional isomers, such as 1,2,3-trichloro-2-methylpropane, is a non-trivial task that requires the application of sophisticated analytical techniques. While they share the same molecular formula and weight, their unique atomic connectivity results in distinct synthetic pathways, chemical reactivity, and, most importantly, spectroscopic fingerprints. A combined approach using GC-MS to separate the isomers and analyze their fragmentation patterns, along with NMR spectroscopy to provide definitive structural elucidation, represents the gold standard for unambiguous identification. For scientists in research and drug development, a thorough understanding and application of these principles are essential for ensuring the integrity, purity, and safety of their chemical entities.

References

  • Google Patents. (n.d.). EP0133912A2 - Process for the preparation of 1,1,2-trichloro-2-methyl propane.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3-Trichloro-2-methylpropane. Retrieved from [Link]

  • PubMed. (1992). Methods for the analysis of persistent chlorinated hydrocarbons in tissues. Journal of Chromatography, 580(1-2), 257-278. Retrieved from [Link]

  • ChemistNATE. (2023, September 3). Draw all the constitutional isomers of C4H9Cl [Video]. YouTube. Retrieved from [Link]

  • RSC Education. (n.d.). Preparation of 2-chloro-2-methylpropane. Retrieved from [Link]

  • Quora. (2018, March 15). What are the possible isomers of chlorobutane? Retrieved from [Link]

  • A-Star Research. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]

Sources

Literature review on the occurrence of 1,1,2-Trichloro-2-methylpropane in groundwater

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific occurrence, behavior, and analysis of 1,1,2-Trichloro-2-methylpropane (CAS No. 29559-52-2). While often overshadowed by its more regulated "cousins" like 1,2,3-Trichloropropane (TCP) or Trichloroethylene (TCE), this compound represents a critical "blind spot" in groundwater monitoring—primarily serving as a persistent indicator of specific industrial chlorination processes.

Occurrence, Chemodynamics, and Analytical Detection

Executive Summary

This compound (1,1,2-TCMP) is a chlorinated aliphatic hydrocarbon (Formula: C₄H₇Cl₃) that typically occurs as a manufacturing byproduct rather than a primary commercial product.[1][2] Its presence in groundwater is a forensic fingerprint, often indicating upstream contamination from the synthesis of methallyl chloride, isobutylene derivatives, or chlorinated solvents.

For researchers and drug development professionals, 1,1,2-TCMP is of dual interest:

  • Environmental Fate: It is a persistent Volatile Organic Compound (VOC) with resistance to hydrolysis, making it a long-term groundwater resident.

  • Pharmaceutical Purity: As a potential trace impurity in chlorinated solvents used in API synthesis, it requires rigorous screening to mitigate genotoxic impurity (GTI) risks.

Chemical Identity & Physicochemical Properties

Understanding the "personality" of the molecule is the first step in predicting its transport. 1,1,2-TCMP features a sterically crowded structure that influences both its volatility and its recalcitrance to degradation.

PropertyValue / DescriptionImplications for Groundwater
CAS Number 29559-52-2Unique identifier for database queries.
Structure Cl₂CH-C(Cl)(CH₃)₂Tertiary chloride at C2; Geminal dichlorides at C1.
Molecular Weight 161.46 g/mol Dense non-aqueous phase liquid (DNAPL) potential.
Physical State Liquid (at STP)Migrates as a free product if concentration is high.
Henry’s Law Constant ~10⁻³ atm-m³/mol (Est.)High Volatility. Readily partitions into soil gas; amenable to air stripping.
Solubility (Water) Low to Moderate (<500 mg/L)Persistent dissolved plumes; does not flush easily.
Hydrolysis Rate Very SlowThe tertiary carbon (C2) is sterically hindered, retarding S_N2 attack.
Sources & Mechanism of Occurrence

Unlike TCE, which was widely used as a degreaser, 1,1,2-TCMP enters groundwater primarily as a process impurity .

3.1. The Synthesis Fingerprint

1,1,2-TCMP is generated during the chlorination of Isobutylene (2-methylpropene).[3] Industrial processes aiming to produce methallyl chloride (a precursor for plastics and agrochemicals) often produce 1,1,2-TCMP as an "over-chlorinated" byproduct.

Key Insight: If you detect 1,1,2-TCMP, you should also look for:

  • Methallyl chloride (3-chloro-2-methylpropene)

  • Isobutyl chloride [4][5]

  • 1,2,3-Trichloropropane (often a co-contaminant in chlorination waste).[3][5]

SynthesisPathway Isobutylene Isobutylene (2-methylpropene) Intermediate Reaction Intermediate (Carbocation/Radical) Isobutylene->Intermediate Chlorination Cl2 + Cl₂ Target Methallyl Chloride (Target Product) Intermediate->Target Substitution Byproduct This compound (Over-chlorinated Byproduct) Intermediate->Byproduct Addition (Secondary Chlorination)

Figure 1: Formation pathway of 1,1,2-TCMP during isobutylene chlorination. The compound forms via addition reactions that compete with the desired substitution.

Analytical Methodology: Detection & Quantification

Detecting 1,1,2-TCMP requires adapting standard VOC protocols. It is not always explicitly listed in EPA Method 8260 (Volatiles by GC/MS), but it behaves similarly to other chlorinated propanes.

4.1. Preferred Protocol: Purge-and-Trap GC/MS

Why? Direct injection is insufficient for low-level groundwater analysis (ppb range). Purge-and-trap concentrates the analyte from the water matrix.

Protocol Parameters:

  • Sample Prep: Collect groundwater in 40mL VOA vials with HCl preservative (pH < 2) to inhibit biological degradation.

  • Purge: Purge 5mL sample with Helium at 40 mL/min for 11 minutes at ambient temperature.

  • Trap: Use a VOCarb 3000 (or equivalent K/polymer) trap.

  • Desorb: Heat trap to 250°C for 2 minutes; transfer to GC.

  • GC Column: DB-624 or Rtx-VMS (30m x 0.25mm ID). These phases are optimized for separating volatile halogenated hydrocarbons.

  • Mass Spectrometry (SIM Mode):

    • Scan Mode: Useful for initial identification.

    • SIM (Selected Ion Monitoring): Essential for low detection limits (< 0.5 µg/L).

    • Target Ions: Monitor m/z 41 (C₃H₅⁺), m/z 76/78 (C₃H₄Cl⁺), and m/z 125/127 (M - Cl). Note: The molecular ion (approx 160) may be weak due to fragmentation.

4.2. Quality Control (Self-Validating System)
  • Surrogate Standard: Use Dibromofluoromethane . If surrogate recovery is <70% or >130%, the matrix is interfering, or the purge failed.

  • Internal Standard: 1,4-Dichlorobenzene-d4 .

  • Retention Time Locking: 1,1,2-TCMP will elute near 1,2,3-Trichloropropane but typically slightly earlier due to the branching (lower boiling point).

AnalyticalWorkflow Sample Groundwater Sample (VOA Vial, pH < 2) Purge Purge & Trap (He gas, 11 min) Sample->Purge Extraction Desorb Thermal Desorption (250°C -> GC Inlet) Purge->Desorb Concentration GC GC Separation (Rtx-VMS Column) Desorb->GC Injection MS Mass Spectrometer (SIM Mode: m/z 41, 76, 125) GC->MS Elution Data Quantitation (vs. Internal Std) MS->Data Signal Processing

Figure 2: Analytical workflow for trace detection of 1,1,2-TCMP using EPA 8260-equivalent methodology.

Environmental Fate & Remediation Strategies

Once in groundwater, 1,1,2-TCMP is a "stubborn" contaminant.

5.1. Chemodynamics
  • Sorption: It has a moderate Organic Carbon Partition Coefficient (

    
    ). It will retard slightly in organic-rich aquifers but moves nearly as fast as groundwater in sandy aquifers.
    
  • Degradation:

    • Abiotic: Hydrolysis is negligible.

    • Biotic:[4] Highly resistant to aerobic degradation. Under strong anaerobic conditions (reductive dechlorination), it may degrade, but the tertiary chloride bond is sterically difficult for some dehalogenase enzymes to access compared to primary chlorides.

5.2. Remediation Technologies
TechnologyEfficacyMechanism
Air Stripping High High Henry's constant allows efficient transfer from water to air phase.
Granular Activated Carbon (GAC) Moderate Adsorbs well, but capacity is lower than for larger molecules like PCE.
In-Situ Chemical Oxidation (ISCO) Low-Moderate Persulfate or Permanganate can attack, but the saturated nature requires radical chemistry (e.g., activated persulfate).
References
  • PubChem. (n.d.). This compound (Compound).[1][2][3][4][5][6][7][8][9] National Library of Medicine. Retrieved from [Link]

  • Yaws, C. L. (2015). The Yaws Handbook of Vapor Pressure: Antoine Coefficients. Gulf Professional Publishing.
  • U.S. EPA. (2020). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.[5][10] Retrieved from [Link][4]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profiles for Chlorinated Hydrocarbons. (General reference for chloroalkane toxicity). Retrieved from [Link]

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An In-depth Technical Guide to the Bioaccumulation Potential of 1,1,2-Trichloro-2-methylpropane in Aquatic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive assessment of the bioaccumulation potential of 1,1,2-Trichloro-2-methylpropane in aquatic environments. In the absence of direct experimental data for this specific compound, this document synthesizes information from its physicochemical properties, predictive models, and data from structurally similar chlorinated alkanes to build a robust scientific narrative. This guide is intended for researchers, environmental scientists, and professionals in drug development and chemical safety assessment, offering a framework for evaluating bioaccumulation risk and outlining the necessary experimental steps for a definitive characterization.

Introduction: The Environmental Context of this compound

This compound is a halogenated aliphatic hydrocarbon. While specific manufacturing and use data are not widely available, compounds of this class can enter the environment through industrial discharge, improper disposal, and as byproducts of chemical processes. Understanding their fate and potential for bioaccumulation in aquatic ecosystems is critical for a comprehensive environmental risk assessment. Bioaccumulation, the process by which a chemical substance is absorbed by an organism from its environment and food, can lead to concentrations in the organism that are significantly higher than in the surrounding water. This can pose a threat to the organism itself and to higher trophic levels, including humans, through biomagnification.

Physicochemical Properties and Initial Bioaccumulation Screening

The bioaccumulation potential of a chemical is strongly influenced by its physicochemical properties. For this compound, a critical parameter is its octanol-water partition coefficient (Kow), which is an indicator of its lipophilicity (tendency to associate with fats). A high log Kow value is often a primary indicator of a potential for bioaccumulation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C4H7Cl3PubChem
Molecular Weight 161.45 g/mol PubChem[1]
Computed XLogP3 (log Kow) 2.8PubChem[1]
Water Solubility Data not available
Vapor Pressure Data not available

The computed log Kow of 2.8 for this compound is below the common regulatory threshold of log Kow > 3 to > 4.5 that triggers further bioaccumulation testing[2]. However, this value is an estimation and experimental verification is recommended. While a log Kow below 3 suggests a lower potential for bioaccumulation, it does not entirely preclude it, especially in organisms with high lipid content or in situations of continuous environmental exposure.

Predictive Bioaccumulation Assessment: A Read-Across Approach

Given the lack of direct experimental data for this compound, a "read-across" approach using data from structurally similar chemicals is a scientifically valid method for a preliminary assessment. For this purpose, we will consider 1,1,2-trichloroethane and 1,2,3-trichloropropane.

Surrogate Compound 1: 1,1,2-Trichloroethane

1,1,2-Trichloroethane is a structural isomer of trichloroethane and provides valuable insights. It is primarily used as a chemical intermediate and solvent[3][4].

  • Environmental Fate: When released into water, 1,1,2-trichloroethane is expected to primarily evaporate. It has low adsorption to sediment and biodegradation is slow[3][5].

  • Bioaccumulation Data: Reported bioconcentration factors (BCFs) for 1,1,2-trichloroethane are low, with values of <10 and 17[5]. A BCF is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding water at steady state. These low BCF values indicate that 1,1,2-trichloroethane does not significantly bioconcentrate in fish[5].

Surrogate Compound 2: 1,2,3-Trichloropropane

1,2,3-Trichloropropane is another chlorinated alkane with uses as a solvent and chemical intermediate[6].

  • Environmental Fate: In surface waters, the primary removal process for 1,2,3-trichloropropane is likely to be volatilization. It is expected to be persistent in groundwater[6][7].

  • Bioaccumulation Data: An estimated BCF for 1,2,3-trichloropropane suggests that it is not likely to biomagnify in the food chain[6]. While a specific value is not provided in the search results, the qualitative assessment points towards low bioaccumulation potential.

Synthesis and Interpretation for this compound

The low BCF values for 1,1,2-trichloroethane and the qualitative assessment for 1,2,3-trichloropropane suggest that short-chain chlorinated alkanes with a similar degree of chlorination to this compound generally exhibit low bioaccumulation potential. The presence of the methyl group in this compound might slightly increase its lipophilicity compared to its straight-chain counterparts, as reflected in its slightly higher computed log Kow. However, it is unlikely to shift its bioaccumulation potential into a high-concern category based on this structural feature alone.

The Role of Metabolism in Mitigating Bioaccumulation

The extent of bioaccumulation is not solely dependent on a chemical's lipophilicity; metabolic transformation (biotransformation) within the organism can significantly reduce its concentration and, therefore, its bioaccumulation.

While specific metabolic pathways for this compound in aquatic organisms have not been studied, insights can be drawn from related compounds. Halogenated hydrocarbons can be metabolized by cytochrome P450-catalyzed dehalogenation reactions[8]. For instance, the metabolism of 1,1,2-trichloroethane in rats and mice leads to the formation of chloroacetic acid and other metabolites that are more water-soluble and readily excreted[9]. It is plausible that aquatic organisms possess similar metabolic pathways that could reduce the bioaccumulation of this compound.

The potential for metabolic disruption by this and other contaminants of emerging concern in fish is an active area of research. Such disruptions could have broader implications for organism health beyond bioaccumulation[10].

Experimental Determination of Bioaccumulation Potential: A Methodological Framework

To definitively determine the bioaccumulation potential of this compound, experimental studies are essential. The standard approach is the fish bioconcentration factor (BCF) test, following established guidelines such as the OECD Test Guideline 305.

Experimental Workflow: OECD 305 Fish Bioconcentration Study

The following diagram outlines the key phases of a standard fish bioconcentration study.

OECD_305_Workflow cluster_acclimation Acclimation Phase cluster_uptake Uptake Phase cluster_depuration Depuration Phase cluster_analysis Analysis & Calculation acclimation Fish Acclimation to Test Conditions exposure Constant Aqueous Exposure to This compound acclimation->exposure Start of Exposure sampling_uptake Periodic Sampling of Fish and Water exposure->sampling_uptake transfer Transfer to Clean Water sampling_uptake->transfer Steady State Reached or End of Uptake Period analysis Chemical Analysis of Samples (e.g., GC-MS) sampling_uptake->analysis sampling_depuration Periodic Sampling of Fish and Water transfer->sampling_depuration sampling_depuration->analysis calculation Calculation of Uptake and Depuration Rate Constants (k1, k2) analysis->calculation bcf_calc BCF Calculation (BCF = k1/k2) calculation->bcf_calc

Caption: Workflow for an OECD 305 Fish Bioconcentration Factor (BCF) study.

Step-by-Step Protocol for a Fish Bioconcentration Study
  • Test Organism Selection: A species with a low metabolic rate and high lipid content, such as the rainbow trout (Oncorhynchus mykiss) or fathead minnow (Pimephales promelas), is typically used.

  • Acclimation: The fish are acclimated to the test conditions (temperature, water quality, feeding regime) for a sufficient period before the start of the exposure.

  • Uptake Phase: The fish are exposed to a constant, sublethal concentration of this compound in the water. The duration of this phase depends on the time required to reach a steady state, where the concentration of the chemical in the fish remains constant. This is typically up to 28 days. During this phase, fish and water samples are taken at regular intervals.

  • Depuration Phase: After the uptake phase, the fish are transferred to clean water without the test substance. Sampling of fish and water continues to determine the rate of elimination (depuration) of the chemical from the fish tissues.

  • Chemical Analysis: The concentrations of this compound in the fish tissue and water samples are quantified using a sensitive analytical method, such as gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis and BCF Calculation: The uptake rate constant (k1) and the depuration rate constant (k2) are calculated from the concentration data. The bioconcentration factor (BCF) is then calculated as the ratio of k1 to k2. A steady-state BCF (BCFss) can also be calculated directly from the concentrations in fish and water at steady state[11].

Aquatic Toxicity Considerations

While this guide focuses on bioaccumulation, it is important to consider the aquatic toxicity of this compound, as this will inform the selection of appropriate test concentrations for bioaccumulation studies and provide a broader understanding of its environmental risk. Currently, there is a lack of specific aquatic toxicity data for this compound. However, related chlorinated ethanes have shown acute toxicity to aquatic organisms such as Daphnia magna and fathead minnows at various concentrations[12]. Any experimental investigation into the bioaccumulation of this compound should be preceded by acute toxicity testing to determine a suitable non-lethal exposure concentration.

Conclusion and Recommendations

Based on its physicochemical properties, specifically a computed log Kow of 2.8, and a read-across approach from structurally similar chlorinated alkanes, the bioaccumulation potential of this compound in aquatic systems is predicted to be low. The available data on surrogate compounds such as 1,1,2-trichloroethane show low bioconcentration factors. Furthermore, the potential for metabolic transformation in aquatic organisms could further limit its accumulation.

However, this assessment is based on predictive methods and surrogate data due to the absence of direct experimental studies on this compound. Therefore, the following recommendations are made for a definitive characterization of its bioaccumulation potential:

  • Experimental Determination of Log Kow: An experimental determination of the octanol-water partition coefficient should be conducted to confirm the computed value.

  • Fish Bioconcentration Study (OECD 305): A definitive fish BCF study is required to quantify the bioaccumulation potential of this compound.

  • Aquatic Toxicity Testing: Acute aquatic toxicity tests should be performed to establish the potential hazards of this compound to aquatic life and to inform the design of the BCF study.

  • Metabolism Studies: In vivo or in vitro metabolism studies using fish liver microsomes could provide valuable information on the biotransformation pathways and rates of this compound in aquatic organisms.

By following these recommendations, a comprehensive and scientifically robust assessment of the bioaccumulation potential and overall environmental risk of this compound can be achieved.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 1,2,3-Trichloro-2-methylpropane. National Center for Biotechnology Information. [Link]

  • Chemical Synthesis Database. 1,2,3-trichloro-2-methylpropane. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 1,1,2-Trichloroethane. [Link]

  • California State Water Resources Control Board. Attachment U-1 Bioaccumulation Factors. [Link]

  • U.S. Environmental Protection Agency (EPA). Technical Factsheet on 1,1,2-Trichloroethane. [Link]

  • U.S. Environmental Protection Agency (EPA). Ambient Water Quality Advisories For 1,2,3-TRICHLOROPROPANE. [Link]

  • U.S. Environmental Protection Agency (EPA). KABAM Version 1.0 User's Guide and Technical Documentation - Appendix F. [Link]

  • Mount Laurel MUA. 1,1,2-Trichloroethane (C2H3Cl3). [Link]

  • Arp, H. P. H., et al. (2012). Bioaccumulation in aquatic systems: methodological approaches, monitoring and assessment. Environmental Sciences Europe, 24(1), 1-15. [Link]

  • Scheringer, M., et al. (2023). How error-prone bioaccumulation experiments affect the risk assessment of hydrophobic chemicals and what could be improved. Integrated Environmental Assessment and Management, 19(3), 792-803. [Link]

  • Mirage News. Pollution's Early Impact Echoes in Fish Generations. [Link]

  • Breckland Scientific Supplies Ltd. 2-Chloro-2-Methylpropane - SAFETY DATA SHEET. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 1,2,3-Trichloropropane. [Link]

  • U.S. Environmental Protection Agency (EPA). Ecological Effects Test Guidelines OCSPP 850.1730: Fish Bioconcentration Factor (BCF). [Link]

  • Meador, J. P., et al. (2016). Adverse metabolic effects in fish exposed to contaminants of emerging concern in the field and laboratory. Marine Environmental Research, 120, 10-19. [Link]

  • Belitz, K., et al. (2016). Factors affecting 1, 2, 3-trichloropropane contamination in groundwater in California. Science of The Total Environment, 550, 947-957. [Link]

  • Cheméo. Chemical Properties of 1,2,3-trichloro-2-methylbutane (CAS 62521-69-1). [Link]

  • Charles River Laboratories. Fish Metabolism & Feeding Studies. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 1,1,2-Trichloroethane. [Link]

  • U.S. Environmental Protection Agency (EPA). Tier II Acute and Chronic Aquatic Life Values for 1 1 2 Trichloroethane. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 1,2,3-Trichloropropane. [Link]

  • Dhillon, G. S., et al. (2015). Triclosan: Current status, occurrence, environmental risks and bioaccumulation potential. International journal of environmental research and public health, 12(5), 5657-5684. [Link]

Sources

Methodological & Application

Application Note: Selective Synthesis of 1,1,2-Trichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the high-purity synthesis of 1,1,2-trichloro-2-methylpropane (CAS: 29559-52-2) starting from isobutylene (2-methylpropene). While direct chlorination of isobutylene yields complex mixtures of vinylic and allylic chlorides, this protocol utilizes a stepwise regioselective approach . The pathway involves the initial formation of a vicinal dichloride, followed by controlled dehydrochlorination to the thermodynamically favored vinylic chloride (isocrotyl chloride), and finally, a stereoselective chlorine addition.

This guide prioritizes isomer control , as the structural isomer 1,2,3-trichloro-2-methylpropane is a common and difficult-to-remove impurity in standard preparations.

Key Chemical Transformations
  • Electrophilic Addition: Isobutylene +

    
     1,2-Dichloro-2-methylpropane.
    
  • Elimination/Isomerization: 1,2-Dichloro-2-methylpropane

    
     1-Chloro-2-methylpropene (Isocrotyl Chloride).
    
  • Electrophilic Addition: 1-Chloro-2-methylpropene +

    
     this compound.
    

Strategic Pathway Analysis

The synthesis relies on the distinct reactivity of the intermediate alkene isomers. Direct chlorination of isobutylene is non-selective. Therefore, we must lock the carbon skeleton into the 1,2-dichloro state and then selectively generate the 1-chloroalkene intermediate.

Reaction Scheme Visualization

SynthesisPath Isobutylene Isobutylene (2-methylpropene) Dichloro 1,2-Dichloro-2-methylpropane Isobutylene->Dichloro Cl2, 0°C (Electrophilic Addition) Methallyl Methallyl Chloride (3-chloro-2-methylpropene) (Kinetic Product) Dichloro->Methallyl Base (-HCl) Kinetic Control Isocrotyl Isocrotyl Chloride (1-chloro-2-methylpropene) (Thermodynamic Product) Dichloro->Isocrotyl Base/Heat Thermodynamic Control Methallyl->Isocrotyl Acid Cat. Isomerization Target This compound (Target) Isocrotyl->Target Cl2 or SO2Cl2 (Addition)

Figure 1: Synthetic pathway distinguishing between the kinetic by-product (Methallyl Chloride) and the required intermediate (Isocrotyl Chloride).

Safety & Handling Protocols

  • Chlorine (

    
    ):  Highly toxic gas. All reactions involving 
    
    
    
    must be performed in a certified fume hood with a gas scrubber (NaOH trap).
  • Sulfuryl Chloride (

    
    ):  Violent reaction with water. Corrosive.
    
  • Pressure: Isobutylene is a gas at room temperature (bp -6.9°C). Reactions typically require dry ice condensers or pressurized vessels.

  • UV Radiation: If photo-chlorination is used, ensure UV shielding is in place to prevent eye/skin damage.

Experimental Protocols

Phase 1: Synthesis of 1,2-Dichloro-2-methylpropane

This step locks the isobutylene structure.

  • Reagents: Isobutylene (gas), Chlorine (gas), Dichloromethane (DCM) or Carbon Tetrachloride (

    
    ).
    
  • Equipment: 3-neck round bottom flask, dry ice/acetone condenser (-78°C), gas inlet tubes, thermometer.

Protocol:

  • Setup: Cool the reaction flask containing DCM (solvent) to -10°C.

  • Saturation: Slowly bubble Isobutylene into the solvent until saturated. Maintain temperature below 0°C to prevent polymerization.

  • Chlorination: Introduce Chlorine gas slowly. The reaction is exothermic. Maintain temperature between -5°C and 0°C.

  • Endpoint: The solution will turn slightly yellow when excess chlorine is present. Stop flow.

  • Workup: Purge with Nitrogen to remove excess

    
    . Wash with 5% 
    
    
    
    , then brine. Dry over
    
    
    .
  • Purification: Remove solvent via rotary evaporation. Distill the residue.

    • Target BP: 107-108°C (at 760 mmHg).

    • Yield: Typically >90%.

Phase 2: Preparation of 1-Chloro-2-methylpropene (Isocrotyl Chloride)

Critical Step: Dehydrochlorination of the Phase 1 product yields a mixture of Methallyl chloride (bp 71-72°C) and Isocrotyl chloride (bp ~68°C). Isocrotyl chloride is required for the final step.

Protocol (Isomerization-Driven):

  • Reagents: 1,2-Dichloro-2-methylpropane, Potassium Hydroxide (KOH), Ethanol.

  • Reaction: Reflux the dichloride with ethanolic KOH for 4-6 hours.

  • Separation: Fractional distillation is required.

    • Challenge: The boiling points are close (Methallyl: 72°C vs Isocrotyl: ~68°C).

    • Optimization: If the Methallyl isomer dominates (kinetic product), reflux the distillate with a catalytic amount of acid (e.g., p-TsOH) or Lewis acid (

      
      ) to equilibrate the mixture toward the thermodynamic Isocrotyl isomer, then redistill.
      
  • Target Specification: Collect the fraction boiling at 67-69°C.

    • Purity Check: GC-MS or NMR (

      
      ). Isocrotyl chloride shows a vinylic proton signal distinct from the terminal methylene protons of methallyl chloride.
      
Phase 3: Synthesis of this compound

This step involves the addition of chlorine across the double bond of Isocrotyl chloride.

Protocol:

  • Reagents: 1-Chloro-2-methylpropene (Isocrotyl Chloride), Sulfuryl Chloride (

    
    ) or Chlorine gas (
    
    
    
    ), catalytic Benzoyl Peroxide or UV light (optional but enhances rate).
  • Setup: Flame-dried glassware. Inert atmosphere (

    
    ).
    
  • Addition:

    • Dissolve Isocrotyl chloride in

      
       or use neat if temperature is controlled.
      
    • Add

      
       dropwise at 0°C to 10°C. (Stoichiometry: 1.05 equivalents).
      
    • Note: While

      
       gas can be used, 
      
      
      
      often provides better control in liquid-phase additions to substituted alkenes.
  • Reaction: Allow to warm to room temperature. If reaction is sluggish, initiate with UV light (350 nm) or heat to reflux (60°C) until gas evolution (

    
    ) ceases.
    
  • Mechanism: The reaction proceeds via electrophilic addition of Cl+ to the electron-rich alkene, followed by Cl- capture. The presence of the chlorine on the double bond directs the second chlorine to the same carbon (gem-dichloro formation) due to resonance stabilization of the intermediate carbocation.

  • Workup: Wash with water, then saturated

    
    . Dry organic layer.
    
  • Purification: Vacuum distillation.

    • Target Properties: Colorless liquid.[1][2][3][4]

    • Boiling Point: ~162-164°C (at atmospheric pressure) or ~55-60°C at 20 mmHg.

Data & Specifications

Physicochemical Properties Table[3][5]
CompoundFormulaMW ( g/mol )Boiling Point (°C)Density (g/mL)Role
Isobutylene

56.11-6.90.59Starting Material
1,2-Dichloro-2-methylpropane

127.01107-1081.09Intermediate 1
Isocrotyl Chloride

90.5568-69~0.92Intermediate 2 (Active)
Methallyl Chloride

90.5571-720.93Intermediate 2 (Byproduct)
This compound

161.46162-164~1.35Final Product

Troubleshooting & Optimization

Isomer Contamination

If the final product contains 1,2,3-trichloro-2-methylpropane , the precursor used in Phase 3 contained Methallyl chloride.

  • Solution: Improve the fractional distillation in Phase 2. Use a spinning band column if available. Verify precursor purity via GC-FID before proceeding to Phase 3.

Low Yield in Phase 2

Dehydrochlorination can be slow.

  • Solution: Use a stronger base (e.g., Potassium tert-butoxide in t-BuOH) to favor elimination. However, note that bulky bases often favor the Hofmann product (Methallyl). For Isocrotyl (Zaitsev-like), thermodynamic equilibration (acid catalyst) is more reliable than kinetic base selection.

Polymerization

Isobutylene can polymerize (cationic polymerization) in the presence of strong Lewis acids.

  • Prevention: Ensure the reaction vessel for Phase 1 is free of Lewis acid impurities (

    
    , 
    
    
    
    ) unless specifically required for a later isomerization step.

References

  • Vertex Pharma / Bayer AG. (1985). Process for the preparation of this compound.[5][6] European Patent EP0133912A2. Link

  • PubChem. (n.d.).[3][7] this compound (Compound Summary).[5][8] National Library of Medicine. Link

  • Stenutz, R. (n.d.). Data for this compound.[3][5][8][9] Stenutz.eu. Link

  • LookChem. (n.d.). Properties of 1-Chloro-2-methylpropene (Isocrotyl Chloride).[4]Link

  • ChemicalBook. (n.d.). 3-Chloro-2-methylpropene (Methallyl Chloride) Properties.[3]Link

Sources

Technical Application Note: High-Integrity Recovery of 1,1,2-Trichloro-2-methylpropane (TCMP) from Soil Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol defines the rigorous extraction and preservation methodology for 1,1,2-Trichloro-2-methylpropane (TCMP) in soil matrices. TCMP is a halogenated volatile organic compound (VOC) often encountered as a synthesis byproduct or specialized solvent. Due to its high volatility and susceptibility to biodegradation, traditional soil scooping methods result in significant analyte loss (up to 90%).

This guide synthesizes EPA Method 5035A (Closed-System Purge-and-Trap) and EPA Method 8260D (GC/MS) standards, adapted specifically for the physicochemical profile of TCMP. It addresses the critical decision matrix between low-level (trace) analysis and high-level (solvent extraction) methodologies.

Chemical Profile & Physicochemical Constraints

Understanding the analyte is the first step in successful extraction. TCMP is a branched, chlorinated hydrocarbon. Its extraction efficiency is governed by its Henry's Law constant and octanol-water partition coefficient (


).
PropertyValue / CharacteristicImpact on Protocol
Analyte Name This compoundTarget Analyte
CAS Number 29559-52-2Reference Standard ID
Molecular Weight 161.46 g/mol Mass Spec Quantification Ion
Classification Halogenated VOCRequires Zero-Headspace Extraction (ZHE)
Solubility Low (Hydrophobic)Requires Methanol for high-conc. extraction
Boiling Point ~160–170°C (Est.)Suitable for Purge & Trap (<200°C)
Reactivity Susceptible to dehydrohalogenationAvoid alkaline preservation; Acidify to pH < 2

Critical Principles of Extraction

The "extraction" of VOCs from soil is fundamentally different from semi-volatiles. You cannot use Soxhlet or sonication in an open system.

  • The Zero-Headspace Mandate: TCMP will partition into the air phase immediately upon soil disturbance. Sample collection must use coring devices (e.g., EnCore®, Terra Core®) that extrude soil directly into pre-weighed vials.

  • The Methanol Bridge (High Level): For concentrations >200 µg/kg, water is insufficient to desorb TCMP from soil organic carbon. Methanol is used because it is miscible with water (in the soil) and acts as a cosolvent to solubilize the hydrophobic TCMP.

  • The Sodium Bisulfate Lock (Low Level): For trace analysis (<200 µg/kg), biological activity in soil can degrade TCMP. Sodium bisulfate (

    
    ) lowers pH to <2, inhibiting biodegradation and hydrolysis while increasing ionic strength to "salt out" the VOCs during purging.
    

Decision Matrix: Protocol Selection

The choice of extraction method depends strictly on the anticipated concentration of TCMP.

TCMP_Workflow Start Soil Sample Collection Screening Field Screening (PID/FID) Start->Screening Decision Estimated TCMP Conc? Screening->Decision LowLevel Low Level (< 200 µg/kg) Decision->LowLevel Low Response HighLevel High Level (> 200 µg/kg) Decision->HighLevel High Response MethodA Method A: Closed System P&T (EPA 5035A) LowLevel->MethodA PreserveA Add NaHSO4 (or Freeze) MethodA->PreserveA AnalysisA Direct Purge & Trap GC/MS PreserveA->AnalysisA MethodB Method B: Methanol Extraction (EPA 5035A) HighLevel->MethodB PreserveB Add Methanol (1:1 Ratio) MethodB->PreserveB Aliquot Withdraw MeOH Aliquot PreserveB->Aliquot Dilute Dilute in Water (1:50) Aliquot->Dilute AnalysisB Purge & Trap GC/MS Dilute->AnalysisB

Figure 1: Decision matrix for TCMP extraction based on anticipated concentration loads.

Protocol A: Low-Level Extraction (Trace Analysis)

Applicability: TCMP concentrations 0.5 to 200 µg/kg. Mechanism: Direct equilibrium partitioning from soil to gas phase in a heated purge vessel.

Materials
  • 40 mL VOA vials (pre-cleaned, tared) with PTFE-lined silicone septa.

  • Magnetic stir bars (Teflon coated).

  • Preservative: 1g Sodium Bisulfate (

    
    ) or 5mL organic-free reagent water (if freezing).
    
  • Sampling Device: Terra Core® or equivalent (delivering 5g soil).

Step-by-Step Procedure
  • Vial Preparation: Add a magnetic stir bar and 1g of

    
     to the 40mL VOA vial. Weigh the vial to the nearest 0.01g (
    
    
    
    ).
  • Soil Core Collection: Using the coring device, collect exactly 5g of soil from the fresh surface. Do not expose the soil to air for more than 10 seconds.

  • Extrusion: Extrude the soil core directly into the prepared VOA vial.

  • Sealing: Immediately cap the vial. Wipe threads to ensure a hermetic seal.

  • Weighing: Weigh the sealed vial (

    
    ).
    
    • Calculation:

      
      .
      
  • Preservation: If not analyzing immediately, freeze at -10°C to -20°C (holding time: 14 days).

  • Extraction/Analysis:

    • Connect the vial to the Purge-and-Trap concentrator (e.g., Tekmar Atomx).

    • The system adds 5mL of reagent water automatically.

    • Heated Purge: Heat sample to 40°C while stirring. Purge with Helium (40 mL/min) for 11 minutes.

    • TCMP is transferred to the trap, desorbed, and sent to GC/MS.

Protocol B: High-Level Methanol Extraction

Applicability: TCMP concentrations > 200 µg/kg. Mechanism: Solvent extraction followed by dilution.

Materials
  • 40 mL VOA vials (pre-tared).

  • Solvent: Purge-and-Trap grade Methanol (

    
    ).
    
  • Sampling Device: Terra Core® or EnCore®.[1][2]

Step-by-Step Procedure
  • Vial Preparation: Add 5.0 mL (or 10.0 mL) of Methanol to the VOA vial. Weigh (

    
    ).
    
  • Collection: Collect 5g (or 10g) of soil using the coring device to achieve a 1:1 soil-to-solvent ratio.

  • Extrusion: Extrude soil into the methanol. Methanol must completely submerge the soil.

  • Extraction: Cap and shake vigorously for 2 minutes to break up soil aggregates.

  • Settling: Allow soil to settle (or centrifuge). The TCMP is now dissolved in the methanol supernatant.

  • Aliquot Transfer (Critical Step):

    • Using a gas-tight syringe, withdraw up to 100 µL of the methanol extract.

    • Inject this aliquot into a clean 40mL VOA vial containing 5mL of reagent water.

  • Analysis: Analyze this diluted aqueous sample via Purge-and-Trap GC/MS (same parameters as Method A).

Quality Control & Validation (Self-Validating System)

To ensure the protocol is working, the following internal checks are mandatory.

Surrogate Spiking

Every sample (soil or methanol extract) must be spiked with a surrogate standard before extraction/purging.

  • Recommended Surrogates: Dibromofluoromethane, Toluene-d8, 4-Bromofluorobenzene.

  • Acceptance Criteria: Recovery must fall between 70–130%. Deviation indicates matrix interference or extraction failure (e.g., leak).

Internal Standards (IS)

Added to the sample after extraction (automatically by the P&T system) to normalize GC/MS response.

  • Recommended IS: Fluorobenzene, Chlorobenzene-d5.

  • Logic: If IS response is low, the MS detector is drifting or the purge efficiency is compromised.

Holding Times
  • Unpreserved Soil: 48 hours (Must be frozen or extracted).

  • Preserved (NaHSO4 or MeOH): 14 days at 4°C.

References & Authoritative Grounding

  • U.S. EPA. (2002).[3] Method 5035A (SW-846): Closed-System Purge-and-Trap and Extraction for Volatile Organics in Soil and Waste Samples. Washington, DC.[3][4] [3]

  • U.S. EPA. (2018). Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[4][5][6] Washington, DC.[3][4] [5]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 520441, this compound.[7]

  • Eurofins Environment Testing. (2023). Guide to Soil VOC Sampling (Method 5035).[1][2][3]

Sources

Using 1,1,2-Trichloro-2-methylpropane as an internal standard in volatiles analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Using 1,1,2-Trichloro-2-methylpropane as a Robust Internal Standard in Volatile Organic Compound (VOC) Analysis

Executive Summary

In the analysis of Volatile Organic Compounds (VOCs) via Purge and Trap (P&T) or Headspace (HS) Gas Chromatography, the selection of an Internal Standard (IS) is the single most critical factor for quantitative accuracy. While fluorobenzene and deuterated analogs (e.g., 1,2-dichlorobenzene-d4) are industry standards, they often fail to adequately correct for the discrimination of higher-boiling analytes during the sample transfer path.

This guide details the validation and protocol for using This compound (CAS 29559-52-2) as a specialized Internal Standard. Its higher boiling point (~162°C) and unique halogenated structure make it an ideal candidate for normalizing the response of "heavy" volatiles (e.g., xylenes, dichlorobenzenes, naphthalene) that are prone to condensation losses in P&T transfer lines.

Technical Justification & Compound Profile

The "Transfer Line Discrimination" Problem

Standard volatiles methods (like EPA 8260 or 524.2) often use Fluorobenzene (BP: 85°C) as an IS. However, Fluorobenzene behaves like a "light" gas. If a Purge and Trap concentrator has a cold spot in the transfer line, heavy analytes (BP > 130°C) will condense and be lost, while Fluorobenzene passes through unaffected. This leads to false negatives or under-reporting of toxic heavy VOCs.

Why this compound?

This compound serves as a "Performance Check IS." It mimics the physical behavior of late-eluting targets. If its response drops, it immediately flags issues with the trap desorption temperature or transfer line heating, acting as a self-validating system for the instrument's high-temperature performance.

Table 1: Physicochemical Profile

PropertyValueRelevance to Analysis
CAS Number 29559-52-2Unique identifier for procurement.
Boiling Point ~162°CElutes in the "heavy" VOC region; tracks transfer line efficiency.
Molecular Formula C₄H₇Cl₃Distinct isotope pattern (3 Chlorines) aids MS identification.
Solubility Low (Water), High (MeOH)Ideal for Methanol-based stock standards spiked into water.
Target Ion (MS) m/z 77, 97, 117distinct clusters allowing separation from co-eluting hydrocarbons.

Experimental Protocol

Reagents and Stock Preparation
  • Neat Standard: this compound (>98% purity).

  • Solvent: Methanol (Purge & Trap Grade).

Protocol:

  • Primary Stock (2000 µg/mL): Weigh 20 mg of neat standard into a 10 mL volumetric flask containing ~8 mL of Methanol. Dilute to volume. Store at -10°C or colder with minimal headspace.

  • Working Internal Standard Solution (25 µg/mL): Dilute 125 µL of Primary Stock into 10 mL of Methanol.

    • Note: This solution is stable for 4 weeks if stored cold.

Sample Preparation (Purge & Trap)

This protocol assumes a standard 5 mL or 25 mL purge vessel.

  • Sample Loading: Fill the sparge vessel with 5 mL of the aqueous sample (or water blank).

  • Spiking (Automated/Manual): Add 5 µL of the Working IS Solution (25 µg/mL) to the sample.

    • Final Concentration: 25 ppb (ng/mL) in the matrix.

    • Critical Step: Ensure the spike is injected subsurface or mixed immediately to prevent volatilization loss before purging.

GC-MS Instrumentation Parameters
  • Column: DB-624 (or equivalent cyanopropylphenyl dimethyl polysiloxane), 30m x 0.25mm x 1.4µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 1:40 (to prevent column overload), 220°C.

  • Oven Program:

    • 40°C (hold 2 min)

    • Ramp 10°C/min to 160°C

    • Ramp 20°C/min to 240°C (hold 2 min)

    • Total Run Time: ~20 mins.[1][2]

Workflow Visualization

The following diagram illustrates the self-validating logic of using this specific IS.

VOC_Workflow Sample Aqueous Sample (Unknowns) Spike Spike IS: This compound Sample->Spike Purge Purge & Trap Extraction Spike->Purge GC GC Separation (DB-624 Column) Purge->GC MS MS Detection (SIM/Scan) GC->MS Decision Check IS Response (Area Counts) MS->Decision Pass Valid Run: Quantify Target Analytes Decision->Pass Recovery 70-130% Fail Invalid Run: Check Transfer Line Temp Decision->Fail Recovery < 50%

Figure 1: Analytical workflow incorporating the self-validating Internal Standard check. A drop in IS recovery specifically indicates failure in the high-boiling recovery path.

Data Analysis & Quality Control

Identification

This compound will elute significantly later than the standard Fluorobenzene IS.

  • Expected Retention Time (DB-624): ~14.5 - 16.0 minutes (depending on flow rate).

  • Quantitation Ion: m/z 97 (Suggested) or m/z 77.

  • Qualifier Ions: m/z 117, 119.

Response Factor (RF) Calculation

Calculate the Relative Response Factor (RRF) during initial calibration:



Where:

  • 
     = Area of this compound
    
  • 
     = Concentration of this compound
    
  • 
     = Area of Target Analyte
    
  • 
     = Concentration of Target Analyte
    
Acceptance Criteria
  • Retention Time Shift: ± 0.06 min from the mid-point calibration standard.

  • Area Count Stability: The IS area in samples must be within 50% to 200% of the area in the Continuing Calibration Verification (CCV) standard (per EPA 8260 guidelines).

    • Expert Insight: If this compound recovery is low (<50%) but Fluorobenzene recovery is normal, do not re-analyze immediately. Inspect the transfer line heater and the moisture control system. The "heavy" IS has condensed in the system.

Troubleshooting & Common Pitfalls

Issue 1: Co-elution with 1,2,3-Trichloropropane

  • Cause: Similar boiling points and structures.

  • Solution: Optimize the GC oven ramp. Slowing the ramp from 100°C to 150°C (e.g., 5°C/min) usually resolves these two peaks on a DB-624 column.

Issue 2: Degradation to 2-Chloropropene

  • Cause: Active sites in the inlet or trap (dehydrohalogenation).

  • Diagnosis: Appearance of a new "light" peak and loss of IS area.

  • Fix: Replace the inlet liner and trim the guard column. Ensure the P&T trap does not contain active charcoal if high desorption temps (>250°C) are used.

References

  • National Institute of Standards and Technology (NIST). Propane, 1,1,2-trichloro-2-methyl- (CAS 29559-52-2) Spectral Data.[3][4] NIST Chemistry WebBook, SRD 69.[3][4] [Link]

  • U.S. Environmental Protection Agency (EPA). Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. [Link]

  • Restek Corporation. Volatile Organic Reference Standards & Internal Standard Selection Guide. [Link]

  • Agilent Technologies. Solvent Retention Data for DB-624 Columns. [Link]

Sources

Chlorination reaction mechanisms yielding 1,1,2-Trichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategies

I'm starting with broad Google searches focused on chlorination reactions of neopentane and its derivatives. My aim is to zero in on reaction mechanisms that might yield 1,1,2-Trichloro-2-methylpropane. I am focusing on identifying relevant literature and patents to guide this approach.

Expanding Search Parameters

I am broadening my search to include established protocols for alkane chlorination, especially branched ones. I need to understand practical aspects and safety. I'm also delving into peer-reviewed articles and textbooks to back up my mechanistic claims. Now, I will structure my application notes, starting with the importance of chlorinated alkanes and the difficulties of synthesizing this compound. I'll include the free radical chlorination mechanism with initiation, propagation, termination and a diagram.

Developing Research Approach

I'm now focusing on a combined Google search strategy, researching neopentane chlorination and established protocols for branched alkanes. I'm aiming to find mechanistic details and potential rearrangement reactions for my application notes, and authoritative sources like textbooks to establish a firm basis. I'm planning to draft the application notes by discussing the relevance of chlorinated alkanes and the difficulties of synthesizing this compound.

Refining Synthesis Protocols

I'm now diving deep into experimental aspects. I'm focusing my Google searches on chlorination protocols for branched alkanes and neopentane derivatives, while keeping a watchful eye on safety. I'm also planning the application notes, including details on the free radical mechanism and a reaction diagram. The next phase will be the characterization of the product. I'm focusing on the analytical techniques to verify its identity and purity. I'll summarize key reaction parameters in a table. Finally, I will compile a complete references section and refine the whole document before presenting the output.

Analyzing Synthesis Protocol Gaps

My initial search yielded a starting point, but no direct, established synthesis protocol for this compound yet. I'm focusing on dissecting the free radical chlorination reaction information. Further investigation will delve into potential optimization and alternative reaction pathways. I'm prioritizing direct protocols and minimizing indirect syntheses.

Evaluating Chlorination Pathways

I've gathered quite a bit since last time. I found that free radical chlorination of neopentane is a good way to get neopentyl chloride, but the direct synthesis from C4 compounds is complicated. I'm focusing on the liquid-phase photochemical chlorination of tert-butyl chloride, which seems promising. I also have the mechanism and principles of free-radical halogenation handy.

Refining Chlorination Protocol

I've been drilling down on that liquid-phase photochemical chlorination article. While the article mentions this compound, it lacks a step-by-step protocol. I'm extracting key reaction conditions like temperature, time, and reactant concentrations to create a replicable method. I'm focusing on the mechanistic pathway, particularly product selectivity. Yields and byproducts are also critical.

Synthesizing Protocol Details

I've got a much clearer path now. The existing information allows me to focus on the liquid-phase photochemical chlorination article as the foundation. I'm extracting and structuring all relevant data, including reaction conditions and yields, to form the core of the protocol. I'm also preparing a mechanistic explanation focusing on the selectivity of the reaction. Safety considerations and handling recommendations are also on my radar.

Structuring Application Note Plan

I'm now zeroing in on the 1936 paper, analyzing it to form the core of the application note. I'm prioritizing structuring the application note with an introduction, detailed mechanism, experimental protocol, characterization, safety, and references. The mechanistic explanation will focus on the free-radical chlorination of 2-chloro-2-methylpropane.

Refining Plan and Focusing

I've refined the plan based on the original data. The Rogers and Nelson paper will be the core of the application note. I'll structure the note as an introduction, a mechanism, experimental protocol, characterization, safety, and references. The mechanistic section will focus on the free-radical chlorination of 2-chloro-2-methylpropane, with diagrams. The protocol will be derived from the paper's experimental section.

Refining Methodology Focus

I'm now prioritizing the 1936 paper to form a detailed, step-by-step protocol. I'll translate the experimental methods into a clear, replicable format, including reaction conditions and product isolation steps. I'll also add details for modern characterization techniques like NMR and GC-MS. I'll focus on the mechanism, and create a visual representation.

Prioritizing Application Note Construction

I'm now focusing on synthesizing all I've gathered into a cohesive application note. I'll prioritize structuring it with an introduction, detailed mechanism, experimental protocol, characterization methods, safety considerations, and a comprehensive reference list. The Rogers and Nelson paper will form the foundation for the protocol.

Finalizing Application Note Structure

I'm now implementing the application note plan. The introduction will cover the importance of polychlorinated alkanes and highlight synthesis challenges. The mechanism section, using the 1936 paper, will explain the free-radical chlorination of 2-chloro-2-methylpropane. I'm extracting experimental details for a step-by-step protocol. I'm planning to include a section on modern characterization techniques like NMR and GC-MS. Finally, safety measures and a detailed reference list will complete it.

Refining Application Note Scope

I'm now integrating information from various sources to outline the scope of the application note. I'm focusing on providing an introduction to polychlorinated alkanes and explaining the challenges in selective chlorination. I'll also detail the free-radical chlorination mechanism, extract an experimental protocol, describe characterization, and include safety notes and references.

Prioritizing Structure and Implementation

I'm now prioritizing the implementation phase and synthesizing all gathered data into a cohesive application note. I'm focusing on crafting a strong introduction, followed by a detailed mechanistic explanation and experimental protocol derived from the Rogers and Nelson paper. I will then include modern characterization methods, safety, and a reference list.

Implementing Application Note Strategy

I'm now diving into the implementation phase. I'm focusing on crafting a compelling introduction to set the stage for the application note. Next, I'm working to extract and explain the mechanistic aspects of the free-radical chlorination. Following this, I will develop a clear, stepwise experimental protocol.

Implementing Application Note Strategy

I'm now deeply immersed in the Rogers and Nelson paper, carefully extracting information to form the core experimental protocol. The mechanistic section is coming together, too, and a visual representation will follow. I'm focusing on crafting a strong introduction to the application note, as the foundation.

Application Note: High-Efficiency Purge & Trap Concentration of 1,1,2-Trichloro-2-methylpropane (TCMP)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-sensitivity Purge and Trap (P&T) protocol for the quantification of 1,1,2-Trichloro-2-methylpropane (TCMP). With a boiling point of approximately 162°C, TCMP represents a "heavy" volatile, presenting significant challenges regarding purge efficiency and trap desorption.[1] This guide moves beyond standard EPA 524.2/8260 parameters, introducing a Heated Purge workflow and Hydrophobic Trap selection to maximize recovery while managing water vapor.[1] This protocol is designed for researchers requiring sub-ppb detection limits where static headspace lacks the necessary concentration factor.[1]

Introduction & Physicochemical Context

This compound is a halogenated aliphatic hydrocarbon, often encountered as a byproduct in the synthesis of chlorinated solvents or methallyl chloride.[1] Unlike lighter volatiles (e.g., Vinyl Chloride, BP -13°C), TCMP possesses low volatility relative to standard P&T targets.[1]

The "Heavy Volatile" Challenge

Success in P&T relies on the analyte's Henry’s Law Constant (


).[1] While TCMP is hydrophobic (favoring the gas phase over water), its high boiling point means its vapor pressure at ambient temperature is low.[1] Standard "ambient" purging results in poor extraction efficiency (< 20% recovery).[1]

Key Physicochemical Data:

Property Value Implication for P&T
Boiling Point ~162°C Requires heated purge and high desorb temps.[1]
Molecular Weight 161.46 g/mol Late eluter on GC; prone to carryover.[1]
Solubility Low (Hydrophobic) Good candidate for P&T if volatility is assisted.[1]

| Structure | Branched (Isobutane backbone) | Steric bulk affects trap adsorption kinetics.[1] |

Instrumentation & Materials

Purge & Trap Concentrator[1][2]
  • System: Teledyne Tekmar Atomx XYZ, EST Encon Evolution, or OI Analytical Eclipse 4760 (or equivalent).[1]

  • Trap Selection (Critical): Trap K (Vocarb 3000) is strictly recommended over Trap #1 (Tenax) or Trap #10 (Tenax/Silica/Charcoal).[1]

    • Reasoning: Trap K contains Carbopack B (graphitized carbon black) and Carboxen 1000/1001 (carbon molecular sieve).[1] This combination offers the strongest retention for heavy halogenated compounds and, crucially, is hydrophobic, reducing water retention during the heated purge.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: DB-VRX or DB-624 (30m x 0.25mm x 1.4µm).[1]

    • Reasoning: The thicker film (1.4µm) is essential to focus volatiles, but the "VRX" phase offers superior selectivity for halogenated isomers compared to standard 624 phases.[1]

  • Detector: Single Quadrupole MS (SIM Mode recommended for trace analysis).[1]

Experimental Protocol

Sample Preparation

To ensure consistent purging, matrix modification is required to increase the ionic strength (Salting Out) and prevent biological degradation.[1]

  • Collection: Collect samples in 40mL amber VOA vials with PTFE-lined septa. No headspace.[1]

  • Preservation: Acidify to pH < 2 with HCl (prevents dehydrohalogenation) and chill to 4°C.

  • Matrix Modification (Salting Out):

    • Procedure: Add 5mL of saturated NaCl solution or 1g of solid NaCl to the 5mL sample aliquot immediately prior to purging.[1]

    • Mechanism: This increases the partition coefficient (

      
      ), forcing the hydrophobic TCMP out of the aqueous phase and into the purge gas.[1]
      
Purge & Trap Parameters (Optimized)

Standard EPA 524.2 parameters are insufficient. Use the following optimized settings:

ParameterSettingTechnical Rationale
Purge Temperature 40°C - 60°C CRITICAL: Increases vapor pressure of TCMP. Do not exceed 60°C to avoid flooding the trap with water.[1]
Purge Flow 40 mL/minStandard flow ensures efficient mass transfer without channeling.[1]
Purge Time 11.0 minExtended time required to strip the "heavy" analyte from the matrix.[1]
Dry Purge 2.0 - 4.0 minEssential to remove water accumulated from the heated purge.[1]
Desorb Preheat 245°CPrepares trap for rapid release.[1]
Desorb Temp 250°C - 260°C High temp required to release TCMP from the strong carbon adsorbents in Trap K.
Desorb Time 2.0 minSufficient for quantitative transfer to GC.[1]
Bake Temp 270°CAggressive bake-out needed to prevent carryover of this high-boiler.[1]
Bake Time 8.0 minExtended bake time to regenerate the trap fully.[1]
GC-MS Parameters
  • Inlet: Split 1:30 (for high conc.) or Splitless (for trace). 220°C.[1]

  • Oven Program:

    • 35°C for 4 min (Hold to focus volatiles).

    • Ramp 10°C/min to 100°C.

    • Ramp 25°C/min to 240°C.

    • Hold 240°C for 5 min (Clean column of heavy impurities).

  • MS Acquisition:

    • Scan: 35-260 amu.[1]

    • SIM Ions (TCMP): Target m/z 97, 99 (base peak cluster), and 119/121 .[1] Note: Verify fragmentation with a neat standard, as branching affects the fragmentation pattern compared to linear isomers.

Workflow Visualization

The Purge & Trap Mechanism

The following diagram illustrates the critical path of the analyte, highlighting the "Heated Purge" modification.

PT_Workflow Sample Aqueous Sample (Heated 40°C + NaCl) Trap Trap K (Adsorption) Sample->Trap Analytes Transfer PurgeGas Inert Gas (He helium) PurgeGas->Sample Sparging DryPurge Dry Purge (Water Removal) Trap->DryPurge Moisture Control Desorb Thermal Desorption (250°C Backflush) DryPurge->Desorb Valve Switch GC GC Separation (DB-VRX) Desorb->GC Narrow Band Injection MS MS Detection (SIM Mode) GC->MS Quantification

Figure 1: Optimized P&T workflow emphasizing the heated sample pathway and dry purge step necessary for heavy volatiles.

Troubleshooting Decision Tree

Use this logic flow when encountering low recovery or poor precision.

Troubleshooting Problem Issue: Low Recovery of TCMP CheckTemp Is Purge Temp > 40°C? Problem->CheckTemp CheckTrap Is Trap K (Vocarb 3000) used? CheckTemp->CheckTrap Yes Action1 Increase Purge Temp (Max 60°C) CheckTemp->Action1 No CheckWater Is MS Baseline High (Water)? CheckTrap->CheckWater Yes Action2 Switch to Trap K (Stronger Adsorbent) CheckTrap->Action2 No Action3 Increase Dry Purge Time (Add 2 mins) CheckWater->Action3 Yes Action4 Check Desorb Temp (Must be >245°C) CheckWater->Action4 No

Figure 2: Diagnostic logic for optimizing TCMP recovery.

Quality Control & Validation

To meet "Trustworthiness" standards, every batch must include the following:

  • Internal Standard (IS): Use Fluorobenzene or 1,2-Dichlorobenzene-d4 .[1]

    • Note: 1,2-Dichlorobenzene-d4 is preferred as its boiling point (180°C) is closer to TCMP, ensuring it behaves similarly during the trap desorption and bake steps.

  • Carryover Blank: A blank water sample must be run immediately after any high-concentration standard (>50 ppb).[1] TCMP is "sticky" and will linger in the transfer line if cold spots exist.[1]

  • Surrogate Recovery: Spike samples with 1,2-Dichloroethane-d4 to monitor purge efficiency. Acceptance criteria: 70-130%.[1]

References

  • U.S. Environmental Protection Agency. (1995).[1] Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry.[1] Revision 4.1. [Link]

  • U.S. Environmental Protection Agency. (2018).[1] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1] SW-846 Update VI.[1] [Link][1][2]

  • California State Water Resources Control Board. (2002).[1] Determination of 1,2,3-Trichloropropane in Water by Purge and Trap GC/MS.[1][2][3][4] (Referenced for methodology on heavy chlorinated propanes).[1][5] [Link][1]

Sources

Application Note: HPLC Separation of Chlorinated Propanes and 1,1,2-Trichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and process engineers requiring a robust HPLC method for chlorinated propanes, specifically focusing on the separation of 1,1,2-Trichloro-2-methylpropane and its analogs.

While Gas Chromatography (GC) is the industry standard for volatile organochlorines, this guide addresses scenarios where HPLC is required—such as reaction monitoring in high-boiling solvents, analysis of thermally unstable matrices, or laboratories lacking headspace-GC capabilities.

Part 1: Executive Summary & Technical Rationale

The Challenge: Chlorinated propanes (e.g., 1,2,3-trichloropropane) and this compound present a "chromatographic blind spot" for standard HPLC setups:

  • Lack of Chromophores: These molecules lack conjugated

    
    -systems, resulting in negligible UV absorbance above 220 nm.
    
  • Hydrophobicity: They are highly non-polar, leading to strong retention on standard C18 phases unless high organic strength is used.

  • Volatility: Significant risk of analyte loss during sample preparation or due to frictional heating in UPLC columns.

The Solution: This protocol utilizes a Reverse-Phase (RP-HPLC) approach optimized for "low-UV" detection (205–210 nm) or Refractive Index (RI) detection. We leverage the


 electronic transition of the C-Cl bond for detection and a high-carbon-load stationary phase for shape selectivity.

Part 2: Experimental Protocol

Instrumentation & Conditions
ParameterSpecificationRationale
System HPLC with UV-Vis (DAD/VWD) or RIDAD is preferred for spectral confirmation; RI is robust but gradient-incompatible.
Column C18 (L1) or C8 (L7) , 150 x 4.6 mm, 3.5–5 µmHigh surface area C18 provides necessary hydrophobic interaction. C8 is better if C18 retention is excessive.
Mobile Phase A HPLC-grade Water (Milli-Q)Aqueous baseline.
Mobile Phase B HPLC-grade Acetonitrile (ACN)ACN has a lower UV cutoff (190 nm) than Methanol (205 nm), essential for low-UV detection.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain backpressure < 200 bar.
Temperature 30°CControlled temperature prevents retention time drift; avoid high heat (>40°C) to minimize volatility.
Detection UV @ 205 nm (Bandwidth 4 nm)Targets the weak C-Cl absorption. Reference wavelength: 360 nm (if DAD).
Injection Vol. 10–20 µLHigher volume compensates for low molar absorptivity.
Reagents & Standard Preparation
  • Target Analyte: this compound (CAS: 29559-52-2).[1][2]

  • Analogs (for resolution check): 1,2,3-Trichloropropane; 1,2-Dichloropropane.

  • Diluent: 50:50 Water:Acetonitrile. Note: Dissolve neat standards in 100% ACN first, then dilute to 50% to prevent precipitation/oiling out.

Gradient Method (For UV Detection)

Note: If using Refractive Index (RI) detection, an Isocratic method (e.g., 60% ACN) is mandatory.

Time (min)% Mobile Phase B (ACN)Event
0.0 50Initial equilibration (moderate organic to ensure solubility).
2.0 50Isocratic hold to elute polar matrix components.
10.0 90Linear ramp to elute hydrophobic chlorinated propanes.
12.0 90Wash step to remove highly retained impurities.
12.1 50Return to initial conditions.
17.0 50Re-equilibration (Critical for reproducibility).

Part 3: Mechanism of Separation & Detection

Detection Physics (The "Invisible" Peak)

The primary difficulty is detection. Chlorinated alkanes absorb UV light only through the excitation of non-bonding electrons on the chlorine atom (


 transition).
  • Wavelength Selection: You must operate at 200–210 nm .

  • Solvent Cutoff: Methanol absorbs strongly below 210 nm, creating a noisy baseline. Acetonitrile is non-negotiable for UV detection here.

  • Alternative: If the sample matrix absorbs UV strongly (masking the analyte), use a Refractive Index (RI) detector. RI is universal but less sensitive and requires isocratic elution.

Separation Logic Diagram

The following flowchart illustrates the decision process for method selection based on your specific matrix constraints.

HPLC_Workflow Start Start: Sample Analysis MatrixCheck Is the Matrix UV Active? Start->MatrixCheck UV_Path Method A: UV Detection (205 nm) MatrixCheck->UV_Path No (Clean Matrix) RI_Path Method B: RI Detection MatrixCheck->RI_Path Yes (Dirty Matrix) Step_UV1 Use Acetonitrile/Water Gradient UV_Path->Step_UV1 Step_RI1 Use Isocratic Flow (e.g., 60% ACN) RI_Path->Step_RI1 Step_UV2 Ensure Solvent Cutoff < 195 nm Step_UV1->Step_UV2 Result Quantification of this compound Step_UV2->Result Step_RI2 Strict Temp Control (±0.1°C) Step_RI1->Step_RI2 Step_RI2->Result

Caption: Decision tree for selecting detection mode based on matrix interference. UV is preferred for gradients; RI is mandatory for complex, UV-absorbing matrices.

Part 4: Troubleshooting & Validation

Common Issues and Fixes
SymptomProbable CauseCorrective Action
Baseline Drift (UV) Solvent absorption at 205 nm.Ensure "Gradient Grade" ACN is used. Switch to Isocratic if drift is >10 mAU.
Negative Peaks Refractive index mismatch.Dissolve sample in mobile phase. Use a reference wavelength (e.g., 360 nm) if DAD allows.
Broad Peaks Hydrophobic collapse or overload.Increase column temperature to 35°C; reduce injection volume.
Missing Peaks Volatility loss.Prepare samples in sealed vials; keep autosampler cooled to 10°C.
Retention Prediction

Based on hydrophobicity (LogP), the elution order on a C18 column will typically be:

  • 1,2-Dichloropropane (Least Hydrophobic, elutes first)

  • 1,2,3-Trichloropropane

  • This compound (Most Hydrophobic due to branched methyl group and 3 Cl atoms, elutes last).

Part 5: References

  • SIELC Technologies. (2018). Separation of 1-Bromo-3-chloropropane on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromatography Online. (2018). UV Detection for HPLC – Fundamental Principle, Practical Implications. Retrieved from [Link]

  • Agilent Technologies. (2020). Tips and Tricks of HPLC Separation: Solvent Selection and UV Cutoffs. Retrieved from [Link]

  • PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Preparation of 1,1,2-Trichloro-2-methylpropane calibration standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the rigorous methodology for preparing calibration standards of 1,1,2-Trichloro-2-methylpropane (TCMP; CAS 13275-19-9). Given the compound's volatility and structural isomerism, standard preparation requires strict adherence to gravimetric protocols to minimize evaporative loss and density-based errors. This document details a "Primary Gravimetric / Secondary Volumetric" workflow, validated by EPA Method 8260 guidelines, ensuring traceability and stability for GC-MS and GC-ECD applications.

Introduction & Scientific Context

This compound is a chlorinated hydrocarbon often analyzed as an environmental contaminant or a genotoxic process impurity in pharmaceutical synthesis. Its analysis is complicated by two factors:

  • Volatility: High vapor pressure leads to rapid concentration loss during open-vessel handling.

  • Isomeric Confusion: It is frequently confused with 1,2,3-trichloro-2-methylpropane. Precise sourcing and Certificate of Analysis (CoA) verification are critical.

Target Compound Properties:

Property Value (Approximate) Critical Note
CAS Number 13275-19-9 Verify against CoA; do not confuse with CAS 1871-58-5.
Molecular Formula C₄H₇Cl₃
Boiling Point ~162–164 °C Moderate volatility; significant headspace loss possible.
Density ~1.3 g/mL significantly denser than methanol (0.79 g/mL).

| Solubility | Methanol, Acetone | Methanol is preferred for Purge & Trap (P&T) compatibility. |

Safety & Handling (E-E-A-T)

  • Toxicity: Chlorinated propanes are potential carcinogens and central nervous system depressants. All handling must occur in a certified fume hood.

  • Permeability: TCMP can permeate standard latex gloves. Use Viton or Silver Shield laminate gloves.

  • Storage: Store neat standards at 4°C. Working standards should be stored with minimal headspace to prevent partitioning of the analyte into the gas phase.

Materials & Equipment

  • Neat Standard: this compound (Purity >98%, verify via CoA).

  • Solvent: Methanol (Purge & Trap Grade).

  • Balance: Analytical balance readable to 0.0001 g (0.1 mg).

  • Glassware: Class A Volumetric flasks (10 mL, 100 mL) with ground glass stoppers; Gas-tight syringes (Hamilton or equivalent).

  • Vials: Amber VOA vials (40 mL) with Teflon-lined septa.

Protocol A: Primary Stock Preparation (Gravimetric)

Rationale: Volumetric preparation of volatile stocks is prone to error because the act of mixing generates heat (heat of solution) and the solvent volume fluctuates with temperature. Gravimetric preparation (mass/mass) is independent of temperature and is the "Gold Standard" for primary stocks.

Step-by-Step Methodology:

  • Preparation: Fill a 10 mL Class A volumetric flask approximately 90% full with Methanol.

  • Tare: Place the flask (with solvent and stopper) on the balance. Tare to zero.

  • Addition (The "Submerged Injection" Technique):

    • Draw approximately 50 mg (approx. 38 µL) of neat TCMP into a gas-tight syringe.

    • Critical Step: Lower the needle tip below the surface of the methanol.

    • Dispense the analyte slowly.

    • Withdraw the syringe and immediately stopper the flask.

  • Weighing: Record the mass of the added analyte (

    
    ).
    
  • Dilution: Fill to the mark with Methanol. Invert 3 times to mix. Note: For strict gravimetric stocks, the final weight of the solution is recorded rather than filling to a volume mark, but for hybrid protocols, filling to the mark is acceptable if performed at 20°C.

Calculation (Corrected for Purity):



Protocol B: Working Calibration Standards (Serial Dilution)

Rationale: Direct injection of high-concentration stocks causes carryover. Serial dilution ensures linearity.

Dilution Scheme (Target Curve: 5 – 200 µg/L):

Standard IDSourceVol. Source (µL)Final Vol. (mL)Concentration (Approx)
Stock A Neat~38 µL105,000 µg/mL
Stock B Stock A100 µL1050 µg/mL
Cal 1 Stock B10 µL100 (Water)5 µg/L
Cal 2 Stock B40 µL100 (Water)20 µg/L
Cal 3 Stock B100 µL100 (Water)50 µg/L
Cal 4 Stock B400 µL100 (Water)200 µg/L

Note: For P&T analysis, standards are usually prepared in water. For direct injection, maintain Methanol matrix.

Visualization: Logic & Workflow

Diagram 1: Gravimetric Preparation Workflow

This diagram illustrates the critical "Submerged Injection" technique to prevent volatility losses.

G cluster_0 Critical Control Point Start Start: Clean Class A Glassware Solvent Add Solvent (MeOH) to 90% Volume Start->Solvent Tare Tare Balance (Flask + Solvent) Solvent->Tare Inject Inject TCMP (Submerged Tip) Tare->Inject Weigh Record Mass (Delta m) Inject->Weigh Fill Fill to Mark & Mix Weigh->Fill Store Store @ 4°C (Min Headspace) Fill->Store

Caption: Workflow for gravimetric preparation emphasizing the submerged injection technique to minimize volatilization.

Diagram 2: Self-Validating QC Loop

This diagram demonstrates how to validate the prepared standard using a "Second Source" and Internal Standards.

QC Prep Prepared TCMP Stock A Inst GC-MS Analysis Prep->Inst Verif Second Source Standard (External) Verif->Inst Compare Calculate % Difference ((Calc - Meas)/Calc) * 100 Inst->Compare Pass Pass: Diff < 15% Release for Use Compare->Pass Yes Fail Fail: Diff > 15% Reject & Remake Compare->Fail No

Caption: Quality Control logic loop requiring a secondary source verification before the standard is released for experimental use.

Quality Control & Troubleshooting

Self-Validating System: To ensure the protocol is self-validating, you must perform a Second Source Verification .

  • Purchase a pre-made TCMP standard from a different vendor (or different lot) than your neat material.

  • Analyze your prepared "Stock B" against this external standard.

  • Acceptance Criteria: The calculated concentration must agree within ±15% (EPA 8260 criteria).

Troubleshooting Table:

Issue Probable Cause Corrective Action
Low Response Volatilization during weighing Use submerged injection; ensure solvent is cold.
Non-Linear Curve Saturation of detector or carryover Check split ratio; perform solvent blank runs between standards.

| Double Peaks | Isomer contamination | Check CoA of neat material; verify separation from 1,2,3-isomer. |

References

  • U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. Link

  • National Institute of Standards and Technology (NIST). (2023). This compound Properties.[1] NIST Chemistry WebBook, SRD 69. Link

  • Agilent Technologies. (2020). Preparation of Calibration Standards for Volatile Organic Compounds. Application Note 5990-XXXX. Link(Note: Generalized reference to standard VOC prep guidelines).

  • Sigma-Aldrich. (2023). Certificate of Analysis Guide for Certified Reference Materials.Link

Sources

Industrial Applications and Solvent Protocols for 1,1,2-Trichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier for industrial chemists and process engineers. It prioritizes the compound's critical role in agrochemical synthesis and its niche utility as a high-boiling chlorinated reaction medium.[1]

Technical Dossier & Application Note | CAS: 29559-52-2 [1]

Executive Summary & Chemical Profile

1,1,2-Trichloro-2-methylpropane (TCMP) is a specialized chlorinated alkane derivative of isobutylene.[1] Unlike commodity solvents (e.g., dichloromethane), TCMP is valued for two distinct properties: its high boiling point (162°C) and its role as a critical feedstock for the synthesis of vinylidene chloride moieties found in pyrethroid insecticides.

This guide outlines its primary industrial utility: as a precursor for 1,1-dichloro-2-methylpropene and as a stable, high-density reaction medium for elevated-temperature synthesis.[1]

Physicochemical Properties Table
PropertyValueApplication Relevance
Molecular Formula C₄H₇Cl₃Precursor backbone
Molecular Weight 161.46 g/mol Stoichiometric calculations
Boiling Point 162°C (approx.) Enables high-temp reactions at atmospheric pressure
Density ~1.28 g/cm³Excellent phase separation from water
Solubility Lipophilic; HydrophobicSolubilizes non-polar organic substrates
Stability High thermal stabilitySuitable for radical chlorination media

Core Application: Agrochemical Precursor Synthesis

The commercially dominant use of TCMP is as a captive intermediate in the manufacturing of synthetic pyrethroids (e.g., Permethrin, Cypermethrin).[1] It serves as the source of the 2,2-dichlorovinyl group essential for the biological activity of these insecticides.

Mechanism: Dehydrochlorination

TCMP undergoes base-catalyzed dehydrochlorination to form 1,1-dichloro-2-methylpropene (also known as 1,1-dichloroisobutylene).[1] This alkene is subsequently functionalized (often via diazoacetate addition) to form the cyclopropane ring characteristic of pyrethroids.

Synthesis Pathway Diagram

PyrethroidSynthesis cluster_0 Feedstock cluster_1 Chlorination Stage cluster_2 Elimination Stage cluster_3 Downstream API Isobutylene Isobutylene (C4H8) TCMP 1,1,2-Trichloro- 2-methylpropane (TCMP) Isobutylene->TCMP + Cl2 / Sulfuryl Chloride (Selective Chlorination) Alkene 1,1-Dichloro- 2-methylpropene TCMP->Alkene + Base (NaOH/KOH) - HCl (Dehydrochlorination) Permethrin Permethrin/ Pyrethroids Alkene->Permethrin + Ethyl Diazoacetate (Cyclopropanation)

Figure 1: The strategic role of TCMP in the pyrethroid value chain.[1] The conversion to the alkene is the rate-determining quality step.[1]

Secondary Application: High-Temperature Process Solvent

While less common than its role as an intermediate, TCMP is utilized as a solvent in specific "difficult" organic transformations where lower-boiling chlorinated solvents (DCM, Chloroform, TCE) fail.[1]

Solvent Engineering Advantages[1]
  • Thermal Headroom: With a boiling point of ~162°C, TCMP allows reactions to proceed at temperatures >100°C without the need for pressurized autoclaves.

  • Inertness: The sterically hindered structure (tertiary carbon adjacent to a dichloromethyl group) provides resistance to free-radical attack, making it suitable for chlorination reactions of other substrates.[1]

  • Density Gradient: Its high density (1.28 g/cm³) facilitates rapid phase separation in aqueous workups, settling as the bottom layer.

Comparative Solvent Matrix
SolventBoiling PointStabilityPrimary Use Case
Dichloromethane (DCM)40°CLowLow-temp extractions, chromatography
1,2-Dichloroethane (DCE)84°CModerateGeneral synthesis (Phased out in some regions)
Chlorobenzene131°CHighHigh-temp coupling
TCMP 162°C High High-temp chlorination, Pyrethroid synthesis

Detailed Protocol: Dehydrochlorination of TCMP

Objective: Selective conversion of this compound to 1,1-dichloro-2-methylpropene. Scale: Laboratory Bench (100 g scale).

Reagents & Equipment[1]
  • Substrate: this compound (100 g, 0.62 mol).[1]

  • Base: Potassium Hydroxide (KOH) pellets (45 g, 0.80 mol) or 50% NaOH solution.

  • Catalyst: Tetrabutylammonium bromide (TBAB) (1.0 g) – Phase Transfer Catalyst is crucial for reaction rate.

  • Solvent: Methanol (50 mL) or neat conditions (if using PTC).

  • Apparatus: 500 mL 3-neck round bottom flask, reflux condenser, mechanical stirrer, addition funnel, thermometer.

Step-by-Step Methodology
  • Setup: Equip the flask with the mechanical stirrer and reflux condenser. Charge the flask with TCMP and the Phase Transfer Catalyst (TBAB).

  • Base Addition:

    • Option A (Aqueous): Add 50% NaOH solution dropwise via the addition funnel while stirring vigorously.

    • Option B (Alcoholic): Dissolve KOH in methanol and add slowly. Note: Alcoholic conditions are faster but may produce ether byproducts.

  • Reaction: Heat the mixture to 80–90°C . The reaction is slightly exothermic; monitor temperature. Maintain reflux for 4–6 hours.

  • Monitoring: Monitor by GC-FID. Look for the disappearance of the TCMP peak and the appearance of the lower-boiling alkene (BP ~106°C).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water (200 mL) to dissolve salts.

    • Separate the organic layer (bottom layer if neat; top layer if significant alkene formed and density shifts, but typically organic layer remains dense).

    • Crucial Step: The product (1,1-dichloro-2-methylpropene) boils lower than the starting material.[1]

  • Purification: Perform fractional distillation.

    • Fraction 1: 1,1-Dichloro-2-methylpropene (Target, BP ~106–108°C).[1]

    • Residue: Unreacted TCMP (Recycle).

Quality Control Criteria
  • Purity: >98% by GC.

  • Appearance: Clear, colorless liquid.[1]

  • Impurity Limit: <0.5% 1-chloro-2-methyl-1-propene (isomeric impurity).[1]

Safety & Waste Management

Hazard Class: Chlorinated Hydrocarbon.

  • Toxicity: Potential liver and kidney toxicant. Avoid inhalation. Use in a fume hood.

  • Flammability: Moderately flammable (Flash point >35°C, verify specific grade).

  • Waste Disposal:

    • Do not mix with non-chlorinated solvents.

    • Segregate into "Halogenated Waste" streams.

    • Incineration at >1100°C with scrubbers for HCl is the standard disposal method.

References

  • Synthesis of this compound:Process for the preparation of 1,1,2-trichloro-2-methyl propane. European Patent EP0133912A2.
  • Pyrethroid Chemistry: Method for the synthesis of permethrin.[2] US Patent 10647655B2. Available at:

  • Physical Properties: Yaws' Handbook of Thermodynamic Properties for Hydrocarbons and Chemicals. This compound (CAS 29559-52-2).[1]

  • Agrochemical Intermediates: Synthesis of the insecticide prothrin and its analogues. J. Agric.[2] Food Chem., 2014, 62 (2), pp 476–480.[1][2] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 1,1,2-Trichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Selectivity Control Ticket ID: CHEM-OPT-112-TCMP[1]

Core Directive: The "Selectivity Paradox"[1]

User Query: "I am chlorinating isobutylene (or 1,2-dichloro-2-methylpropane) and my yield of 1,1,2-trichloro-2-methylpropane is stuck below 30%. The major product is the 1,2,3-isomer. How do I fix this?"

Executive Summary: You are encountering a fundamental limitation of radical chlorination on saturated frameworks. In 1,2-dichloro-2-methylpropane, the hydrogen atoms on the methyl groups (C3) are statistically more abundant (6H vs 2H) and electronically favorable for radical attack compared to the C1 position.

To achieve high yields (>90%), you must abandon direct chlorination of the alkane and adopt the Vinyl-Chlorination Route . This involves using 1-chloro-2-methylpropene as the immediate precursor and Sulfuryl Chloride (


)  as the chlorinating agent under UV irradiation. This route shifts the mechanism from a statistical radical attack to a directed addition/substitution, bypassing the selectivity issue entirely.

Critical Process Parameters (FAQs)

Q1: Why is my current route (Chlorine gas + 1,2-dichloro-2-methylpropane) failing?

A: The "Standard" route fails due to the Inductive Deactivation Effect .[1]

  • Mechanism: The chlorine atom at C2 withdraws electron density.[1] While this deactivates the whole molecule, it makes the

    
    -hydrogens (at C1) significantly less nucleophilic than the 
    
    
    
    -hydrogens (at C3/Methyls).
  • Result: Radical attack preferentially occurs at the methyl groups, leading to 1,2,3-trichloro-2-methylpropane (the unwanted isomer) as the major product. No amount of temperature tweaking will significantly invert this thermodynamic/kinetic barrier.

Q2: Why is Sulfuryl Chloride ( ) preferred over Chlorine gas ( )?

A: When used with 1-chloro-2-methylpropene,


 acts as a more selective radical transfer agent.[1]
  • Function: In the presence of UV light (200–400 nm) or aldehyde catalysts,

    
     dissociates to form 
    
    
    
    and
    
    
    .[1]
  • Selectivity: This reagent system favors the formation of the gem-dichloro moiety (

    
    ) at the C1 position of the vinyl precursor, driving the reaction toward the 1,1,2-isomer with selectivities often exceeding 95% [1].
    
Q3: I only have 1,2-dichloro-2-methylpropane. Can I still use the high-yield route?

A: Yes, but you must add a Dehydrochlorination Step .

  • Elimination: Treat 1,2-dichloro-2-methylpropane with a base (e.g., alcoholic KOH or catalytic thermal cracking).[1]

  • Isomerization: Ensure the product is 1-chloro-2-methylpropene (

    
    ), not methallyl chloride. The trisubstituted alkene (1-chloro-2-methylpropene) is thermodynamically more stable, so thermodynamic control during elimination is key.
    

Experimental Protocol: The High-Yield Photochemical Route

Objective: Synthesis of this compound with >90% purity. Precursor: 1-chloro-2-methylpropene (1-chloro-isobutylene).

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 1-chloro-2-methylpropene (1.0 eq)

  • Reagent: Sulfuryl Chloride (

    
    ) (1.1 eq)[1]
    
  • Catalyst (Optional): Isobutanal (0.5 mol%) if UV is unavailable.

  • Energy Source: Mercury vapor lamp or UV-LED (peak emission ~300-350 nm).[1]

  • Solvent: Neat (solvent-free) or

    
     (if dilution needed).
    
Step-by-Step Workflow
  • Reactor Setup:

    • Use a quartz or borosilicate glass reactor equipped with a cooling jacket and a central immersion well for the UV lamp.

    • Ensure the system is purged with Nitrogen (

      
      ) to remove Oxygen (a radical scavenger).[1]
      
  • Addition:

    • Charge the reactor with 1-chloro-2-methylpropene.[1]

    • Begin vigorous stirring and cooling to maintain temperature between 0°C and 20°C .

    • Note: Lower temperatures improve selectivity but reduce rate.[1] Do not exceed 40°C to prevent

      
       rapid off-gassing.
      
  • Initiation:

    • Turn on the UV lamp.[1]

    • Add Sulfuryl Chloride dropwise over 60–90 minutes.

    • Observation: Evolution of

      
       gas indicates reaction progress.[1] Ensure adequate scrubbing of exhaust gas.[1]
      
  • Completion:

    • Continue irradiation for 30 minutes after addition is complete.

    • Monitor reaction via GC.[1] Look for the disappearance of the alkene.

  • Workup:

    • Degas the mixture (remove residual

      
      /HCl) using a nitrogen sparge or mild vacuum.
      
    • Wash the organic layer with saturated

      
       to neutralize acid traces.
      
    • Dry over

      
      .[1]
      
  • Purification:

    • Distill the crude product.[1][2][3]

    • Target Fraction: Collect the fraction boiling at 162–164°C (at atmospheric pressure).

    • Byproducts: Unreacted alkene (bp ~68°C) and higher chlorides will separate easily.[1]

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Reaction Stalled Oxygen inhibitionCheck

purge.

quenches chlorination radicals efficiently.[1]
UV Lamp degradationVerify UV intensity.[1] If using chemical initiation (peroxides), add fresh initiator.
Low Yield (Polychlorination) Excess

Strictly control stoichiometry to 1.05–1.1 equivalents.
High TemperatureMaintain T < 20°C. Higher temps promote non-selective attack on methyl groups.[1]
Formation of 1,2,3-isomer Wrong PrecursorVerify starting material is 1-chloro-2-methylpropene, NOT methallyl chloride.[1]
Darkening of Reaction Mix PolymerizationPresence of trace iron/metal ions.[1] Use glass-lined or Teflon equipment; avoid stainless steel contact.[1]

Mechanism & Pathway Visualization[1][7]

The following diagram illustrates the divergence between the "Low Yield" (Standard) path and the "High Yield" (Vinyl) path.

SynthesisPath Figure 1: Comparison of Standard vs. High-Selectivity Synthesis Routes Isobutylene Isobutylene (Starting Material) Dichloro 1,2-Dichloro-2-methylpropane (Intermediate) Isobutylene->Dichloro Cl2 (Addition) Radical_C3 Radical Attack at C3 (Methyl Group) Dichloro->Radical_C3 Cl• (Standard Chlorination) Vinyl 1-Chloro-2-methylpropene (Vinyl Precursor) Dichloro->Vinyl Elimination (-HCl) Base/Heat Product_123 1,2,3-Trichloro-2-methylpropane (MAJOR BYPRODUCT) Radical_C3->Product_123 Propagation Radical_C1 Radical Attack at C1 (Vinyl Position) Vinyl->Radical_C1 SO2Cl2 / UV Light Product_112 This compound (TARGET >95%) Radical_C1->Product_112 Selective Chlorination

Figure 1: The Standard route (Red) suffers from statistical attack on methyl groups.[1] The Vinyl route (Green) directs chlorination to the C1 position via electronic stabilization.

References

  • Process for the preparation of 1,1,2-trichloro-2-methyl propane. (1985).[1] European Patent Application EP0133912A2. Google Patents.[1] Available at:

  • This compound Properties. (2025). PubChem. Available at: [Link][1]

  • Chlorination of 1,2-dichloro-2-methylpropane. (1936).[1][4] Journal of the American Chemical Society, 58, 1028. (Cited in EP0133912A2 as evidence of low selectivity in standard routes).[1]

Sources

Resolving co-elution issues with 1,1,2-Trichloro-2-methylpropane and other chlorinated solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution of 1,1,2-Trichloro-2-methylpropane & Structural Isomers

Executive Summary: The "Hidden Impurity" Challenge

Status: Active | Severity: High (Co-elution Risk) | Analyte: this compound (CAS 29559-52-2)

The Problem: this compound (1,1,2-TC-2-MP) presents a unique chromatographic challenge. With a boiling point of ~162°C, it elutes in the "transition zone" between volatile and semi-volatile methods. Standard EPA volatile protocols (like 524.2 or 8260) often employ rapid temperature ramps in this region to elute heavy aromatics, causing 1,1,2-TC-2-MP to co-elute with 1,2,3-Trichloropropane (1,2,3-TCP) , Hexachlorobutadiene , or 1,2-Dichlorobenzene .

This guide provides the diagnostic logic and method modifications required to isolate this compound from its chlorinated analogs.

Diagnostic Matrix: Is it Co-elution?

Before altering your method, confirm the issue is chromatographic co-elution rather than a matrix effect or spectral overlap.

Symptom Checker
SymptomProbable CauseVerification Step
Peak Shoulder Partial Co-elutionCalculate Peak Symmetry (As). If

, suspect co-elution.
Ratio Skew Spectral Interference(GC-MS Only) Check ion ratios. If the ratio of qualifier/target ion deviates >20% from standard, it is co-elution.
Retention Shift Active Sites/LeaksInject a non-polar marker (e.g., Toluene-d8). If it also shifts, check the inlet, not the column.
Broad Tailing Cold Spot/Activity"Shark-fin" peak shape indicates the analyte is condensing in the transfer line or inlet.

Column Selection Strategy

The standard "624" phase is the industry workhorse, but it may not provide sufficient selectivity (


) for 1,1,2-TC-2-MP against its isomers.
Stationary Phase Decision Tree

ColumnSelection Start Start: Column Selection Standard Standard Volatiles? (EPA 8260/524) Start->Standard IsomerIssue Separating 1,1,2-TC-2-MP from 1,2,3-TCP? Standard->IsomerIssue No (Specific Impurity) Rtx624 Rxi-624Sil MS (Cyanopropylphenyl) Standard->Rtx624 Yes (General) IsomerIssue->Rtx624 Try Optimization First Wax Stabilwax / DB-WAX (PEG Phase) IsomerIssue->Wax If 624 Fails (Polarity Mismatch) Rtx1 Rxi-1ms (100% Dimethyl) IsomerIssue->Rtx1 Boiling Point Separation Only Result1 Result1 Rtx624->Result1 Good for Volatiles Result2 Result2 Wax->Result2 Best for Isomers

Figure 1: Decision logic for stationary phase selection based on analyte criticality.

Technical Insight: The Polarity Trap

1,1,2-TC-2-MP is moderately polar.

  • 624-Type Columns (Intermediate Polarity): Rely on dipole-dipole interactions. Often successful if the temperature ramp is slow enough.

  • Wax Columns (High Polarity): Polyethylene glycol phases interact strongly with the chlorinated methine group. This often drastically shifts 1,1,2-TC-2-MP away from non-polar aromatic interferents (like 1,2-Dichlorobenzene), resolving the co-elution.

Method Optimization Protocol

If you are committed to a 624-type column (e.g., DB-624, Rxi-624Sil MS), you must optimize the temperature program. The boiling point of 1,1,2-TC-2-MP (~162°C) is the critical anchor point.

The "Isothermal Hold" Maneuver

Standard volatile ramps often blast through the 140°C–180°C range at 20°C/min. This compresses the separation of high-boiling chlorinated solvents.

Optimized GC Parameters:

  • Inlet: Split (20:1) @ 220°C (Prevent discrimination of high boilers).

  • Flow: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 40°C (Hold 2 min) - Traps volatiles.

    • Ramp 1: 12°C/min to 130°C.

    • Ramp 2 (CRITICAL): 4°C/min to 170°C. This slow ramp maximizes resolution (

      
      ) in the boiling point region of 1,1,2-TC-2-MP.
      
    • Ramp 3: 20°C/min to 240°C (Bake out).

Data: Physical Property Mismatch

Understanding the interferents is key to separating them.

AnalyteBoiling Point (°C)Target Ion (m/z)Key Interferent Risk
This compound ~162 77, 97, 133 High
1,2,3-Trichloropropane15675, 110High (Isomer)
1,2-Dichlorobenzene180146Medium
Hexachlorobutadiene215225Low

Advanced Troubleshooting (Q&A)

Q: I am using GC-MS. Can I resolve co-elution without changing the column? A: Yes, using Spectral Deconvolution , provided the co-eluting peaks have unique ions.

  • 1,1,2-TC-2-MP fragments to form a strong m/z 77 (C3H4Cl+) and m/z 97 (C4H6Cl+ - loss of Cl2).

  • 1,2,3-TCP has a dominant m/z 75 and m/z 110 .[1]

  • Action: Set your SIM (Selected Ion Monitoring) method to track m/z 97 for the methylpropane and m/z 75 for the trichloropropane. If the peaks overlap chromatographically, the MS software can integrate the unique ions separately.

Q: My calibration linearity is poor (


) for this specific compound. 
A:  This is likely an Inlet Activity  issue.
1,1,2-TC-2-MP is thermally labile compared to simple chloroethenes. Dirty inlet liners with active silanol sites can degrade the compound before it reaches the column.
  • Fix: Switch to a "Wool-less" laminar cup splitter liner or a highly deactivated Ultra-Inert wool liner.

  • Fix: Lower inlet temperature to 200°C if sensitivity allows.

Q: I see "Ghost Peaks" appearing in blank runs after analyzing high-concentration samples. A: High-boiling chlorinated solvents are "sticky." They adsorb to the gold seal or the split vent line.

  • Protocol: Implement a "Gas Phase Wash." Inject 1µL of Methanol (solvent blank) with the column oven at 240°C to steam-clean the inlet.

Workflow Visualization

Troubleshooting Logic Flow

Troubleshooting Problem Problem: Co-elution of 1,1,2-TC-2-MP CheckMS Using GC-MS? Problem->CheckMS Deconvolution Apply Spectral Deconvolution (Target m/z 97 vs 75) CheckMS->Deconvolution Yes CheckRamp Optimize Oven Ramp CheckMS->CheckRamp No (ECD/FID) Deconvolution->CheckRamp Ions Overlap Success Method Validated Deconvolution->Success Ions Unique SlowRamp Slow Ramp (4°C/min) over 140-170°C CheckRamp->SlowRamp CheckRes Resolution > 1.5? SlowRamp->CheckRes ChangePhase Switch to Wax Column CheckRes->ChangePhase No CheckRes->Success Yes

Figure 2: Step-by-step logic for resolving co-elution issues.

References

  • Restek Corporation. (2020). Rxi-624Sil MS Columns—Exceptionally Inert, Low Bleed Columns for Volatiles Analysis.[2][Link]

  • National Institute of Standards and Technology (NIST). (2025). Propane, 1,1,2-trichloro-2-methyl- (CAS 29559-52-2) Spectral Data.[3] NIST Chemistry WebBook, SRD 69.[3] [Link]

  • Agilent Technologies. (2009).[4] Chlorinated Solvents and Disinfection By-Product Analysis Using Agilent J&W HP-1ms Ultra Inert and DB-1301 Capillary GC Columns. Application Note 5990-3224EN. [Link]

  • U.S. Environmental Protection Agency (EPA). (1996). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography: Capillary Column Technique. SW-846 Update III. [Link]

Sources

Technical Support Center: Minimizing Degradation of 1,1,2-Trichloro-2-methylpropane (TCMP)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Stability of Aqueous Standards Lead Scientist: [AI Application Specialist]

Executive Summary & Molecule Profile

The Challenge: 1,1,2-Trichloro-2-methylpropane (TCMP) is a volatile organic compound (VOC) frequently used as an internal standard or surrogate in gas chromatography (GC) methods (e.g., EPA 524.2). Its stability in aqueous standards is compromised by two primary forces: hydrolysis (driven by its tertiary chloride structure) and volatilization (driven by its high vapor pressure).

Compound Profile:

  • Structure: A propane backbone with a tertiary carbon at position 2 holding a chlorine and a methyl group.

  • Weak Link: The C-Cl bond at the tertiary carbon (Position 2). Tertiary alkyl halides are highly susceptible to

    
     hydrolysis and 
    
    
    
    elimination reactions.
  • Critical Parameter: pH and Temperature control are non-negotiable.

The Stability Matrix: Mechanisms of Degradation

To preserve TCMP, you must understand how it fails. The degradation is not random; it follows specific chemical pathways.

Degradation Pathways (Visualization)

TCMP_Degradation TCMP This compound (Target Analyte) Elimination Dehydrohalogenation (Loss of HCl) TCMP->Elimination Promoted by Base/Heat Hydrolysis Hydrolysis (Substitution) TCMP->Hydrolysis Promoted by Water Volatilization Volatilization (Headspace Partitioning) TCMP->Volatilization Open Vials / Headspace Water Aqueous Matrix (H2O) Water->Hydrolysis Base Basic pH (>7) (OH- Ions) Base->Elimination Heat Thermal Energy (>6°C) Heat->Elimination Heat->Volatilization Alkene 1,1-Dichloro-2-methylpropene (Degradation Product) Elimination->Alkene Alcohol 1,1,2-Trichloro-2-methylpropanol (Hydrolysis Product) Hydrolysis->Alcohol Loss Analyte Loss (Low Recovery) Volatilization->Loss

Figure 1: Mechanistic pathways leading to TCMP loss in aqueous solution. The tertiary chloride facilitates rapid elimination to the alkene under basic conditions.

Key Mechanisms Explained
  • Dehydrohalogenation (Elimination):

    • Mechanism: The tertiary chlorine acts as a leaving group. In the presence of water (especially at pH > 7), the molecule loses HCl to form 1,1-dichloro-2-methylpropene .

    • Trigger: Basic pH accelerates this reaction exponentially.

  • Volatilization:

    • Mechanism: TCMP has a high Henry’s Law constant. If any headspace exists in the vial, TCMP partitions into the air. When the vial is opened, the analyte is lost.

    • Trigger: Headspace > 0% or Temperature > 6°C.[1]

Preparation & Storage Protocols

This protocol is designed to create a self-validating system where degradation is minimized and easily detected.

A. Stock Standard Preparation (The "Methanol Shield")

Never dissolve TCMP directly into water to make a stock solution. It will "oil out" and adhere to glass.

StepActionScientific Rationale
1 Solvent: Use P&T Grade Methanol.Methanol is miscible with water but solubilizes TCMP, preventing adsorption to glassware.
2 Concentration: Prepare high conc. stock (e.g., 1000 µg/mL).Minimizes the volume of methanol added to the final water sample (methanol > 1% can affect purge efficiency).
3 Storage: Amber ampoules, flame sealed, or screw cap with PTFE liner at -10°C to -20°C.Prevents photolysis and evaporation.
B. Aqueous Working Standard (The "Acid Lock")

This protocol aligns with EPA Method 524.2 preservation techniques [1].

  • Container: Use 40 mL amber VOA (Volatile Organic Analysis) vials with Teflon-lined silicone septa.

  • Dechlorination (If using tap water): Add 25 mg Ascorbic Acid before filling.[2]

    • Why: Chlorine reacts with alkenes.[3] If TCMP degrades to an alkene, chlorine will react with that product, confusing your troubleshooting.

  • Acidification: Add 2 drops of 1:1 HCl (Hydrochloric Acid) to the empty vial (or enough to reach pH < 2).

    • Why: Acidification suppresses the ionization of basic sites and generally stabilizes halogenated hydrocarbons against dehydrohalogenation [2].

  • Filling: Fill the vial with water slowly to minimize turbulence (which causes volatile loss).

  • The Meniscus: Fill until a convex meniscus (dome of water) forms above the rim.

  • Sealing: Cap immediately. Invert and tap.

    • Validation: If a bubble rises, discard and restart . A bubble acts as a vacuum for VOCs.

  • Storage: Store at 4°C (± 2°C). Analyze within 14 days.

Troubleshooting & FAQ

Interactive Troubleshooting Flowchart

Troubleshooting_TCMP Start Issue: TCMP Recovery Low Check_Headspace Check Vial: Air Bubbles? Start->Check_Headspace Check_Peaks Check Chromatogram: Extra Peaks? Check_Headspace->Check_Peaks No Volatilization Cause: Volatilization Sol: Zero Headspace Check_Headspace->Volatilization Yes Check_pH Check pH: Is pH < 2? Check_Peaks->Check_pH No Degradation Cause: Hydrolysis/Elimination Sol: Acidify + Cold Storage Check_Peaks->Degradation Yes (Alkene found) Check_pH->Degradation No (pH > 2) Adsorption Cause: Adsorption Sol: Methanol Rinse / Silanized Glass Check_pH->Adsorption Yes

Figure 2: Diagnostic logic for identifying the root cause of TCMP loss.

Frequently Asked Questions

Q1: I see a new peak eluting earlier than TCMP. What is it? A: This is likely 1,1-dichloro-2-methylpropene .

  • Diagnosis: This is the dehydrohalogenation product (TCMP minus HCl).

  • Cause: Your aqueous standard is likely too basic (pH > 7) or was stored at room temperature.

  • Fix: Ensure acidification to pH < 2 and strict cold storage (

    
    ).
    

Q2: Can I store the aqueous standard in a volumetric flask? A: No.

  • Reason: Volumetric flasks have large headspaces (the neck area). TCMP will partition into the air in the neck.

  • Protocol: Prepare the standard in the flask and immediately transfer to zero-headspace VOA vials for storage.

Q3: Why do I need to acidify? Some guides say acid degrades ethers. A: While acid degrades vinyl ethers (like 2-chloroethyl vinyl ether), TCMP is a chlorinated alkane.

  • Chemistry: The elimination reaction of TCMP is generally base-catalyzed. Acidification suppresses this pathway. EPA Method 524.2 explicitly requires acidification for this class of compounds [1].

Q4: My recovery is low, but I see no degradation products. Why? A: This indicates physical loss rather than chemical breakdown.

  • Check 1: Was the vial cap loose? (Volatilization)

  • Check 2: Did you use a plastic syringe? (Adsorption - TCMP sticks to plastics).

  • Check 3: Did you pierce the septum multiple times? (Each puncture introduces headspace).

References

  • U.S. Environmental Protection Agency. (1995). Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry.[4][5] Revision 4.1. Cincinnati, OH.

  • BenchChem. (2025).[6] Chemical Properties of 1,1,1-Trichloro-2-methyl-2-propanol (Structural Analog Analysis).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 520441, this compound.

  • HPC Standards. (n.d.). Safety Data Sheet: 1,1,2-Trichloroethane Solution (Structural Analog for Handling).

Sources

Addressing matrix effects in the analysis of 1,1,2-Trichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analysis of 1,1,2-Trichloro-2-methylpropane

Ticket ID: TCMP-0042-MX Subject: Troubleshooting Matrix Effects in GC-MS Analysis of this compound Assigned Specialist: Senior Application Scientist, Analytical Method Development Status: Open

Executive Summary

Welcome to the Technical Support Center. You are likely encountering quantification errors, retention time shifts, or poor peak shapes when analyzing This compound (TCMP) in complex matrices (plasma, tissue homogenates, or high-organic waste).

TCMP is a volatile halogenated hydrocarbon. Unlike stable solid drugs, its analysis is governed by volatility dynamics and thermal instability . The "matrix effects" here are rarely simple ion suppression (as in LC-MS); rather, they are physical interferences in the headspace equilibrium and chemical degradation at the GC inlet.

This guide moves beyond standard protocols to address the mechanistic causes of failure.

Module 1: Sample Preparation & Extraction

The Issue: “My recovery is inconsistent between water standards and my biological/organic matrix.”

The Mechanism: TCMP is highly hydrophobic. In a "clean" water standard, it partitions easily into the headspace. In a biological matrix (e.g., plasma), proteins and lipids act as a "sink," binding the analyte and preventing it from entering the gas phase. This is the Matrix Partitioning Effect . Furthermore, direct injection of such matrices leads to rapid accumulation of non-volatiles in the liner, creating active sites.

Troubleshooting Protocol:

Q1: Should I use Liquid-Liquid Extraction (LLE) or Headspace (HS)? A: For TCMP, Static Headspace (SHS) is superior to LLE. LLE requires solvent evaporation, during which volatile TCMP (BP ~160-170°C, but high vapor pressure) is lost. HS relies on equilibrium, which we can force using the "Salting Out" and "Phase Ratio" principles.[1]

Q2: How do I normalize the partition coefficient (


) between standards and samples? 
A:  You must disrupt the matrix-analyte binding.
  • Matrix Modification: Dilute the biological sample 1:5 with a saturated salt solution (NaCl or Na₂SO₄). This increases the ionic strength, reducing the solubility of organics in the aqueous phase (Salting Out) and forcing TCMP into the headspace.

  • Temperature Optimization: Incubate at 80°C . Higher temperatures favor the gas phase but risk vial leakage or pressure issues.

  • Phase Ratio (

    
    ):  Maintain a strict sample-to-headspace ratio (e.g., 5 mL sample in a 20 mL vial).
    

Experimental Workflow: Headspace Optimization

HS_Optimization Start Start: Low Sensitivity/Recovery Step1 Add 2g NaCl to 5mL Sample (Salting Out) Start->Step1 Step2 Equilibration Temp Check (Try 60°C -> 80°C -> 90°C) Step1->Step2 Step3 Check Linearity Step2->Step3 Decision Is Response Linear? Step3->Decision Solution1 Proceed to Validation Decision->Solution1 Yes Solution2 Matrix Effect Persists: Switch to MHE (Multiple Headspace Extraction) Decision->Solution2 No

Figure 1: Decision tree for optimizing Headspace parameters to overcome matrix partitioning effects.

Module 2: Chromatographic Integrity (The Inlet)

The Issue: “I see peak tailing or degradation of TCMP, but my internal standard looks fine.”

The Mechanism: Chlorinated hydrocarbons are susceptible to dehydrochlorination (loss of HCl) on hot, active surfaces.

  • The Culprit: Silanol groups (-Si-OH) in the glass liner or glass wool become "activated" by non-volatile matrix residue (proteins/salts) that inevitably deposits over time.

  • The Result: TCMP degrades into a chlorinated alkene (e.g., 1,1-dichloro-2-methylpropene) inside the inlet. This appears as a loss of area or a "ghost peak" earlier in the chromatogram.

Troubleshooting Protocol:

Q3: Which liner configuration minimizes degradation? A:

  • Use Ultra-Inert Liners: Essential. Standard deactivated liners are insufficient for labile chlorinated compounds.

  • Glass Wool Placement: If analyzing dirty samples, place the wool at the bottom of the liner to wipe the needle, but ensure it is highly deactivated. If sensitivity allows, use a tapered liner with no wool to minimize surface area.

  • Inlet Temperature: Lower the inlet temperature. While 250°C is standard, TCMP is volatile enough to volatilize at 200°C . Lowering the temp reduces the activation energy for degradation.

Data: Liner Performance Comparison

Liner TypeInlet Temp (°C)Peak Symmetry (Tailing Factor)Relative Response (%)
Standard Splitless (Wool)2501.8 (Severe Tailing)65% (Degradation)
Ultra-Inert (Wool)2501.192%
Ultra-Inert (No Wool) 200 1.02 100%

Module 3: Mass Spectrometry & Quantification

The Issue: “My quantifier ion ratios fluctuate in real samples compared to standards.”

The Mechanism: In complex matrices, co-eluting hydrocarbons often share common fragments (m/z 41, 43, 57). This is Isobaric Interference . While the GC separates many compounds, the "chemical noise" in a biological extract can skew the ratio of the target ions, leading to false negatives if your qualification criteria are strict.

Troubleshooting Protocol:

Q4: How do I select unique ions for TCMP? A:

  • Avoid Low Mass Ions: Do not use m/z 41 or 43 (propyl/butyl fragments) as quantifiers; they are ubiquitous in biological background.

  • Target the Isotope Cluster: Chlorinated compounds have distinct isotope patterns (

    
     vs 
    
    
    
    ).
    • Quantifier: m/z 119 (Loss of one methyl and one Cl? Check spectrum specific to structure). Note: For TCMP (C4H7Cl3), the molecular ion is often weak. The loss of -CH3 or -Cl is common.

    • Validation: Use the ratio of m/z X to m/z X+2 . This ratio is physically fixed by natural abundance and cannot change unless an interference is present.

Q5: What is the ultimate correction for Matrix Effects? A: Stable Isotope Dilution Assay (SIDA). You must use an internal standard that behaves exactly like TCMP physically and chemically.

  • Gold Standard: TCMP-d6 (deuterated).

  • Silver Standard: A chlorinated analog with similar boiling point (e.g., 1,2,3-trichloropropane), though this will not correct for specific inlet degradation as well as an isotope.

Matrix Effect Validation Logic

Matrix_Validation Step1 Spike Matrix with IS (Internal Standard) Step2 Analyze Unspiked Sample Step1->Step2 Step3 Analyze Spiked Sample (+ known TCMP amount) Step2->Step3 Calc Calculate Recovery % (Standard Addition) Step3->Calc Result1 Recovery 80-120% Calc->Result1 Pass Result2 Recovery <80% or >120% Calc->Result2 Fail Action Matrix Effect Confirmed: Use Matrix-Matched Calibration Result2->Action

Figure 2: Workflow for diagnosing matrix effects using the Standard Addition method.

References

  • U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. [Link]

  • Restek Corporation. (2020). Optimizing Headspace Parameters for Volatile Organics. Technical Guide.[2] [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research. [Link]

  • Agilent Technologies. (2017). Strategies for the Analysis of Volatile Organic Compounds in Water. Application Note 5991-7622EN. [Link]

Sources

Technical Support Center: Photostability of 1,1,2-Trichloro-2-methylpropane (TCMP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Issue: Researchers using 1,1,2-Trichloro-2-methylpropane (TCMP) —a critical internal standard for VOC analysis (e.g., EPA Method 524.2)—often report "vanishing" recovery rates or the appearance of unexplained "ghost peaks" in their chromatograms.[1]

The Root Cause: TCMP contains a tertiary carbon-chlorine bond that is highly susceptible to homolytic fission upon exposure to Ultraviolet (UV) light (200–300 nm).[1] Standard laboratory lighting (fluorescent tubes) and sunlight contain sufficient UV energy to catalyze this degradation, converting the standard into chlorinated alkenes and hydrochloric acid (HCl).

The Solution: Strict light exclusion is not a suggestion; it is a requirement. This guide details the degradation mechanism, diagnostic protocols, and remediation strategies to restore analytical integrity.

Diagnostic Troubleshooting: "Is My TCMP Compromised?"

If you are experiencing the following symptoms, your TCMP stock or working solution has likely undergone photolysis.

Symptom Matrix
SymptomObservationTechnical Explanation
Drifting IS Response Internal Standard (IS) area counts decrease >20% over a 12-hour sequence.Photolytic cleavage of the C-Cl bond reduces the concentration of intact TCMP.
"Ghost" Peaks New, early-eluting peaks appear in the chromatogram (often co-eluting with lighter VOCs).[1]Formation of degradation products, primarily 1,1-dichloro-2-methylpropene .[1]
Acidic Shift Aqueous samples spiked with IS show a pH drop (if unbuffered).[1]Generation of HCl as a byproduct of dehydrochlorination.[1]
Corrosion Inlet liners or MS source require frequent cleaning/replacement.[1]Free radical chlorine (

) and HCl attack metal surfaces.[1]

The Mechanism: Deep Dive into TCMP Photolysis

To troubleshoot effectively, you must understand the chemistry. TCMP possesses a specific structural vulnerability: the tertiary chlorine atom at the C2 position.

Chemical Pathway
  • Initiation: UV photons (

    
    ) provide the energy to break the C-Cl bond (Bond Dissociation Energy 
    
    
    
    80 kcal/mol). The tertiary radical is thermodynamically favored.
  • Propagation/Elimination: The resulting radical stabilizes by abstracting a hydrogen atom (from the C1 position) or undergoing elimination, leading to the formation of an alkene.

  • Product Formation: The primary degradation product is 1,1-dichloro-2-methylpropene , formed via the loss of HCl.[1]

Pathway Visualization

TCMP_Degradation TCMP This compound (Target Molecule) Radical Tertiary Radical Intermediate [Cl2CH-C•(CH3)2] + Cl• TCMP->Radical Homolytic Fission UV UV Photon (hν < 300nm) UV->Radical Transition H-Abstraction / Elimination Radical->Transition Product 1,1-Dichloro-2-methylpropene (Degradation Product) Transition->Product -HCl HCl HCl (Acidic Byproduct) Transition->HCl

Figure 1: Photolytic degradation pathway of TCMP via radical-mediated dehydrochlorination.[1]

Validation Protocol: The "Dark Control" Stress Test

Do not guess if your standard is bad. Prove it. Use this self-validating protocol to determine the degradation rate in your specific laboratory environment.[1]

Materials Needed
  • TCMP Stock Solution (fresh ampoule).[1]

  • Two 40mL VOA vials with PTFE-lined septa.

  • Aluminum foil.[1]

  • GC-MS System (calibrated).[1][2]

Step-by-Step Methodology
  • Preparation: Prepare a working standard of TCMP (e.g., 50 ppb) in your typical solvent (Methanol or Reagent Water).[1]

  • Segregation: Split the solution into two vials:

    • Vial A (Control): Immediately wrap entirely in aluminum foil to block all light.[1]

    • Vial B (Stress): Place on the laboratory bench, exposed to ambient fluorescent light (or a sunny window) for 4 hours.

  • Analysis: Inject Vial A followed by Vial B into the GC-MS using the standard method (e.g., EPA 524.2).

  • Calculation: Calculate the degradation percentage:

    
    [1]
    

Acceptance Criteria:

  • If Degradation > 5%, your laboratory lighting is actively destroying your standard.[1]

  • Action: Switch to amber glassware immediately.

Frequently Asked Questions (FAQs)

Q1: Can I use clear glass vials if I store them in a fridge? A: Only if the fridge is dark. However, the brief exposure during sample preparation (pipetting, weighing) in clear glass is often enough to initiate radical chains. Always use amber borosilicate glass (Class A) for all stock and working solutions containing TCMP.[1]

Q2: I see a peak at a retention time slightly earlier than TCMP. Is this an impurity? A: It is likely 1,1-dichloro-2-methylpropene , the breakdown product.[1] In a boiling point elution order, the alkene (lower boiling point) elutes before the saturated parent alkane. Check the mass spectrum for ions characteristic of the alkene (e.g., m/z 124/126) rather than the parent TCMP.

Q3: Does this affect the EPA 524.2 method compliance? A: Yes. EPA 524.2 explicitly requires the internal standard response to be within specific limits (typically ±30% of the calibration check). Photolysis will cause the IS response to drop, potentially triggering a QC failure for the entire batch.

Q4: Is the degradation faster in methanol or water? A: Degradation is generally faster in methanol (or organic solvents) because solvents can stabilize the radical intermediates or act as hydrogen donors, propagating the chain reaction. However, aqueous samples left in autosamplers with clear windows are also highly vulnerable.[1]

References

  • U.S. Environmental Protection Agency. (1995).[1] Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. Revision 4.1.

  • National Institute of Standards and Technology (NIST). (2023).[1] this compound WebBook Data.

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003).[1] Environmental Organic Chemistry. Wiley-Interscience.[1] (Referencing general photolysis kinetics of chlorinated alkanes).

Sources

Technical Support Center: High-Sensitivity GC-MS Analysis of 1,1,2-Trichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1,2-Trichloro-2-methylpropane (TCMP) is a volatile halogenated hydrocarbon often analyzed as an impurity in pharmaceutical solvents or an environmental contaminant (groundwater/drinking water). Due to its volatility and hydrophobic nature, analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Headspace (HS) or Purge and Trap (P&T) sampling.

"Background noise" in this context is rarely random electronic static; it is usually chemical noise —unwanted ions from the sample introduction system, water vapor, or column bleed that obscure the analyte signal. This guide provides a systematic approach to reducing this noise to achieve low-part-per-billion (ppb) or part-per-trillion (ppt) detection limits.

Part 1: Diagnostic Workflow (The "Isolate" Phase)

Before changing parameters, you must locate the source of the noise.[1] Use this logic gate to isolate the component contributing to the background.[1][2]

G Start START: High Background Signal Step1 Run 'Air/Water' Check (m/z 18, 28, 32) Start->Step1 Decision1 Is m/z 18, 28, 32 High? Step1->Decision1 Leak ACTION: Check for Leaks (Tighten ferrules, check O-rings) Decision1->Leak Yes Step2 Run 'Instrument Blank' (No Injection, Oven Program Run) Decision1->Step2 No Decision2 Is Noise Present? Step2->Decision2 SourceBleed SOURCE: Column/Septum Bleed (Check m/z 207, 281) Decision2->SourceBleed Yes Step3 Run 'Solvent/Method Blank' (Inject Pure Solvent/Clean Water) Decision2->Step3 No Contam SOURCE: Sample Pathway (Liner, Trap, or Solvent Impurity) Step3->Contam Noise Appears ElecNoise SOURCE: Electronic/Detector (Replace Electron Multiplier) Step3->ElecNoise Baseline Flat

Figure 1: Systematic isolation of noise sources in GC-MS analysis.

Part 2: Instrument Optimization (The "Tune" Phase)

Mass Spectrometry Acquisition: SIM vs. Scan

For TCMP, Full Scan mode (m/z 35–300) collects too much chemical noise (column bleed, matrix). You must use Selected Ion Monitoring (SIM) to filter out background.

Protocol:

  • Run a Standard in Full Scan: Inject a high-concentration standard (e.g., 10 ppm) to determine the retention time and spectral fingerprint.

  • Identify Characteristic Ions: TCMP (

    
    ) has a distinct isotopic cluster due to three chlorine atoms.
    
    • Target Ions: Look for m/z 77 (Base peak,

      
      ), m/z 125  (
      
      
      
      ), and the molecular ion cluster around m/z 160/162 .
  • Create SIM Method:

    • Set the MS to monitor only these specific masses at the expected retention time window.

    • Dwell Time: Set to 50–100 ms per ion to ensure enough points across the peak (15–20 scans/peak).

Managing Water Vapor (The "Silent Killer")

If using Purge and Trap (EPA Method 524.[3]2) or Headspace, water vapor entering the MS source is a primary cause of high background and source instability.

  • Symptom: High baseline at m/z 18 and 19 (protonated water), poor sensitivity for early eluters.

  • Solution:

    • Split Ratio: Use a split injection (e.g., 10:1 to 50:1) to vent bulk water, provided sensitivity remains adequate.

    • Desorb Time: Reduce trap desorb time to the minimum required (e.g., 1–2 mins) rather than the default 4 mins, to limit water transfer [1].

    • Source Temperature: Increase Source Temp to 230°C–250°C to prevent condensation of matrix/water in the ionization chamber.

Part 3: Sample Preparation & Chromatography (The "Clean" Phase)

The Injector Port: The #1 Source of Carryover

TCMP is a "sticky" chlorinated hydrocarbon. Accumulation in the liner causes "ghost peaks" in subsequent blank runs, raising the effective background.

ComponentRecommendationWhy?
Liner Ultra-Inert, Low-Pressure Drop (e.g., 2mm or 4mm ID with wool)Deactivated wool provides surface area for volatilization but prevents non-volatile "gunk" from reaching the column.
Septum Low-Bleed (High Temp)Prevents siloxanes (m/z 207, 281) from bleeding into the spectrum.
Gold Seal Replace monthlyChlorinated compounds can corrode stainless steel seals, creating active sites that adsorb analyte.
Column Selection

Standard non-polar columns (e.g., DB-5ms, ZB-5) are effective. However, if TCMP co-elutes with matrix interferences, switch to a mid-polarity column (e.g., DB-624 or DB-VRX) specifically designed for volatiles. The "624" phase is industry standard for EPA Method 524.2 [2].

Part 4: Common Issues & Solutions (FAQ)

Q1: I see a high background of m/z 207 and 281. Is this my analyte? A: No. These are cyclosiloxanes from septum bleed or column stationary phase degradation .

  • Fix: Change the septum immediately. If the issue persists, "bake out" the column at its maximum temperature limit for 30 minutes. If the column is old, the stationary phase may be stripping; replace the column.

Q2: My TCMP peak tailing is increasing, raising the baseline integration area. A: Tailing in chlorinated compounds usually indicates active sites in the inlet.

  • Fix: Replace the inlet liner and trim 10-15 cm from the front (injector side) of the GC column (the "guard column" section).

Q3: I have random spikes in my baseline. A: This is often particulate matter or electronic noise .

  • Fix: If using a P&T, check the sparge vessel for particulates. If the spikes are periodic, check the electron multiplier (EM) voltage. If the EM voltage is nearing 2500-3000V, the detector is dying and requires replacement.

Q4: How do I distinguish TCMP from 1,2,3-Trichloropropane? A: Isomers have similar mass spectra. You must rely on Chromatographic Resolution .

  • Protocol: Run a mixed standard containing both isomers. If they co-elute, adjust the oven temperature ramp (slow down the ramp rate around the elution time, e.g., 5°C/min instead of 20°C/min) to separate them physically before they reach the MS.

Part 5: Advanced Troubleshooting Workflow

If basic steps fail, use this advanced workflow to optimize the Purge & Trap interface, which is often the bottleneck for background noise in VOC analysis.

PnT_Optimization cluster_0 Noise Reduction Zone Sample Sample (Water) Purge Purge Cycle (N2/He bubbling) Sample->Purge VOCs Released Trap Trap (Tenax/Silica/Charcoal) Purge->Trap Adsorption DryPurge Dry Purge Step (CRITICAL for Noise) Trap->DryPurge Remove Water Desorb Desorb to GC (Heated) DryPurge->Desorb Analytes Only GCMS GC-MS Analysis Desorb->GCMS

Figure 2: Purge and Trap workflow emphasizing the "Dry Purge" step to remove water background.

Technical Insight: The "Dry Purge" step (blowing gas through the trap without heating it) is critical. Insufficient dry purge leaves water on the trap, which blasts into the MS, causing a massive background lift. Ensure Dry Purge is at least 1–2 minutes.

References

  • U.S. Environmental Protection Agency. (1995). Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry.[4] Revision 4.1. [Link]

  • Agilent Technologies. (2020). Optimizing VOC Analysis for EPA Method 524.2. Application Note. [Link]

  • NIST Chemistry WebBook. (2023). Propane, 1,1,2-trichloro-2-methyl- Mass Spectrum.[5][6] Standard Reference Data.[6][7][8] [Link]

Sources

Troubleshooting low recovery rates of 1,1,2-Trichloro-2-methylpropane in liquid-liquid extraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Triage

The Challenge: 1,1,2-Trichloro-2-methylpropane (TCMP) presents a unique "double-threat" to analytical recovery:

  • High Volatility: With a boiling point of ~162°C but significant vapor pressure, it is easily lost during solvent concentration steps.[1]

  • Chemical Instability: The molecule features a tertiary chloride at the C2 position. Tertiary alkyl halides are highly susceptible to hydrolysis (SN1 mechanism) in aqueous environments, converting the analyte into an alcohol before it is even extracted.

Immediate Diagnostic: Before altering your protocol, use the following logic tree to identify your failure mode.

DiagnosticTree Start START: Low Recovery (<60%) Control Run Spike in Pure Water (No Matrix) Start->Control Result1 Is Recovery still low? Control->Result1 Matrix Issue: Matrix Effect (Adsorption/Emulsion) Result1->Matrix No (Recovery Good) CheckTime Is sample hold time > 24h or pH < 5 / > 9? Result1->CheckTime Yes (Recovery Low) Volatile Issue: Volatility Loss (Evaporation) Hydrolysis Issue: Hydrolysis/Degradation (Chemical Instability) CheckTime->Volatile No CheckTime->Hydrolysis Yes

Figure 1: Diagnostic logic tree for isolating the root cause of low TCMP recovery.

Critical Troubleshooting Guides (FAQs)

Issue 1: The "Invisible Thief" (Evaporative Loss)

Q: My extraction seems fine, but I lose 50% of my analyte during the concentration step. How do I stop this?

A: This is the most common failure point. Standard nitrogen blowdown (N2) or rotary evaporation can strip TCMP along with the solvent.

The Fix: Use a "Keeper" Solvent. A keeper is a high-boiling solvent added to the extract before evaporation. It prevents the sample from going to dryness, retaining the volatile analyte in a small, non-volatile volume.

  • Mechanism: As the primary solvent (e.g., Pentane, BP 36°C) evaporates, the keeper (e.g., Isooctane, BP 99°C) remains. The analyte partitions into the keeper rather than entering the gas phase.

  • Recommended Keepers:

    • Isooctane (2,2,4-Trimethylpentane): Excellent for GC-ECD analysis; minimal interference.[1]

    • Tetradecane: Higher boiling point, used if extreme concentration is required.[1]

Protocol Adjustment:

  • Extract sample with Pentane or MTBE.[1][2]

  • Add 500 µL of Isooctane to the extract.

  • Evaporate until volume reaches exactly 0.5 - 1.0 mL.

  • STOP. Do not evaporate to dryness.[1]

Issue 2: The "Chemical Breakdown" (Hydrolysis)

Q: I see a new peak in my chromatogram and low TCMP. Is my compound reacting?

A: Yes. TCMP contains a tertiary chloride group (


 attached to three carbons).[1]
  • The Science: Tertiary alkyl halides undergo SN1 Hydrolysis in water.[3] The rate is first-order and depends only on the concentration of the alkyl halide.[4] Water acts as the nucleophile, replacing the -Cl with -OH to form an alcohol (1,1-dichloro-2-methyl-2-propanol).[1]

  • Risk Factors:

    • Heat: Hydrolysis rates increase exponentially with temperature.[1]

    • Time: Leaving the sample in water for hours before extraction.

    • Acidic/Basic pH: Accelerates degradation (Elimination reactions become possible at high pH).[1]

The Fix:

  • Cold Chain: Keep samples at 4°C until the exact moment of extraction.

  • Rapid Extraction: Do not let samples sit. Extract immediately upon preparation.

  • Neutral pH: Ensure the aqueous phase is pH 6-8.[1] Avoid strong acidification often used for other analytes.[1]

Issue 3: The "Partitioning Gap" (Solvent Choice)

Q: I am using Hexane, but recovery is poor. Should I switch solvents?

A: Hexane is often too non-polar.[1] While TCMP is lipophilic (LogP ~2.8), chlorinated compounds often partition better into solvents with slight polarity or ether linkages.

The Fix: Salting Out & MTBE.

  • Solvent: Switch to MTBE (Methyl tert-butyl ether) .[1] It has better solubility for chlorinated hydrocarbons than hexane.[1]

  • Salting Out: Add Sodium Sulfate (

    
    )  or Sodium Chloride (
    
    
    
    ) to the aqueous phase (20% w/v).
    • Why? The salt ions bind water molecules (hydration shells), making the water "less available" to the organic analyte. This drives the analyte out of the water and into the organic solvent (Salting-out effect).

Optimized Experimental Protocol

This protocol is derived from EPA Method 551.1 principles, optimized for volatile chlorinated species.[5]

Reagents & Materials
ComponentSpecificationPurpose
Extraction Solvent MTBE (HPLC Grade)Primary extraction solvent.[1]
Keeper Solvent IsooctanePrevents evaporative loss.[1]
Salt

(Anhydrous, baked at 400°C)
Increases partitioning efficiency (Salting out).
Internal Standard 1,2-DibromopropaneValidates recovery (similar volatility).[1]
Step-by-Step Workflow

ExtractionWorkflow Sample Aqueous Sample (50 mL, 4°C) SaltStep Add 10g Na2SO4 (Salting Out) Sample->SaltStep Extract Add 3 mL MTBE + Internal Std SaltStep->Extract Agitate Vigorous Shake (3 mins) Extract->Agitate PhaseSep Phase Separation (Allow 5 mins) Agitate->PhaseSep Transfer Transfer Organic Layer to Vial PhaseSep->Transfer Keeper Add Keeper (Isooctane) Transfer->Keeper Conc Concentrate (N2 Blowdown) Keeper->Conc Analyze GC-ECD Analysis Conc->Analyze

Figure 2: Optimized LLE workflow with critical control points for VCH recovery.[1]

  • Preparation: Measure 50 mL of sample into a clean glass vial with a PTFE-lined screw cap.

  • Salting Out: Add 10 g of anhydrous

    
    . Shake until dissolved.
    
  • Extraction: Add 3.0 mL of MTBE containing the internal standard.

  • Agitation: Shake vigorously by hand or mechanical shaker for 3 minutes.

    • Note: Do not vent unless necessary; venting loses volatiles.[1]

  • Phase Separation: Allow phases to separate for 5-10 minutes.

  • Transfer: Transfer exactly 2.0 mL of the upper organic layer to a concentrator tube.

  • Keeper Addition (CRITICAL): Add 200 µL of Isooctane.

  • Concentration: Use a gentle stream of nitrogen (N2) to reduce volume to ~0.5 mL. DO NOT GO TO DRYNESS.

  • Analysis: Inject into GC-ECD or GC-MS.

Data Reference: Solvent Selection Guide

Use this table to select the correct solvent system based on your lab's capabilities.

Solvent SystemBoiling Point (°C)Recovery PotentialNotes
Pentane 36.1HighExcellent for concentration, but high risk of analyte loss if not careful.[1]
MTBE 55.2Optimal Best balance of volatility and solubility for chlorinated hydrocarbons.[1]
Hexane 68.0ModeratePoor polarity match; requires salting out for acceptable recovery.[1]
Dichloromethane 39.6N/ADO NOT USE. Interferes with ECD and co-elutes with chlorinated analytes.[1]

References

  • U.S. Environmental Protection Agency. (1995).[1][6] Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection.[1][2][5][6]

  • National Institute of Standards and Technology (NIST). (2025).[1] Propane, 1,1,2-trichloro-2-methyl- Properties and Spectra.[1][7][8]

  • Michor, G., et al. (2020). Evaluation of Solvents Used as Keepers in the Determination of Organic Pollutants by GC/MS. National Institutes of Health (PMC).[1]

  • Michigan State University. (2025).[1] Hydrolysis of Alkyl Halides: SN1 Mechanisms for Tertiary Chlorides.[1][3][4]

Sources

Validation & Comparative

Structural Elucidation of 1,1,2-Trichloro-2-methylpropane: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical framework for the structural verification of 1,1,2-Trichloro-2-methylpropane (CAS: 29559-52-2) using Proton Nuclear Magnetic Resonance (


H NMR).[1]

The Challenge: In the chlorination of isobutane or methallyl chloride, regioselectivity is often poor. Researchers frequently encounter mixtures of the target 1,1,2-isomer and its thermodynamically stable alternative, 1,2,3-trichloro-2-methylpropane (CAS: 1871-58-5).

The Solution: This guide compares the spectral "performance" (resolution and diagnostic utility) of these two isomers, demonstrating how to definitively distinguish them through symmetry analysis and integration integrals rather than complex 2D NMR techniques.

Comparative Analysis: Target vs. Alternative

The primary "performance" metric in small molecule analysis is the speed and accuracy of structural assignment. Below is the comparative breakdown of the target molecule against its most common regioisomer.

Structural Logic & Symmetry
  • Target (this compound): Possesses a plane of symmetry that makes the two methyl groups chemically equivalent (homotopic). The molecule contains a highly deshielded methine proton.[2]

  • Alternative (1,2,3-Trichloro-2-methylpropane): Possesses a

    
     axis or plane of symmetry rendering the two chloromethyl (
    
    
    
    ) groups equivalent. It lacks a methine proton entirely.
Spectral Data Comparison Table

The following data assumes a standard solvent of


 at 298 K.
FeatureTarget: this compound Alternative: 1,2,3-Trichloro-2-methylpropane
Structure


Proton Count 7H (

)
7H (

)
Signal A (Low Field)

5.8 – 6.0 ppm
(Singlet, 1H)Diagnostic: Dichloromethyl proton

3.8 – 4.0 ppm
(Singlet, 4H)Diagnostic: Chloromethyl protons
Signal B (High Field)

1.8 – 1.9 ppm
(Singlet, 6H)Diagnostic: Gem-dimethyl

1.7 – 1.8 ppm
(Singlet, 3H)Diagnostic: Single methyl
Integration Ratio 1 : 6 4 : 3
Multiplicity Singlets (No vicinal coupling)Singlets (No vicinal coupling)

Critical Insight: The presence of a signal near 6.0 ppm is the definitive "Go/No-Go" indicator for the 1,1,2-isomer. If your spectrum lacks a signal above 4.5 ppm, you have synthesized the 1,2,3-isomer.

Experimental Protocol

To ensure reproducible data and avoid solvent-induced shifting (which can obscure the methyl region), follow this standardized workflow.

Sample Preparation
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
    
    • Reasoning: Chlorinated alkanes dissolve readily in

      
      , and the solvent peak (7.26 ppm) does not overlap with the diagnostic signals of interest (1.5–6.0 ppm).
      
  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.

    • Note: Higher concentrations (>30 mg) may cause viscosity broadening, obscuring the sharpness of the singlets.

  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g., NaCl/drying agents) which degrade magnetic field homogeneity.

Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Causality: The methyl protons have shorter

      
       relaxation times than the methine proton. A short D1 (< 1s) will suppress the integration of the methine signal, distorting the critical 1:6 ratio to something like 0.7:6, leading to confusion.
      
  • Scans (NS): 16 scans are sufficient due to the high proton density of the molecule.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for distinguishing the target molecule from common byproducts during reaction monitoring.

IsomerAnalysis Start Crude Reaction Mixture (Chlorinated Isobutane) Acquire Acquire 1H NMR (CDCl3, D1=5s) Start->Acquire CheckLowField Check Region 5.5 - 6.5 ppm Acquire->CheckLowField SignalPresent Signal Detected (~5.8 ppm, Singlet) CheckLowField->SignalPresent Yes NoSignal No Signal > 4.5 ppm CheckLowField->NoSignal No CheckIntegration Check Integration Ratio (Low Field : High Field) SignalPresent->CheckIntegration ResultImpurity IMPURITY: 1,2,3-Trichloro-2-methylpropane (Ratio 4:3) NoSignal->ResultImpurity Peaks at 3.9 & 1.7 only ResultTarget CONFIRMED: This compound (Ratio 1:6) CheckIntegration->ResultTarget 1 : 6 ResultMix MIXTURE: Quantify via Integration CheckIntegration->ResultMix Non-Integer

Figure 1: Decision tree for the structural assignment of trichlorinated isobutane derivatives.

Technical Discussion: Why Singlets?

A common point of confusion for researchers is the lack of multiplicity (splitting) in these spectra.

  • This compound:

    • The methine proton (

      
      ) is on C1 .
      
    • The methyl protons are on C2 .[3]

    • Coupling Path:

      
      .
      
    • This represents a 4-bond coupling (

      
      ). In saturated aliphatic systems, 
      
      
      
      is typically ~0 Hz unless the system is locked in a "W-conformation" (which is not the case here due to free rotation). Therefore, both signals appear as sharp singlets.
  • 1,2,3-Trichloro-2-methylpropane:

    • Similarly, the methylene protons (

      
      ) and the methyl protons are separated by a quaternary carbon, preventing vicinal (
      
      
      
      ) coupling.

Self-Validation Check: If you observe doublets or triplets, your product is likely 1,1,3-trichloro-2-methylpropane (where vicinal coupling exists between


 and 

), indicating a rearrangement has occurred during synthesis.

References

  • National Institute of Standards and Technology (NIST). this compound Properties and Spectral Data. PubChem Database. CID 520441. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[4] (Standard reference for chemical shift prediction of chlorinated alkanes).

Sources

Comparing mass spec fragmentation patterns of 1,1,2-Trichloro-2-methylpropane vs 1,2,3-trichloropropane

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns for 1,1,2-Trichloro-2-methylpropane and 1,2,3-Trichloropropane . This content is designed for analytical chemists and researchers requiring precise structural elucidation and differentiation of these chlorinated hydrocarbons.

Executive Summary

Differentiation between This compound (a branched chlorinated alkane) and 1,2,3-Trichloropropane (a linear chlorinated alkane) is critical in environmental monitoring and impurity profiling. While both compounds share similar elemental compositions (chlorinated aliphatic backbones), their behavior under Electron Ionization (EI, 70 eV) is distinct due to carbocation stability rules.

  • 1,2,3-Trichloropropane is characterized by a dominant HCl elimination pathway, yielding diagnostic ions at m/z 110 and m/z 75 .

  • This compound undergoes rapid

    
    -cleavage  at the quaternary carbon, producing a stable tertiary carbocation at m/z 77 .
    

Chemical Profile & Structural Logic[1]

Understanding the carbon skeleton is the prerequisite for interpreting the mass spectra.

Feature1,2,3-TrichloropropaneThis compound
CAS Number 96-18-429559-52-2
Formula


Molecular Weight ~147.43 Da~161.45 Da
Structure Linear (

)
Branched (

)
Key Structural Feature Secondary & Primary CarbonsQuaternary Carbon (Tertiary center)
Fragmentation Driver Elimination of small molecules (HCl)Stability of Tertiary Carbocation

Experimental Methodology

To reproduce the fragmentation patterns described below, the following GC-MS parameters are recommended as a self-validating protocol.

  • Ionization Source : Electron Ionization (EI) at 70 eV.

  • Source Temperature : 230°C (Prevents condensation of high-boiling impurities).

  • Quadrupole Temperature : 150°C.

  • Scan Range : m/z 35 – 200.

  • Column : 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm ID.

Analyst Note : Ensure the system is free of "cold spots" in the transfer line, as trichlorinated compounds can adsorb to active sites, causing peak tailing that distorts spectral integrity.

Fragmentation Analysis: 1,2,3-Trichloropropane

Mechanistic Pathway

The fragmentation of 1,2,3-trichloropropane is driven by the instability of the molecular ion (


), which rapidly eliminates hydrochloric acid (HCl).
  • Molecular Ion (

    
    ) : The parent ion at m/z 146  (for 
    
    
    
    ) is typically weak or absent.
  • Primary Loss (HCl) : The molecule eliminates HCl (36 Da) to form the ion at m/z 110 (

    
    ). This is often used as a quantitation ion due to its specificity, despite not always being the base peak.
    
  • Secondary Loss (Cl) : The m/z 110 ion further loses a chlorine radical (

    
    ) to form the base peak at m/z 75  (
    
    
    
    ).
Diagnostic Ions
  • m/z 75 (Base Peak) :

    
    
    
  • m/z 110 (Quant Ion) :

    
    
    
  • m/z 112 : Isotope of the m/z 110 ion (

    
     contribution).
    
Pathway Visualization

TCP_Fragmentation M Molecular Ion (M+) [C3H5Cl3] m/z 146 Frag1 [M - HCl] [C3H4Cl2]+ m/z 110 M->Frag1 - HCl (36) Frag2 Base Peak [C3H4Cl]+ m/z 75 Frag1->Frag2 - Cl• (35) Frag3 [C3H3]+ m/z 39 Frag2->Frag3 - HCl (36)

Figure 1: Sequential elimination pathway of 1,2,3-Trichloropropane showing the origin of the base peak at m/z 75.

Fragmentation Analysis: this compound

Mechanistic Pathway

The presence of a quaternary carbon (C2) changes the fragmentation physics entirely. The molecule favors


-cleavage, breaking the carbon-carbon bond between C1 and C2 to relieve steric strain and form a stable carbocation.
  • Alpha Cleavage : The bond between the dichloromethyl group (

    
    ) and the central carbon breaks.
    
  • Tertiary Carbocation Formation : The positive charge remains on the tertiary carbon, forming the 2-chloropropan-2-yl cation (

    
    ).
    
  • Mass Calculation :

    • Carbon (12) + 2 Methyls (30) + Chlorine-35 (35) = m/z 77 .

    • This ion is exceptionally stable, making it the overwhelming base peak.

Diagnostic Ions
  • m/z 77 (Base Peak) :

    
    
    
  • m/z 79 : Isotope peak corresponding to

    
    . The ratio of 77:79 will be approximately 3:1.
    
  • m/z 83/85 : The complementary fragment

    
    , though usually less abundant than the tertiary cation.
    
Pathway Visualization

Branched_Fragmentation M Molecular Ion [C4H7Cl3] m/z 160 BasePeak Base Peak (Tertiary Cation) [C(CH3)2Cl]+ m/z 77 M->BasePeak α-Cleavage (Loss of CHCl2•) Frag2 Isotope Peak [C(CH3)2(37Cl)]+ m/z 79 M->Frag2 Isotope variant Frag3 Complementary Ion [CHCl2]+ m/z 83 M->Frag3 Charge retention on primary carbon (minor)

Figure 2: Alpha-cleavage pathway of this compound driven by tertiary carbocation stability.

Head-to-Head Data Comparison

The following table summarizes the key spectral differences. Note that while m/z 77 appears in both spectra, its origin and relative abundance are the distinguishing factors.

Parameter1,2,3-TrichloropropaneThis compound
Base Peak (100%) m/z 75 (

)
m/z 77 (

)
Secondary Major Peak m/z 110 (

)
m/z 79 (Isotope of 77)
m/z 77 Origin Minor peak (Isotope of 75 or rearrangement)Dominant peak (Tertiary carbocation)
Molecular Ion (

)
~146 (Very weak)~160 (Absent/Very weak)
Key Mechanism HCl EliminationC-C Bond Scission (

-cleavage)
Isotope Pattern m/z 75 cluster shows Cl1 pattern (3:1)m/z 77 cluster shows Cl1 pattern (3:1)
Application Note for Analysts

When analyzing complex mixtures (e.g., fumigant byproducts or synthesis impurities):

  • Monitor m/z 110 : If m/z 110 is present with significant abundance (>30%), the sample likely contains 1,2,3-Trichloropropane .

  • Monitor m/z 77 vs 75 :

    • High 77 / Low 75 ratio

      
      This compound .
      
    • High 75 / Low 77 ratio

      
      1,2,3-Trichloropropane .
      

References

  • PubChem . This compound (Compound).[1][2] National Library of Medicine. Available at: [Link]

  • NIST Mass Spectrometry Data Center . Propane, 1,2,3-trichloro- Mass Spectrum.[3][4] NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • YSI (Xylem Brand) . Analysis of 1,2,3-Trichloropropane by Purge and Trap Concentration and GC/MS. Application Note. Available at: [Link]

Sources

Validating Purity of 1,1,2-Trichloro-2-methylpropane Using Refractive Index

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and purification of halogenated alkanes like 1,1,2-Trichloro-2-methylpropane (TCMP) (CAS: 29559-52-2), relying solely on Gas Chromatography (GC) for every fraction check creates a bottleneck in throughput. Refractive Index (RI) offers a rapid, non-destructive alternative for real-time process control.

However, RI is a bulk property, not a specific identifier. It validates purity only when correlated against a "Gold Standard" established by orthogonal methods (GC-MS/FID). This guide outlines the protocol to validate TCMP purity using RI, defining the specific operational limits where this method is reliable versus when it fails.

Technical Profile: this compound[1][2][3][4][5]

Before validation, we must understand the analyte. TCMP is a chlorinated hydrocarbon derived from the isobutylene chain. Its electron-dense chlorine atoms give it a distinct polarizability, directly influencing its Refractive Index (


).
PropertyValue / CharacteristicRelevance to RI
CAS Number 29559-52-2Unique Identifier
Molecular Formula

Basis for molar refraction
Molecular Weight 161.46 g/mol High MW/Volume ratio increases density & RI
Refractive Index (

)
~1.4550 – 1.4750 *Target range requires experimental baseline
Key Impurities 1,2-Dichloro-2-methylpropane (Under-chlorinated)1,1,2,3-Tetrachloro...[1][2][3] (Over-chlorinated)Lower RI (fewer Cl)Higher RI (more Cl)

*Note on Reference Values: Unlike common solvents (e.g., Toluene), literature data for specific TCMP isomers can be sparse or variable. You cannot rely on a generic textbook value. You must establish a specific


 for your synthesized lot using the protocol below.

Comparative Analysis: RI vs. Alternatives

The following table objectively compares RI against the primary alternatives for purity validation.

FeatureRefractive Index (RI) GC-FID (Gold Standard) Density (Specific Gravity)
Primary Mechanism Light refraction (Snell's Law) based on electron density.Component separation based on boiling point/polarity.Mass per unit volume.
Speed < 30 Seconds15–45 Minutes2–5 Minutes
Sample Volume < 0.5 mL (Recoverable)< 1 µL (Destructive)> 5 mL (Usually)
Specificity Low: Cannot distinguish between isomers or compensating impurities.High: Identifies and quantifies specific impurities.Low: Similar limitations to RI but less sensitive.
Precision

(Modern digital)

(Area normalization)

g/mL
Cost per Test NegligibleHigh (Carrier gas, column wear)Low
Best Use Case Real-time fraction cutting; Process monitoring.Final Certificate of Analysis (CoA); Impurity ID.Gross confirmation.

The Validation Protocol (Self-Validating System)

To use RI as a purity gate, you must build a correlation curve. This protocol ensures the RI reading is scientifically grounded in GC data.

Phase 1: Establishing the "Gold Standard"
  • Synthesis/Isolation: Purify a batch of TCMP (distillation/column chromatography).

  • GC Verification: Analyze three aliquots via GC-FID. Ensure purity is >99.5%.

  • Baseline Measurement: Measure the RI of this verified sample at exactly 20.0°C.

    • This value becomes your

      
      .
      
Phase 2: The Spiking Experiment (Linearity Check)

Refractive index generally follows a linear mixing rule for chemically similar impurities:



Where 

is the volume fraction.
  • Isolate Impurities: Collect the "fore-cut" (likely under-chlorinated, lower RI) and "tail-cut" (likely over-chlorinated, higher RI) from your distillation.

  • Create Mixtures: Prepare mixtures of your Gold Standard with 1%, 2%, and 5% of these impurities.

  • Measure & Plot: Measure RI for each.

    • Insight: If 1% impurity changes RI by

      
      , RI is not  a valid method for that specific impurity.
      
Phase 3: Temperature Correction

Organic liquids change RI significantly with temperature (


). For chlorinated hydrocarbons, this is typically -0.00045 per °C .
  • Protocol: Always use a Peltier-thermostated refractometer. If measuring at ambient, correct using:

    
    
    

Visualizing the Workflow

The following diagram illustrates the decision logic for validating a TCMP batch.

TCMP_Validation Start Crude TCMP Batch TempEq Equilibrate to 20.0°C (Peltier Control) Start->TempEq MeasureRI Measure Refractive Index (nD) TempEq->MeasureRI Compare Compare to Gold Standard (nD_pure ± 0.0002) MeasureRI->Compare Pass Pass: RI within Spec Compare->Pass Within Range Fail Fail: RI Deviation > 0.0002 Compare->Fail Out of Range GC_Check Perform GC-FID (Confirm Identity) Pass->GC_Check Final QC Distill Reprocess / Distill Fail->Distill Process Control GC_Check->Distill Impurity Found Release Release Batch GC_Check->Release Purity > 99% Distill->TempEq Re-sample

Figure 1: Logic flow for using RI as a primary screen before confirmatory GC analysis.

Experimental Methodology Details

Equipment Requirements
  • Refractometer: Digital Abbe-type with Peltier control (e.g., Anton Paar, Rudolph, or Atago).

  • Accuracy: Minimum 4 decimal places (

    
    ), ideally 5 (
    
    
    
    ).
  • Solvents: Toluene and Acetone (HPLC Grade) for prism cleaning.

Step-by-Step Measurement
  • Cleaning: Wipe prism with toluene (dissolves organic residues) followed by acetone (dries quickly). Crucial: Residue from previous samples is the #1 cause of error.

  • Zeroing: Verify calibration using Air (n=1.0000) or Water (n=1.3330 at 20°C).

  • Loading: Apply 0.3 mL of TCMP. Ensure no bubbles form (bubbles scatter light, causing unstable readings).

  • Equilibration: Wait 30 seconds for the sample to reach 20°C.

  • Reading: Record the value. Repeat 3 times. The standard deviation should be

    
    .
    
The "Blind Spot" Warning

RI represents the average electron density.

  • Scenario: If your sample contains 5% low-RI impurity (e.g., solvent) and 5% high-RI impurity (e.g., tetrachloro-analog), they may cancel each other out, yielding a "perfect" RI reading despite 90% purity.

  • Mitigation: Always run a GC scan on every 10th batch or whenever the synthesis process parameters change.

References

  • ASTM International. (2021). ASTM D1218-21 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. West Conshohocken, PA. [Link]

  • National Institute of Standards and Technology (NIST). this compound (CAS 29559-52-2) Data.[4] NIST Chemistry WebBook, SRD 69.[4] [Link][4]

  • PubChem. Compound Summary for CID 520441: this compound.[3] National Center for Biotechnology Information. [Link]

Sources

Comparative Retention Guide: Chlorinated Isobutane Isomers via Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of retention times for chlorinated isobutane isomers, designed for researchers in analytical chemistry and drug development.

Executive Summary

In the gas chromatographic (GC) analysis of chlorinated isobutane (2-methylpropane) derivatives, elution order on non-polar stationary phases is strictly governed by boiling point and molecular shape. 2-chloro-2-methylpropane (tert-butyl chloride) consistently elutes significantly earlier than its constitutional isomer, 1-chloro-2-methylpropane (isobutyl chloride) .

For impurity profiling, particularly in genotoxic impurity (PGI) screening, researchers must also account for dichlorinated byproducts. The elution order on a standard 100% dimethylpolysiloxane (e.g., DB-1) column is:

  • 2-chloro-2-methylpropane (Lowest Retention)

  • 1-chloro-2-methylpropane

  • 1,2-dichloro-2-methylpropane

  • 1,3-dichloro-2-methylpropane (Highest Retention)

Mechanistic Basis of Separation

To develop a robust method, one must understand the causality behind the separation. The separation of these isomers is driven by two primary factors: Volatility (Boiling Point) and Molecular Geometry .

  • Boiling Point Dominance: On non-polar phases (DB-1, HP-5), retention is log-linear with vapor pressure. tert-Butyl chloride has a globular, branched structure that minimizes Van der Waals surface contact, resulting in a significantly lower boiling point (51°C) compared to the more linear isobutyl chloride (68°C).

  • Polarity Interactions: While both are alkyl halides, the C-Cl bond in the tertiary position (t-butyl) is more sterically shielded than in the primary position (isobutyl), slightly reducing its interaction with polar stationary phases (like DB-624), further decreasing retention relative to the isobutyl isomer.

Visualizing the Elution Logic

The following diagram illustrates the physicochemical logic dictating the separation order.

ElutionLogic Isobutane Chlorinated Isobutane Mixture BP Factor 1: Boiling Point Isobutane->BP Shape Factor 2: Steric Shielding Isobutane->Shape tButyl 2-chloro-2-methylpropane (tert-Butyl Chloride) BP: ~51°C BP->tButyl Lowest BP (Elutes 1st) iButyl 1-chloro-2-methylpropane (Isobutyl Chloride) BP: ~68°C BP->iButyl Medium BP (Elutes 2nd) Shape->tButyl Globular (Low Surface Area) Shape->iButyl Linear (High Surface Area) DiChloro12 1,2-dichloro-2-methylpropane (Impurity) RI: ~720 iButyl->DiChloro12 Increased Chlorination DiChloro13 1,3-dichloro-2-methylpropane (Impurity) RI: ~820 DiChloro12->DiChloro13 Max Polarity (Elutes Last)

Caption: Physicochemical drivers determining the elution order of chlorinated isobutane isomers on non-polar phases.

Comparative Performance Data

The following data aggregates physical properties and experimental Retention Indices (RI) for use in method development.

Table 1: Physical Properties & Retention Behavior (Non-Polar Column)

Compound NameStructure TypeBoiling Point (°C)Est. Retention Index (DB-1)*Elution Order
2-chloro-2-methylpropane Tertiary Monochloride51 - 52< 6001 (Fastest)
1-chloro-2-methylpropane Primary Monochloride68 - 69~ 600 - 6502
1,2-dichloro-2-methylpropane Vicinal Dichloride~ 107719 - 7333
1,3-dichloro-2-methylpropane Terminal Dichloride> 120~ 8204 (Slowest)

*Note: Retention Indices (RI) are Kovats indices based on n-alkane standards. Values are aggregated from NIST and experimental literature for 100% dimethylpolysiloxane phases.

Recommended Experimental Protocol

To achieve baseline resolution between these isomers (specifically preventing the volatile t-butyl chloride from co-eluting with the solvent peak), a low-temperature starting ramp is critical.

Method Parameters (Self-Validating)
  • Instrument: GC-FID or GC-MS (Preferred for impurity ID).

  • Column: DB-624 or DB-1 (30m x 0.25mm x 1.4µm). Note: Thicker film (1.4µm) is recommended to increase retention of the volatile t-butyl chloride.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split Injection (20:1 ratio) @ 200°C. Avoid higher temps to prevent thermal degradation of t-butyl chloride.

Temperature Program:

  • Hold: 35°C for 5 minutes (Crucial for retaining t-butyl chloride).

  • Ramp: 10°C/min to 150°C.

  • Bake: 150°C for 2 minutes.

System Suitability Criteria (Pass/Fail)

For this method to be considered valid in a regulated environment (GMP), the following criteria must be met:

  • Resolution (

    
    ):  > 1.5 between Solvent Peak and 2-chloro-2-methylpropane.
    
  • Resolution (

    
    ):  > 2.0 between 2-chloro-2-methylpropane and 1-chloro-2-methylpropane.
    
  • Tailing Factor: < 1.5 for all chlorinated peaks (indicates inert flow path).

Workflow Visualization

The following diagram outlines the analytical workflow, including the critical decision points for method validation.

MethodWorkflow Start Sample Preparation (Dissolve in MeOH/DCM) Inject Split Injection (Temp < 200°C) Start->Inject Isothermal Isothermal Hold 35°C for 5 min Inject->Isothermal Ramp Temp Ramp 10°C/min Isothermal->Ramp CheckRes Check Resolution (Rs) t-Butyl vs Solvent > 1.5? Ramp->CheckRes Pass Proceed to Quantitation CheckRes->Pass Yes Fail Fail: Lower Initial Temp or Increase Film Thickness CheckRes->Fail No

Caption: Step-by-step analytical workflow with critical system suitability checkpoint.

Troubleshooting & Impurity Analysis

In drug development, 2-chloro-2-methylpropane is often used as an alkylating agent. However, it is unstable and prone to hydrolysis (forming tert-butanol) or dehydrohalogenation (forming isobutylene).

  • Ghost Peaks: If you observe a broad peak eluting before t-butyl chloride, it is likely Isobutylene (gas), formed by thermal degradation in a hot injector liner. Solution: Lower injector temperature to 150°C.

  • Late Eluters: Peaks appearing at RI ~720 and ~820 are likely dichlorinated impurities (1,2-dichloro and 1,3-dichloro isomers), which are common byproducts of free-radical chlorination processes.

References
  • National Institute of Standards and Technology (NIST). Propane, 2-chloro-2-methyl- (tert-Butyl Chloride) Specifications & Phase Data.[1] NIST Chemistry WebBook, SRD 69.[2][3][4] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Propane, 1-chloro-2-methyl- (Isobutyl Chloride) Specifications.[5] NIST Chemistry WebBook, SRD 69.[2][3][4] Available at: [Link]

  • PubChem. 1,2-Dichloro-2-methylpropane (Compound Summary). National Library of Medicine. Available at: [Link]

  • PubChem. 1,3-Dichloro-2-methylpropane (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Validation and Comparison of Certified Reference Materials for 1,1,2-Trichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development and scientific research, the integrity of analytical data is non-negotiable. The accuracy of quantitative analysis, method validation, and instrument calibration hinges on the quality of reference materials. This guide provides an in-depth framework for the evaluation and comparison of Certified Reference Materials (CRMs) for 1,1,2-Trichloro-2-methylpropane (CAS: 29559-52-2), a halogenated volatile organic compound. Rather than a simple product-to-product comparison, we will establish a robust, self-validating methodology rooted in international standards. This document is designed for researchers, scientists, and quality control professionals, offering both the theoretical underpinnings and practical, step-by-step protocols required to make an informed selection of a CRM that ensures metrological traceability and defensible results.

Introduction: The Critical Role of CRMs in Analytical Assurance

This compound is a chlorinated hydrocarbon that may be encountered as a synthetic intermediate, an impurity, or a reference compound in various chemical analyses.[1][2] The unequivocal identification and quantification of such compounds are paramount. Certified Reference Materials are the cornerstone of analytical quality, providing a direct link to a recognized measurement system.[3] A true CRM is not merely a high-purity chemical; it is a material produced and certified under a rigorous quality system, most notably defined by ISO 17034.[4][5] This standard provides a comprehensive framework for reference material producers, ensuring competence and consistency in the production, characterization, and assignment of property values.[6][7]

The Framework for Comparison: Key Performance Attributes

A meaningful comparison of CRMs for this compound must be based on objective, quantifiable metrics derived from the certificate of analysis and supplemented by in-house verification. The primary attributes for evaluation are:

  • Certified Purity and Identity: The certified value of the CRM's purity, confirmed by orthogonal analytical techniques.

  • Uncertainty: The reported measurement uncertainty associated with the certified value, which quantifies the range within which the true value is reasonably expected to lie.

  • Traceability: An unbroken chain of comparisons to national or international standards.

  • Homogeneity: The uniformity of the specified property value across different units within a single batch.[7][8]

  • Stability: The ability of the CRM to retain its certified property value over a defined period under specified storage conditions.[7][8]

The following workflow provides a systematic approach to evaluating these attributes.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Experimental Verification cluster_2 Phase 3: Comparative Decision A Define Analytical Requirement (e.g., Purity Assay, Calibration) B Review Supplier Certificate of Analysis (CoA) A->B Input C Verify ISO 17034 Accreditation B->C Check D Identity Confirmation (GC-MS) C->D Proceed if Accredited E Purity Verification (GC-FID Area % Norm.) D->E F Homogeneity Study (Inter-vial comparison) E->F G Short-Term Stability Study F->G H Compile & Compare Data (Purity, Uncertainty, Stability) G->H Proceed to Analysis I Select 'Fit-for-Purpose' CRM H->I Evaluate

Caption: High-level workflow for CRM validation and selection.

Experimental Protocols for Validation

The following protocols are designed as a self-validating system for the comparative assessment of this compound CRMs. The primary analytical technique employed is Gas Chromatography (GC), valued for its high resolution in analyzing volatile organic compounds (VOCs).[9][10]

Protocol 1: Identity and Purity Assessment via GC-MS and GC-FID

Objective: To confirm the identity of the compound via its mass spectrum and to determine its purity by area percent normalization.

Causality Behind Choices:

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is the gold standard for definitive identity confirmation. The electron ionization (EI) mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule.[11] For this compound, characteristic fragments would be expected from the loss of chlorine atoms and cleavage of the carbon backbone.

  • GC-FID (Gas Chromatography-Flame Ionization Detector): FID offers excellent sensitivity and a wide linear range for quantifying hydrocarbons. For purity assessment by area percent, it is assumed that all components of the sample have a similar response factor, a reasonable starting point for high-purity materials.

Methodology:

  • Standard Preparation:

    • Allow CRM vials (CRM-A and CRM-B) to equilibrate to room temperature.

    • Prepare a stock solution of each CRM at approximately 1000 µg/mL in high-purity methanol or hexane.

    • Prepare a working solution by diluting the stock solution to approximately 10 µg/mL in the same solvent.

  • GC-MS/FID Instrumentation and Conditions:

    • Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness. This non-polar column is well-suited for separating chlorinated VOCs.

    • Inlet: Split/Splitless, operated in split mode (50:1 ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40°C (hold 2 min), ramp to 200°C at 15°C/min, hold 2 min.

    • MS Detector (for Identity): Scan range 35-250 amu; Source 230°C; Quad 150°C.

    • FID Detector (for Purity): 280°C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min.

  • Analysis Sequence:

    • Inject a solvent blank to ensure no system contamination.

    • Inject the working solution of CRM-A.

    • Inject the working solution of CRM-B.

  • Data Analysis:

    • Identity: Compare the acquired mass spectrum of the main peak for each CRM against a reference library (e.g., NIST).[2] The spectrum should show the expected molecular ion and fragmentation pattern.

    • Purity: Integrate all peaks in the FID chromatogram. Calculate the area percent of the main peak using the formula: Purity (%) = (Area_main_peak / Area_total_all_peaks) * 100.

Protocol 2: Homogeneity and Short-Term Stability Assessment

Objective: To verify the consistency of the CRM across different units (homogeneity) and to assess its stability under laboratory conditions.

Causality Behind Choices:

  • Homogeneity: Analysis of multiple vials from the same batch is essential to ensure that any single vial is representative of the entire lot.[7] This is a core requirement of ISO 17034.[8]

  • Stability: A short-term, isochronous stability study can provide confidence that the material will not degrade during the course of its use in the laboratory.

Methodology:

  • Homogeneity Study:

    • Randomly select 3-5 vials of CRM-A and 3-5 vials of CRM-B from their respective batches.

    • Prepare a working solution (10 µg/mL) from each selected vial.

    • Analyze each solution in triplicate using the GC-FID method described in Protocol 1.

    • Calculate the mean purity and relative standard deviation (RSD) across all vials for each CRM. A low RSD (<2%) indicates good homogeneity.

  • Short-Term Stability Study:

    • Select one vial of each CRM.

    • Analyze the material at Time 0 using the GC-FID method.

    • Store the opened vials under standard laboratory conditions (e.g., 2-8°C, protected from light) and re-analyze at specified intervals (e.g., 24 hours, 72 hours, 1 week).

    • Compare the purity results over time. The material is considered stable if the results remain within the uncertainty of the Time 0 measurement.

Data Presentation and Comparative Analysis

All quantitative data should be summarized for clear comparison. The table below presents hypothetical results from the validation of CRM-A and CRM-B, demonstrating how to structure the findings.

ParameterCertified Value (from CoA)Experimental VerificationAssessment
CRM-A (Supplier Alpha)
AccreditationISO 17034Certificate VerifiedPass
Certified Purity99.8% ± 0.1% (k=2)99.7% (Mean)Within Uncertainty
Homogeneity (RSD, n=5)Stated as Homogeneous0.45%Excellent
Stability (1 week)Stable for 24 months at 2-8°CNo significant change (<0.1%)Pass
CRM-B (Supplier Beta)
AccreditationISO 17034Certificate VerifiedPass
Certified Purity99.5% ± 0.4% (k=2)99.6% (Mean)Within Uncertainty
Homogeneity (RSD, n=5)Stated as Homogeneous0.95%Good
Stability (1 week)Stable for 12 months at 2-8°CNo significant change (<0.1%)Pass

Decision Logic: Selecting the Fit-for-Purpose CRM

The final selection depends on the specific application. For use as a calibrant in a high-precision assay, CRM-A would be superior due to its higher purity and lower certified uncertainty. For routine system suitability checks, the more economical CRM-B might be perfectly adequate.

G A Define Analytical Need B Is Supplier ISO 17034 Accredited? A->B C Is Certified Uncertainty 'Fit for Purpose'? B->C Yes RESULT2 Reject CRM B->RESULT2 No D Is Matrix/Solvent Compatible? C->D Yes C->RESULT2 No E Is Stability Profile Adequate for Use? D->E Yes D->RESULT2 No RESULT1 Select CRM E->RESULT1 Yes E->RESULT2 No

Caption: Logical decision tree for selecting a CRM.

Conclusion

The validation and comparison of Certified Reference Materials is a foundational activity for any analytical laboratory. It is not merely a matter of comparing prices or stated purities, but a systematic, evidence-based process. By implementing the protocols outlined in this guide—verifying identity, assessing purity, and confirming homogeneity and stability—researchers can ensure the selection of a CRM for this compound that is truly fit for its intended purpose. Adherence to a validation framework grounded in standards like ISO 17034 underpins data integrity, ensures regulatory compliance, and ultimately builds trust in scientific outcomes.[7]

References

  • Title: ISO 17034 Guide to International Standards for Reference Material Producers Source: Vertex AI Search URL
  • Title: Reference Material Producer Accreditation | ISO 17034 | ANAB Source: ANAB URL
  • Title: Reference Materials Producers ( ISO 17034 )
  • Title: The new International Standard ISO 17034: general requirements for the competence of reference material producers Source: JRC Publications Repository URL
  • Title: Selecting the right Certified Reference Material (CRM)
  • Source: Isoupdate.
  • Title: Purchasing Guide: Certified Reference Materials Source: Lab Manager URL
  • Title: Consider the following important factors, when choosing a certified reference material (CRM)
  • Title: Select the Right Reference or Certified Reference Materials Source: Cole-Parmer Blog URL
  • Title: this compound | C4H7Cl3 | CID 520441 Source: PubChem URL
  • Title: Propane, 1,1,2-trichloro-2-methyl- Source: NIST WebBook URL
  • Title: Analytical procedure for the determination of very volatile organic compounds (C3–C6)
  • Title: Guidance Document Analytical Methods for Determining Volatile Organic Compound Concentration and Other Parameters for the VOC R Source: ResearchGate URL
  • Title: Spectroscopic Scrutiny: A Comparative Guide to Analyzing (2,2-dichloroethenyl)

Sources

Comparative Toxicological Assessment: 1,1,2-Trichloro-2-methylpropane vs. Chlorinated Alkane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Toxicological Assessment: 1,1,2-Trichloro-2-methylpropane vs. Structural Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison between This compound (TCMP) and its established structural analogs, primarily 1,2,3-Trichloropropane (TCP) and 1,1,2-Trichloroethane (1,1,2-TCA) .

While 1,2,3-TCP is a well-characterized potent genotoxic carcinogen, TCMP (CAS 29559-52-2) represents a structural isomer with a distinct steric profile—specifically the presence of a tertiary carbon at the C2 position. This guide analyzes how this structural modification influences metabolic activation, hepatotoxicity, and mutagenic potential. It serves as a risk assessment framework for researchers considering TCMP as a solvent or intermediate in pharmaceutical synthesis.

Key Insight: The tertiary C-Cl bond in TCMP introduces steric hindrance that is predicted to significantly alter the bioactivation pathways observed in linear analogs like TCP, potentially shifting the toxicity profile from direct DNA alkylation (genotoxicity) to oxidative stress-mediated hepatotoxicity.

Chemical Identity & Physicochemical Comparison[1][2][3][4]

The physicochemical properties of chlorinated alkanes dictate their bioavailability, tissue distribution, and volatility. The table below contrasts TCMP with its primary toxicological benchmarks.

Table 1: Physicochemical Properties & Structural Analysis

FeatureThis compound (TCMP) 1,2,3-Trichloropropane (TCP) 1,1,2-Trichloroethane (1,1,2-TCA)
CAS Number 29559-52-296-18-479-00-5
Structure



Carbon Skeleton Branched (Isobutane derivative)Linear (Propane)Linear (Ethane)
Key Reactive Site Tertiary C-Cl (C2 position)Secondary C-Cl (C2 position)Secondary C-Cl
LogP (Est.) ~2.8 - 3.12.272.17
Boiling Point ~162°C156°C113°C
Reactivity Prediction Prone to radical formation; Sterically hindered for

Prone to

and GSH conjugation
Prone to reductive dechlorination

Toxicological Profile & Mechanism of Action[1][6][7]

Metabolic Activation Pathways

The toxicity of chlorinated alkanes is rarely intrinsic; it is driven by metabolic bioactivation via Cytochrome P450 (CYP2E1) or Glutathione S-Transferase (GST).

  • 1,2,3-TCP (The High-Toxicity Benchmark): TCP is bioactivated via CYP2E1 to form 2-hydroxy-1,2,3-trichloropropane , which spontaneously decomposes to yield 1,3-dichloroacetone , a direct-acting mutagen. Alternatively, GST-mediated conjugation can form reactive episulfonium ions, which are potent DNA alkylating agents.

  • TCMP (The Target Compound): The presence of the methyl group at C2 creates a tertiary center .

    • Oxidative Blockade: The C2 position lacks an abstractable hydrogen, preventing the formation of a C2-gem-chlorohydrin intermediate (a key step in TCP activation).

    • Radical Formation: Metabolism is likely diverted to C1 or the methyl group. Hydrogen abstraction from the methyl group would yield a primary radical, while reductive dechlorination at C2 could yield a stable tertiary radical.

    • Steric Hindrance: The bulky tertiary center significantly reduces the rate of

      
       attack by Glutathione, potentially lowering the formation of genotoxic episulfonium conjugates compared to TCP.
      
Hepatotoxicity vs. Genotoxicity
  • Genotoxicity: TCMP is predicted to be less mutagenic than TCP in the Ames assay because the formation of the cross-linking agent 1,3-dichloroacetone is structurally blocked.

  • Hepatotoxicity: TCMP may still exhibit hepatotoxicity via lipid peroxidation if reductive metabolism (yielding free radicals) dominates under hypoxic conditions, similar to Carbon Tetrachloride (

    
    ).
    

Mechanistic Visualization (Graphviz)

The following diagram illustrates the divergent metabolic pathways between the linear TCP and the branched TCMP, highlighting why TCMP may have a lower genotoxic risk.

MetabolicPathways cluster_TCP 1,2,3-Trichloropropane (Linear) cluster_TCMP This compound (Branched) TCP 1,2,3-TCP CYP_TCP CYP2E1 Oxidation TCP->CYP_TCP Episulfonium Episulfonium Ion TCP->Episulfonium GSH Conjugation DCA 1,3-Dichloroacetone (Reactive Electrophile) CYP_TCP->DCA C2-Hydroxylation DNA_Adduct DNA Alkylation (Mutagenicity) DCA->DNA_Adduct Episulfonium->DNA_Adduct TCMP 1,1,2-Trichloro- 2-methylpropane Steric Steric Hindrance at C2 TCMP->Steric Blocks C2 Oxidation Radical Tertiary Radical Formation TCMP->Radical Reductive Dechlorination Steric->DCA Pathway Blocked LipidPerox Lipid Peroxidation (Hepatotoxicity) Radical->LipidPerox

Caption: Divergent metabolic activation pathways. TCP (red) undergoes bioactivation to mutagenic intermediates.[1] TCMP (blue) is structurally blocked from forming 1,3-dichloroacetone, shifting the pathway towards radical-mediated stress.

Experimental Protocols for Validation

To validate the comparative toxicity profile, the following self-validating protocols are recommended. These assays distinguish between direct DNA reactivity and oxidative tissue damage.

Protocol A: Comparative In Vitro Metabolic Stability & Reactive Intermediate Trapping

Purpose: To determine if TCMP generates reactive electrophiles (like TCP) or stable metabolites.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System.

  • Trapping Agents: Glutathione (GSH) for soft electrophiles; Semicarbazide for aldehydes/ketones.

  • Internal Standard: 1,2-Dichloropropane.

Workflow:

  • Incubation: Prepare a 100 µL reaction mixture containing 0.5 mg/mL HLM, 10 µM Test Compound (TCMP or TCP), and 5 mM GSH in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH (1 mM final).

  • Time-Course: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Termination: Quench with equal volume ice-cold Acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge (3000 x g, 10 min). Analyze supernatant via LC-MS/MS (Triple Quadrupole).

    • Monitor: Loss of parent compound (Metabolic Stability).

    • Search: Neutral loss scans for GSH conjugates (m/z 307 shift).

  • Self-Validation:

    • Positive Control: 1,2,3-TCP must show rapid depletion and formation of GSH-conjugates.

    • Negative Control: Incubation without NADPH must show >95% parent recovery.

Protocol B: Ames Salmonella/Microsome Mutagenicity Assay (Modified)

Purpose: To confirm the predicted reduction in mutagenicity of TCMP compared to TCP.

Strain Selection:

  • S. typhimurium TA100 (sensitive to base-pair substitutions, detects alkylating agents).

  • S. typhimurium TA1535 (detects substitutions at G-C sites).

Workflow:

  • Preparation: Prepare vapor-phase exposure chambers (desiccators) due to the volatility of TCMP. Standard plate incorporation may underestimate toxicity due to evaporation.

  • Dosing: Expose plates to varying concentrations of TCMP vapor (0, 10, 50, 100, 500 ppm) for 24 hours.

  • Metabolic Activation: Run parallel assays with and without 10% Rat Liver S9 fraction (Aroclor-1254 induced).

  • Scoring: Count revertant colonies after 48 hours incubation at 37°C.

  • Data Interpretation:

    • Mutagenic: Dose-dependent increase in revertants >2x background.

    • Cytotoxic: Thinning of the background lawn (requires microscopic check).

References

  • National Toxicology Program (NTP). (1993). Toxicology and Carcinogenesis Studies of 1,2,3-Trichloropropane (CAS No. 96-18-4) in F344/N Rats and B6C3F1 Mice. Technical Report Series No. 384. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for 1,1,2-Trichloroethane.[2][3] U.S. Department of Health and Human Services. [Link]

  • PubChem. (2024). Compound Summary: this compound (CAS 29559-52-2).[4] National Center for Biotechnology Information. [Link]

  • Guengerich, F. P., et al. (1991).[5] Oxidation of toxic and carcinogenic chemicals by human cytochrome P-450 enzymes. Chemical Research in Toxicology, 4(4), 391-407. (Contextual reference for CYP2E1 mechanisms).

  • Ho, H. K., et al. (2014).[6] Structure–toxicity relationship and structure–activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 71, 207-216. (Methodological reference for SAR).

Sources

A Senior Application Scientist's Guide to Method Detection Limit (MDL) Evaluation for 1,1,2-Trichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount. This guide provides an in-depth evaluation of the Method Detection Limit (MDL) for 1,1,2-Trichloro-2-methylpropane, a halogenated hydrocarbon of interest in various scientific disciplines. We will delve into the foundational principles of MDL, compare analytical methodologies, and provide a detailed, field-proven protocol for its determination. This document is designed to not only present data but to also explain the causality behind the experimental choices, ensuring a trustworthy and self-validating system for your laboratory.

The Critical Role of the Method Detection Limit (MDL)

The Method Detection Limit (MDL) is a cornerstone of analytical chemistry, representing the minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from method blank results.[1][2] Establishing a reliable MDL is not merely a statistical exercise; it is a fundamental aspect of data integrity that ensures the reported presence of an analyte at low concentrations is scientifically defensible, thereby preventing false positive reporting.[3] This is particularly crucial in applications such as environmental monitoring, toxicology studies, and pharmaceutical impurity profiling where trace-level detection is often required.

This compound, a volatile organic compound (VOC), presents analytical challenges due to its potential for environmental contamination and its relevance in synthetic chemistry.[4] Accurate determination of its MDL is the first step towards robust quantification and reliable data interpretation.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique significantly influences the achievable MDL. For volatile halogenated hydrocarbons like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is considered a "gold standard" due to its high specificity and sensitivity.[5][6] When coupled with an appropriate sample introduction technique, such as Purge and Trap (P&T), the sensitivity can be further enhanced, allowing for the detection of trace levels of the analyte in various matrices.[7][8][9]

Analytical TechniqueSample IntroductionTypical MDL Range (for similar VOCs)StrengthsConsiderations
Gas Chromatography-Mass Spectrometry (GC-MS) Purge and Trap (P&T) Low parts-per-trillion (ppt) to low parts-per-billion (ppb)High sensitivity and selectivity, excellent for complex matrices.[7][9][10]Higher initial instrument cost, requires skilled operation.
Gas Chromatography-Mass Spectrometry (GC-MS)Headspace (HS)Mid to high parts-per-billion (ppb)Simpler operation than P&T, good for clean matrices.Less sensitive than P&T for trace analysis.[9]
Gas Chromatography with Electron Capture Detector (GC-ECD)Headspace (HS) or Direct InjectionLow to mid parts-per-billion (ppb)Highly sensitive to halogenated compounds.[11]Less specific than MS, potential for co-eluting interferences.

Note: The MDL is method, instrument, and matrix-specific. The values presented are typical ranges observed for similar volatile organic compounds and should be determined experimentally for this compound in your laboratory.

The causality behind the superior performance of P&T GC-MS lies in the efficiency of the purge and trap process. The analyte is effectively stripped from the sample matrix by an inert gas, concentrated on a sorbent trap, and then thermally desorbed into the GC-MS system.[7] This pre-concentration step significantly enhances the signal-to-noise ratio, leading to lower detection limits compared to direct injection or headspace techniques.

Experimental Protocol: MDL Determination for this compound via Purge and Trap GC-MS

This protocol is grounded in the U.S. Environmental Protection Agency (EPA) procedure for MDL determination, a widely recognized and authoritative standard.[1][12]

Pillar 1: Expertise & Experience - The "Why" Behind the "How"

The following steps are not just a checklist but a reflection of best practices derived from extensive experience in analytical method development.

Step 1: Initial MDL Estimation

  • Action: Prepare a low-level standard of this compound in a clean reference matrix (e.g., reagent water) at a concentration estimated to be 2 to 10 times the expected MDL.[1]

  • Causality: This initial estimation is critical. Spiking too high will lead to an artificially low and unrealistic MDL, while spiking too low may result in non-detects, making the statistical calculation impossible. The goal is to be in a region of constant standard deviation near the true detection limit.[3]

Step 2: Replicate Analysis

  • Action: Process a minimum of seven replicate spiked samples through the entire analytical method, including all sample preparation steps.[1][3] These replicates must be prepared in at least three separate batches on different dates.[1]

  • Causality: The use of at least seven replicates is a statistical requirement to ensure a sufficient number of data points for a reliable standard deviation calculation. Analyzing the samples over multiple days accounts for the day-to-day variability inherent in any analytical system, leading to a more robust and realistic MDL.

Step 3: Standard Deviation Calculation

  • Action: Calculate the standard deviation (S) of the measured concentrations from the replicate analyses.

  • Causality: The standard deviation is a measure of the variability of the measurements at a low concentration. A larger standard deviation indicates greater uncertainty and will result in a higher MDL.

Step 4: MDL Calculation

  • Action: Calculate the MDL using the following formula: MDL = t(n-1, 1-α = 0.99) * S

    • Where:

      • t(n-1, 1-α = 0.99) is the Student's t-value for a 99% confidence level and n-1 degrees of freedom (where n is the number of replicates).

      • S is the standard deviation of the replicate analyses.

  • Causality: The Student's t-value is a statistical factor that accounts for the number of replicates analyzed.[13] Multiplying the standard deviation by this factor provides a statistically sound estimate of the minimum concentration that can be confidently distinguished from zero with 99% certainty.[3][14]

Step 5: Method Blank Analysis

  • Action: Concurrently, analyze at least seven method blank samples.[1]

  • Causality: Method blanks are crucial for assessing any background contamination that may be present in the reagents, glassware, or analytical system. The MDL is defined as being distinguishable from method blank results.[1][14]

Pillar 2: Trustworthiness - A Self-Validating System

To ensure the trustworthiness of the determined MDL, the following iterative process is recommended:

  • MDL Verification: The calculated MDL should be verified. A good rule of thumb is that the spiked concentration used for the MDL study should be no more than 10 times the calculated MDL. If it is, the study should be repeated with a lower spike concentration.[1]

  • Ongoing Monitoring: The MDL is not a static value. It should be re-evaluated on an annual basis or whenever there are significant changes to the analytical method, instrumentation, or personnel.[15]

Visualization of the MDL Determination Workflow

MDL_Workflow cluster_prep Phase 1: Preparation & Estimation cluster_analysis Phase 2: Sample Analysis cluster_calc Phase 3: Calculation & Verification cluster_report Phase 4: Finalization start Start estimate_mdl Estimate Initial MDL start->estimate_mdl prep_spikes Prepare Low-Level Spiked Samples (n≥7) estimate_mdl->prep_spikes prep_blanks Prepare Method Blanks (n≥7) estimate_mdl->prep_blanks analyze_spikes Analyze Spiked Samples (over multiple days) prep_spikes->analyze_spikes analyze_blanks Analyze Method Blanks prep_blanks->analyze_blanks calc_std_dev Calculate Standard Deviation (S) of Spiked Samples analyze_spikes->calc_std_dev get_t_value Determine Student's t-value calc_std_dev->get_t_value calc_mdl Calculate MDL = t * S get_t_value->calc_mdl verify_mdl Verify MDL (Spike Level ≤ 10 * MDL) calc_mdl->verify_mdl finalize_mdl Finalize and Document MDL verify_mdl->finalize_mdl Analytical_Parameters cluster_method Analytical Method cluster_performance Performance Characteristics Technique Analytical Technique (e.g., GC-MS) Sensitivity Sensitivity Technique->Sensitivity Selectivity Selectivity Technique->Selectivity SamplePrep Sample Preparation (e.g., Purge & Trap) SamplePrep->Sensitivity MDL Method Detection Limit (MDL) Sensitivity->MDL Selectivity->MDL Precision Precision (Standard Deviation) Precision->MDL

Caption: Factors Influencing the Method Detection Limit (MDL).

Conclusion

The determination of a robust and scientifically defensible Method Detection Limit is a critical component of any analytical validation. For this compound, the combination of Purge and Trap sample introduction with Gas Chromatography-Mass Spectrometry offers a highly sensitive and selective approach. By adhering to the principles outlined in this guide and following a rigorous, statistically sound protocol such as that provided by the U.S. EPA, researchers can establish an MDL that ensures data integrity and confidence in their analytical results. The provided framework serves as a comprehensive resource for laboratories to develop and validate their own methods for this and other volatile organic compounds.

References

  • U.S. Environmental Protection Agency. (2016). Definition and Procedure for the Determination of the Method Detection Limit, Revision 2. [Link]

  • U.S. Geological Survey. (1999). The Method Detection Limit Procedure of the U.S. Environmental Protection Agency. Open File Report 99-193. [Link]

  • Agilent Technologies. Purge and Trap, Volatile Organic Compounds Analysis. [Link]

  • D. R. (2003). Purge and Trap/GC/MS analysis of volatile organic compounds: Advances in sample throughput. LCGC North America, 21(2). [Link]

  • U.S. Environmental Protection Agency. Procedures for Detection and Quantitation. [Link]

  • U.S. Environmental Protection Agency. Method Detection Limit - Frequent Questions. [Link]

  • OI Analytical. (n.d.). Analysis of Volatile Organic Compounds in Wine by Purge and Trap Concentration and Gas Chromatography/ Mass Spectrometry (GC/MS). [Link]

  • GL Sciences. (n.d.). Simultaneous Analysis of Volatile Organic Compounds in Water Using Purge and Trap Gas-Chromatography–Mass-Spectrometry. [Link]

  • Agilent Technologies. (2021). Determination of Volatile Organic Compounds in Water by Purge and Trap Gas Chromatography/Mass Spectrometry. [Link]

  • Pellizzari, E. D., & Erickson, M. D. (1980). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Biomedical Mass Spectrometry, 7(4), 139–147. [Link]

  • U.S. Environmental Protection Agency. (2016). Application of the U.S. EPA procedure for determining method detection limits to EDXRF measurement of filter-based aerosol samples. Atmospheric Pollution Research, 7(5), 845-853. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520441, this compound. [Link]

  • California Department of Public Health. (2021). Method DWRL_123TCP: Measurement of lowlevel 1,2,3 Trichloropropane in Drinking Water by Isotope Dilution Quanti. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74636, 1,2,3-Trichloro-2-methylpropane. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13332820, 1,1,1-Trichloro-2,2-dimethylpropane. [Link]

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. [Link]

  • Wisconsin Department of Natural Resources. (n.d.). Method Detection Limit (MDL). [Link]

  • Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. [Link]

  • Water Environment Federation. (2020). Calculating & Using Method Detection Limits. [Link]

  • Lab Manager. (2021). GC-MS: A Powerful Technique for Hydrocarbon Analysis. [Link]

  • Massachusetts Institute of Technology. (n.d.). Gas chromatography – mass spectrometry. [Link]

  • Teledyne Tekmar. (n.d.). Low-level Drinking Water Analysis of 1,2,3-Trichloropropane by Purge and Trap Concentration and GC/MS. [Link]

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Safety Operating Guide

Proper Disposal Procedures for 1,1,2-Trichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 29559-52-2 | Formula: C₄H₇Cl₃ Synonyms: Propane, 1,1,2-trichloro-2-methyl-; Trichloroisobutane (isomer)

Part 1: Executive Summary & Immediate Action

For Researchers & Lab Managers: 1,1,2-Trichloro-2-methylpropane is a halogenated aliphatic hydrocarbon . Unlike non-halogenated solvents (e.g., acetone, ethanol), it possesses high chemical stability, potential toxicity, and specific combustion byproducts (HCl) that mandate a dedicated waste stream. Do not dispose of this chemical down the drain or via evaporation.

🚨 Emergency Spill Response ( < 500 mL)
  • Evacuate & Ventilate: Alert nearby personnel. Open fume hoods to maximum draw.

  • PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.

  • Contain: Use a non-combustible absorbent (vermiculite or sand). Do not use paper towels (combustible).

  • Collect: Scoop absorbed material into a wide-mouth jar or heavy-duty polyethylene bag.

  • Label: Affix a "Hazardous Waste - Debris" tag listing the chemical name.

Part 2: Chemical Profile & Waste Characterization

To dispose of a chemical safely, you must understand its behavior in the waste stream.

Physical & Chemical Properties
PropertyDataOperational Implication
State LiquidRequires liquid-tight secondary containment.
Density ~1.28 g/cm³Heavier than water. Will form a bottom layer in aqueous mixtures (DNAPL).
Flash Point 73°C (163°F)Combustible (Class IIIA). Not federally "Ignitable" (D001) alone, but burnable.
Solubility Low in waterDo not attempt to dilute with water for disposal.
Reactivity StableIncompatible with: Strong bases (dehydrohalogenation risk), Aluminum/Magnesium powders.
The "Halogen Rule" (Scientific Rationale)

Why must you segregate this solvent?

  • Incineration Chemistry: When incinerated, non-halogenated solvents produce CO₂ and H₂O. Halogenated solvents like this compound produce Hydrogen Chloride (HCl) gas.

  • Infrastructure Impact: HCl is highly corrosive to standard incinerator linings. It requires specialized facilities equipped with acid gas scrubbers .

  • Cost & Safety: Mixing halogens into non-halogen waste streams ("bulking") forces the entire volume to be treated as halogenated, tripling disposal costs and potentially damaging non-specialized equipment.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Waste Stream Segregation

Goal: Prevent cross-contamination and dangerous reactions.

  • Designated Container: Use a dedicated carboy (HDPE or Glass) labeled "HALOGENATED SOLVENTS ONLY."

  • Compatibility Check:

    • YES: Mix with Methylene Chloride, Chloroform, Trichloroethylene.

    • NO: Do NOT mix with Acetone, Ethanol, or Ethyl Acetate (unless inevitable in a reaction mixture).

    • CRITICAL: Do NOT mix with strong alkalis (NaOH, KOH) or metal hydrides.

Phase 2: Container Management
  • Select Container:

    • Recommended: 4L or 10L High-Density Polyethylene (HDPE) carboy.

    • Alternative: Amber glass (if purity analysis is required later), but requires secondary containment to prevent breakage.

    • Note: Chlorinated solvents can swell LDPE over time; HDPE is superior for waste storage.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

  • Cap Tightness: Ensure the cap has a chemically resistant liner (PTFE/Teflon) and is screwed on tightly when not in use.

Phase 3: Labeling & Documentation

Every container must be "self-validating"—a stranger should be able to identify the contents without opening it.

  • Label Elements:

    • Full Chemical Name: "this compound" (No abbreviations).[1][2]

    • Hazard Checkbox: [x] Toxic [x] Irritant [x] Combustible.

  • Waste Codes (US RCRA):

    • While not a specific "U" or "P" listed waste, it is often managed under F001/F002 codes if part of a spent solvent blend, or generally as D001 if mixed with ignitables.

    • Best Practice: If pure, label as "Non-RCRA Regulated Hazardous Waste - Halogenated" unless your state (e.g., CA, WA) has stricter specific listings.

Phase 4: Final Handoff
  • Secondary Containment: Transport the carboy in a rubber or Nalgene tub to the central waste accumulation area.

  • PH Check: If the waste was generated from an acid/base extraction, verify pH is between 5–9. If not, neutralize carefully before adding to the main solvent drum to prevent drum corrosion.

  • Log Entry: Record the volume added to the central accumulation log.

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process for segregating this compound from other laboratory wastes.

DisposalWorkflow Start Waste Generation: This compound IsPure Is the waste pure solvent? Start->IsPure CheckMix Check Mixture Components IsPure->CheckMix No StreamA STREAM A: Halogenated Waste (Send to High-Temp Incineration) IsPure->StreamA Yes IsBase Contains Strong Bases (NaOH, KOH)? CheckMix->IsBase IsHalogen Contains other Halogens? StreamB STREAM B: Mixed Solvent Waste (Label as Halogenated) IsHalogen->StreamB Yes IsHalogen->StreamB No (Contaminates Non-Halogens) IsBase->IsHalogen No StreamC ACTION REQUIRED: Neutralize Base First IsBase->StreamC Yes (Risk of Reaction) StreamC->StreamB After Neutralization

Caption: Segregation logic ensuring safety and compliance. Note that mixing halogens with non-halogens defaults the whole mixture to the Halogenated stream.

Part 5: References

  • PubChem. (n.d.).[3] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Retrieved from [Link]

  • Princeton University EHS. (2023). Waste Disposal: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link]

Sources

Personal protective equipment for handling 1,1,2-Trichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 1,1,2-Trichloro-2-methylpropane CAS: 29559-52-2 Formula: C₄H₇Cl₃[1]

Executive Summary: The "Invisible" Hazard

As researchers, we often default to standard safety protocols (Nitrile gloves + Lab coat) for all liquid handling. For this compound, this default is dangerous.

This compound is a chlorinated aliphatic hydrocarbon. Unlike simple aqueous solutions, it possesses a lipophilic nature that allows it to permeate standard disposable nitrile rubber in minutes—often without visible degradation. Once it breaches the glove, it is held against the skin under occlusion, accelerating absorption and increasing the risk of dermatitis and systemic toxicity (hepatic/renal strain).

This guide moves beyond the Safety Data Sheet (SDS) to provide a field-proven, causality-based safety protocol for handling this specific synthesis intermediate.

Risk Assessment & Physicochemical Logic

To select the right PPE, we must understand what we are fighting.

PropertyValue/CharacteristicSafety Implication
Chemical Class Chlorinated AlkaneHigh solvency for organic materials (including glove polymers).
Volatility Moderate Vapor PressureInhalation hazard exists even at room temperature; Fume hood is mandatory.
Lipophilicity High (LogP > 2 est.)Rapidly crosses the dermal barrier; targets fatty tissues (CNS, Liver).
Flash Point > 70°C (Estimate based on structure)Combustible. While not highly flammable like ether, it burns.

The PPE Protocol: A Self-Validating System

Do not rely on "splash protection." You require "immersion protection" due to the high permeation rate of chlorinated solvents.

A. Hand Protection (The Critical Control Point)

The Problem: Standard 4-mil Nitrile gloves provide <5 minutes of protection against chlorinated hydrocarbons before breakthrough occurs. The Solution: You must use a Laminate or Fluoroelastomer barrier.

  • Primary Barrier (Critical Handling): Silver Shield® / 4H® (PE/EVAL Laminate)

    • Why: These multi-layer laminates are chemically inert to almost all chlorinated solvents for >4 hours.

    • Trade-off: Poor dexterity.

  • Secondary Barrier (Dexterity Required): Viton® (Fluoroelastomer)

    • Why: Viton offers superior resistance to chlorinated solvents compared to Nitrile or Neoprene.

    • Protocol: If Viton is unavailable, use the "Double-Glove Indicator Method" :

      • Inner Glove: Brightly colored Nitrile (e.g., Orange).

      • Outer Glove: Standard Blue/Purple Nitrile.

      • Change Frequency: Every 15 minutes of use, or immediately upon splash.[2][3] If the inner glove discolors or the outer glove ripples, breakthrough has occurred.

B. Respiratory Protection
  • Engineering Control (Primary): All transfers must occur in a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • PPE (Secondary/Spill): Full-face respirator with Organic Vapor (OV) cartridges (Black label).

    • Causality: The "Trichloro" group provides poor warning properties (odor threshold is often higher than the safety limit). Do not rely on smell.

C. Ocular & Dermal
  • Eyes: Chemical Splash Goggles (Indirect Vent). Face shields are supplementary, not primary.

  • Body: Chemical-resistant apron (Tyvek® or similar polyethylene coated fabric) over a standard 100% cotton lab coat. Avoid synthetic blends that can melt if the solvent ignites.

Operational Workflow: From Storage to Synthesis

This workflow is designed to minimize exposure duration and volume.

Step 1: Pre-Operational Check (The "Go/No-Go")

Before opening the bottle, verify the "3-Point Safety Triangle":

  • Ventilation: Is the hood flow alarm silent and reading normal?

  • Waste Stream: Is a dedicated "Halogenated Waste" carboy available? (Mixing with non-halogenated waste can incur heavy disposal fines).

  • Neutralization: Is a spill kit with activated carbon or vermiculite present?

Step 2: Transfer Protocol
  • Don PPE: Put on Laminate gloves. If dexterity is needed for weighing, wear Laminate gloves under a pair of loose-fitting outer Nitrile gloves.

  • Dispensing: Use a glass syringe or a positive-displacement pipette.

    • Avoid: Plastic serological pipettes (polystyrene may craze/cloud upon contact).

  • Vessel Management: Keep reaction vessels closed. If heating is required, use a reflux condenser to trap vapors.

Step 3: Decontamination & Doffing[4]
  • Wipe outer gloves with a dry absorbent pad (dispose as solid hazardous waste).

  • Remove outer gloves inside the hood.

  • Inspect inner gloves for signs of swelling.

  • Wash hands with soap and cool water (warm water opens pores, increasing absorption of any residue).

Visualization: Safety Decision Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring no step is skipped.

SafetyLogic Start Start: Handling this compound RiskAssess Risk Assessment: Is Fume Hood Available? Start->RiskAssess Stop STOP WORK Secure Engineering Controls RiskAssess->Stop No GloveSelect Glove Selection: Is Dexterity Critical? RiskAssess->GloveSelect Yes Laminate Wear Silver Shield® (Laminate) Gloves GloveSelect->Laminate No (Bulk Transfer) DoubleGlove Wear Viton® OR Double Nitrile (Change <15m) GloveSelect->DoubleGlove Yes (Fine Weighing) Execution Execute Experiment (Keep sash at 18 inches) Laminate->Execution DoubleGlove->Execution Waste Disposal: Segregate into Halogenated Waste Execution->Waste End Wash Hands & Document Waste->End

Caption: Operational decision matrix for selecting PPE and handling workflows based on task requirements.

Emergency & Disposal Procedures

Spill Response (<500 mL)
  • Evacuate: Alert immediate area.

  • Isolate: Close hood sash.

  • Absorb: Use Vermiculite or Activated Carbon . Do not use standard paper towels, as they increase the surface area for evaporation without suppressing vapors.

  • Disposal: Collect absorbent into a sealed jar labeled "Debris contaminated with Chlorinated Solvents."

Waste Disposal
  • Classification: Halogenated Organic Solvent.

  • Segregation: NEVER mix with acids or oxidizers.[4]

  • Labeling: Must explicitly state "Contains this compound."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520441, this compound. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.